Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOIBSUSLJZWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate synthesis protocol
An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Abstract
Introduction and Strategic Overview
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is an aromatic heterocyclic compound featuring a benzodioxole core. This scaffold is a key pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. The presence of both a bromo-substituent and an ethyl ester functional group makes this molecule a versatile intermediate for further chemical modification, such as cross-coupling reactions at the bromine site and amide bond formation via the ester.
Given the absence of a direct, documented synthesis, a logical pathway must be constructed. Three primary retrosynthetic strategies can be considered for the synthesis of the target molecule:
-
Late-Stage Bromination: Direct electrophilic bromination of a precursor, Ethyl benzo[d]dioxole-4-carboxylate. This route's viability is highly dependent on the regioselectivity of the bromination, which can be difficult to control.
-
Late-Stage Esterification: Synthesis of 7-bromobenzo[d]dioxole-4-carboxylic acid followed by an esterification reaction. This is a reliable method, often employing Fischer-Speier esterification conditions.[1][2][3][4]
-
Amino Group Conversion (Sandmeyer Reaction): Introduction of the bromine atom via a diazonium salt intermediate derived from Ethyl 7-aminobenzo[d]dioxole-4-carboxylate. This method offers excellent regiochemical control and is often the preferred method for introducing halides to specific positions on an aromatic ring.
This guide will focus on the Sandmeyer Reaction pathway due to its superior control over the final product's isomeric purity. The overall workflow is depicted below.
Caption: Proposed four-step synthesis workflow for the target compound.
Mechanistic Principles and Rationale
Step 1: Electrophilic Nitration
The synthesis begins with the nitration of Ethyl benzo[d]dioxole-4-carboxylate. The benzodioxole ring system is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents (the fused dioxole ring and the ethyl carboxylate group) will determine the position of the incoming nitro group. The ester group is a deactivating, meta-directing group, while the dioxole oxygen atoms are activating, ortho- and para-directing. The position para to the ether-like oxygens (C7) is sterically accessible and electronically favored, leading to the desired 7-nitro isomer as the major product.
Step 2: Reduction of the Nitro Group
The nitro group of Ethyl 7-nitrobenzo[d]dioxole-4-carboxylate is then reduced to a primary amine. This transformation is reliably achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in HCl).[5][6][7] Catalytic hydrogenation is often preferred due to cleaner reaction profiles and milder conditions.
Steps 3 & 4: Diazotization and Sandmeyer Reaction
This two-part sequence is the core of the strategy.
-
Diazotization: The synthesized Ethyl 7-aminobenzo[d]dioxole-4-carboxylate is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This initiates a radical-nucleophilic aromatic substitution. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed pathway and has not been optimized. Researchers should perform small-scale trials and exercise all standard laboratory safety precautions.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Ethyl benzo[d]dioxole-4-carboxylate | N/A | 194.18 | Starting Material (Assumed Purity >98%) |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | Fuming, corrosive |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Corrosive, strong dehydrating agent |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) | Flammable solid |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic |
| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | Corrosive |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Irritant |
| Diethyl Ether | 60-29-7 | 74.12 | Flammable, peroxide-former |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
Step 1: Nitration of Ethyl benzo[d]dioxole-4-carboxylate
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, slowly add Ethyl benzo[d]dioxole-4-carboxylate (1.0 eq) to concentrated sulfuric acid (3.0 eq).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude Ethyl 7-nitrobenzo[d]dioxole-4-carboxylate.
Step 2: Reduction to Ethyl 7-aminobenzo[d]dioxole-4-carboxylate
-
Dissolve the crude nitro compound (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon catalyst (approx. 5 mol %).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Evaporate the solvent under reduced pressure to obtain the crude amine, which can be purified by column chromatography if necessary.
Step 3 & 4: Diazotization and Sandmeyer Reaction
-
Suspend the amine (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate reaction vessel, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Product Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1312610-07-3 | [8][9][10] |
| Molecular Formula | C₁₀H₉BrO₄ | [9][11] |
| Molecular Weight | 273.08 g/mol | [9][11] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Spectroscopic Data (Predicted)
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a singlet for the dioxole protons (-O-CH₂-O-), and two doublets in the aromatic region for the two remaining aromatic protons.
-
¹³C NMR: Expect signals for the ethyl group carbons, the dioxole carbon, the ester carbonyl carbon, and the six aromatic carbons.
-
Mass Spectrometry (MS): Expect a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the isotopic abundance of Bromine-79 and Bromine-81.
Safety and Handling
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. This reaction is highly exothermic and can run away if the temperature is not controlled. Add reagents slowly and ensure efficient cooling.
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst in a wet state or under an inert atmosphere. Hydrogen gas is highly flammable.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution at low temperatures and use them immediately after preparation.
-
Hydrobromic Acid: This is a highly corrosive acid. Avoid inhalation of vapors and contact with skin.
References
-
Fischer–Speier esterification. Wikipedia. (URL: [Link])
-
Fischer Esterification. Organic Chemistry Portal. (URL: [Link])
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (URL: [Link])
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])
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Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. (URL: [Link])
- Process for the reduction of nitro derivatives to amines.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. (URL: [Link])
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. (URL: [Link])
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. (URL: [Link])
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Fischer Esterification. Chemistry LibreTexts. (URL: [Link])
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. (URL: [Link])
-
Ethyl 7-bromobenzo[d][1][12]dioxole-4-carboxylate. AbacipharmTech. (URL: [Link])
-
Ethyl 7-bromobenzo[d][1][12]dioxole-4-carboxylate, min 98%, 25 mg. CP Lab Safety. (URL: [Link])
- Preparation method of ethyl benzoate.
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An In-depth Technical Guide to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (CAS No. 1312610-07-3)
An In-depth Technical Guide to Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate (CAS No. 1312610-07-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, bearing the CAS number 1312610-07-3, is a halogenated benzodioxole derivative. While specific literature on this compound is sparse, its structural features—a brominated aromatic ring, a dioxole moiety, and an ethyl ester group—suggest its potential utility as a versatile building block in synthetic organic chemistry and medicinal chemistry. Notably, its classification by some chemical suppliers as a "Protein Degrader Building Block" hints at its possible application in the burgeoning field of targeted protein degradation. This guide aims to provide a comprehensive overview of its known properties, and based on established chemical principles, infer its potential synthesis, reactivity, and applications. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this compound in their scientific endeavors.
Physicochemical Properties
The fundamental physicochemical properties of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 1312610-07-3 | [2][3][4][5] |
| Molecular Formula | C₁₀H₉BrO₄ | [2][4] |
| Molecular Weight | 273.08 g/mol | [2][4] |
| IUPAC Name | Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate | [5] |
| Synonyms | Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate | [6] |
| Purity | Typically ≥95% or ≥98% as per suppliers | [2][4][7] |
| Appearance | Solid (inferred from supplier information) | [8] |
| Storage | Store at room temperature | [2][4] |
Computational Chemistry Data (Predicted):
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [2] |
| LogP | 2.3545 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed esterification of a carboxylic acid precursor.
Experimental Protocol (Hypothetical):
Materials:
-
7-Bromobenzo[d][1][2]dioxole-4-carboxylic acid (starting material)
-
Anhydrous Ethanol (reagent and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: To a solution of 7-bromobenzo[d][1][2]dioxole-4-carboxylic acid in an excess of anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Reactivity and Potential Applications
The chemical reactivity of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate is dictated by its functional groups: the bromine atom on the aromatic ring, the ethyl ester, and the benzodioxole ring system.
Caption: Key reactive sites and potential transformations.
3.1. Reactions at the Bromine Atom:
The bromine atom at the 7-position of the benzodioxole ring is a key handle for introducing further molecular diversity. It can readily participate in various transition-metal-catalyzed cross-coupling reactions[10][11].
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamine derivatives.
3.2. Reactions of the Ethyl Ester:
The ethyl ester group is another versatile functional group that can undergo several transformations.
-
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) or acid-catalyzed hydrolysis will yield the corresponding carboxylic acid, 7-bromobenzo[d][1][2]dioxole-4-carboxylic acid.
-
Amidation: Direct reaction with amines, often requiring elevated temperatures or the use of coupling agents, to form amides.
-
Reduction: Reduction with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), will afford the corresponding primary alcohol.
3.3. Potential Applications:
-
Medicinal Chemistry and Drug Discovery: As a "Protein Degrader Building Block"[4], this compound could serve as a precursor for the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other small molecules designed for targeted protein degradation. The bromo- and ester- functionalities provide orthogonal handles for linking to a target-binding ligand and an E3 ligase-binding ligand. Benzodioxole moieties are present in numerous biologically active natural products and synthetic compounds.
-
Organic Synthesis: Its multifunctional nature makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and substituted aromatic compounds.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. The following techniques are recommended:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the aromatic protons, the methylene protons of the dioxole ring, and the ethyl group (a quartet and a triplet).
-
¹³C NMR: Will show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbon atoms of the aromatic and dioxole rings.
4.2. Mass Spectrometry (MS):
-
Will determine the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, which is a powerful diagnostic tool for confirming the presence of bromine.
4.3. Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for the functional groups present, such as the C=O stretching of the ester group, C-O stretching of the ester and dioxole ring, and C-H stretching of the aromatic and aliphatic protons.
4.4. High-Performance Liquid Chromatography (HPLC):
-
Can be used to determine the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
A combined analytical approach using these techniques is crucial for unambiguous structure elucidation and purity assessment[1][12].
Safety and Handling
While specific toxicity data for Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate is a promising but currently under-investigated chemical entity. Its structural features suggest significant potential as a building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry applications such as targeted protein degradation. This guide provides a foundational understanding of its properties and potential, based on available data and established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its utility in scientific research and drug development.
References
- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ioniz
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Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. AbacipharmTech.
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Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. ChemScene.
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Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, min 98%, 25 mg. CP Lab Safety.
-
Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, 96% Purity, C10H9BrO4, 1 gram. Unknown Source.
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Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. Sigma-Aldrich.
- The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. (Year not specified). Journal of Medicinal Chemistry.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PMC - NIH.
- Synthesis of bromination derivatives of 1, 3-benzodioxole. (2025).
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- 1,3-Benzodioxole-4-carboxylic acid, 7-bromo-, ethyl ester. CymitQuimica.
-
Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1][2][3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. MDPI.
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An In-Depth Technical Guide to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Novel Therapeutic Modalities
The landscape of drug discovery is in a constant state of evolution, driven by the need for more effective and targeted therapies. A significant paradigm shift has been the move from traditional occupancy-driven pharmacology to event-driven pharmacology, exemplified by the rise of Proteolysis Targeting Chimeras (PROTACs).[1] These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] Central to the synthesis of these complex molecules is the availability of well-characterized and versatile chemical building blocks. Ethyl 7-bromobenzo[d]dioxole-4-carboxylate has emerged as a crucial intermediate in this field, particularly in the construction of PROTACs and other bioactive molecules.[3] This technical guide provides a comprehensive overview of its molecular properties, synthesis, and strategic application in drug development.
Core Molecular Profile
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is an aromatic heterocyclic compound with a molecular weight of 273.08 g/mol and a chemical formula of C₁₀H₉BrO₄.[4][5][6] Its structure features a benzodioxole ring system, a versatile scaffold found in numerous bioactive compounds, substituted with a bromine atom and an ethyl carboxylate group.[7][8] This unique combination of functional groups makes it an ideal starting point for further chemical modifications.
| Property | Value | Source(s) |
| Molecular Weight | 273.08 g/mol | [4][6] |
| Molecular Formula | C₁₀H₉BrO₄ | [4][6] |
| CAS Number | 1312610-07-3 | [4] |
| Appearance | White to off-white solid | [9] |
| Storage | Sealed in dry, Room Temperature | [9] |
| Solubility | Soluble in organic solvents like DMF and Ethyl Acetate | [9] |
The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature. It is present in a wide range of natural products and synthetic drugs and is known to contribute to their biological activity.[10][11] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, allowing for the facile introduction of various molecular fragments. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical ligation, typically for the attachment of linkers in PROTAC synthesis.[1]
Synthesis and Characterization
The synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a well-defined process, achievable through a straightforward nucleophilic substitution reaction. The general protocol involves the reaction of Ethyl 4-bromo-2,3-dihydroxybenzoate with a methylene source in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate[9]
-
Reactant Preparation: To a solution of Ethyl 4-bromo-2,3-dihydroxybenzoate (1.0 eq) in N,N-Dimethylformamide (DMF), add Cesium Carbonate (Cs₂CO₃) (2.2 eq).
-
Initial Reaction: Stir the mixture for 1 hour at room temperature. The cesium carbonate acts as a base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions.
-
Methylene Bridge Formation: Add Diiodomethane (CH₂I₂) (1.6 eq) to the reaction mixture. Diiodomethane serves as the source for the methylene bridge that forms the dioxole ring.
-
Heating and Reaction Progression: Heat the mixture to 70 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine. This removes the DMF and inorganic salts.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4:1) to yield the final product.
The choice of cesium carbonate as the base is critical for achieving a high yield, as it is a strong, non-nucleophilic base that is soluble in DMF. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Analytical Characterization
The identity and purity of the synthesized Ethyl 7-bromobenzo[d]dioxole-4-carboxylate are confirmed using standard analytical techniques.
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 (d, 1H), 7.00 (d, 1H), 6.15 (s, 2H), 4.32 (q, 2H), 1.30 (t, 3H) |
The ¹H NMR spectrum clearly shows the characteristic peaks for the aromatic protons, the methylene bridge of the dioxole ring, and the ethyl ester group, confirming the successful synthesis of the target molecule.[9]
Application in PROTAC Drug Discovery
The primary application of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is as a foundational building block in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2]
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate serves as a versatile scaffold for the "E3 ligase ligand" or "linker" portion of the PROTAC. The bromine atom can be functionalized, for example, through a Suzuki or Sonogashira coupling, to attach a linker. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing linker or E3 ligase ligand via amide bond formation.
The modular nature of PROTAC synthesis allows for the rapid generation of a library of compounds with varying linkers and ligands, which is essential for optimizing the degradation of the target protein.[12] The physicochemical properties of the benzodioxole ring system can also contribute favorably to the overall properties of the final PROTAC molecule, such as cell permeability and metabolic stability.
Conclusion and Future Perspectives
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a valuable and versatile building block for the synthesis of complex bioactive molecules, most notably PROTACs. Its well-defined synthesis, characterized molecular properties, and multiple points for chemical modification make it an attractive starting material for drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for such key intermediates is expected to grow. Further exploration of the chemical space around the benzodioxole scaffold will likely lead to the discovery of novel PROTACs with enhanced efficacy and drug-like properties, ultimately contributing to the development of new therapies for a wide range of diseases.
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The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (URL: [Link])
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Eur J Med Chem. 2020 Aug 15:200:112419. (URL: [Link])
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Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. 2020; 14: 52. (URL: [Link])
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Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem. 2021; 12(9): 1466–1480. (URL: [Link])
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(a) Building blocks used for partial PROTAC reagents synthesis; (b)... ResearchGate. (URL: [Link])
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. (URL: [Link])
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Ethyl 7-bromobenzo[d][7][10]dioxole-4-carboxylate. AbacipharmTech. (URL: [Link])
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Ethyl 7-bromobenzo[d][7][10]dioxole-4-carboxylate, 96% Purity, C10H9BrO4, 1 gram. LabAlley. (URL: [Link])
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Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nat Commun. 2021; 12: 5295. (URL: [Link])
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Methods to accelerate PROTAC drug discovery. RSC Med. Chem. 2025; 16(1): 40–53. (URL: [Link])
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4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. (URL: [Link])
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2020; 2020(2): M1126. (URL: [Link])
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A Technical Guide to the Spectroscopic Characterization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a halogenated aromatic ester with a core benzo[d]dioxole (also known as methylenedioxyphenyl) scaffold. This structural motif is present in numerous biologically active molecules, including natural products and synthetic compounds of pharmaceutical interest. The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and elucidating their structure, which are critical steps in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural elucidation of organic compounds like Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. As a self-validating system, this guide will not only present the predicted data but also explain the underlying principles and experimental causality for the interpretation of the spectra. Detailed, field-proven protocols for data acquisition are also provided to ensure reproducibility and accuracy.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1. Molecular Structure of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments in a molecule.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | d | 1H | Ar-H |
| ~6.9-7.1 | d | 1H | Ar-H |
| ~6.1 | s | 2H | O-CH₂ -O |
| ~4.4 | q | 2H | O-CH₂ -CH₃ |
| ~1.4 | t | 3H | O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (δ ~6.9-7.5): The two aromatic protons on the benzene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the bromine atom and the carboxylate group will deshield these protons, causing them to resonate downfield. The exact chemical shifts will depend on their position relative to these substituents.
-
Dioxole Protons (δ ~6.1): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. This region is characteristic of the -O-CH₂-O- moiety.
-
Ethyl Ester Protons (δ ~4.4 and ~1.4): The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to an oxygen atom, which deshields them, causing them to appear at a lower field (~4.4 ppm). They are split into a quartet by the three neighboring methyl protons. The methyl protons appear at a higher field (~1.4 ppm) and are split into a triplet by the two neighboring methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals to determine the relative number of protons for each resonance.
Figure 2. Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Ester) |
| ~148 | Ar-C -O |
| ~145 | Ar-C -O |
| ~125 | Ar-C -H |
| ~115 | Ar-C -Br |
| ~110 | Ar-C -H |
| ~108 | Ar-C -C=O |
| ~102 | O-C H₂-O |
| ~61 | O-C H₂-CH₃ |
| ~14 | O-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~165): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
-
Aromatic Carbons (δ ~108-148): The six aromatic carbons will have distinct chemical shifts. The two carbons attached to oxygen atoms of the dioxole ring will be the most deshielded among the ring carbons. The carbon bearing the bromine atom will also be shifted, and the remaining carbons will appear in the typical aromatic region.
-
Dioxole Carbon (δ ~102): The methylene carbon of the dioxole ring has a characteristic chemical shift around 102 ppm.
-
Ethyl Ester Carbons (δ ~61 and ~14): The methylene carbon of the ethyl group, being attached to an oxygen atom, is deshielded and appears around 61 ppm. The terminal methyl carbon is the most shielded and appears at the highest field, around 14 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum and improve sensitivity.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Data Acquisition: Acquire the spectrum on a spectrometer with a broadband probe. A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Ester, aryl-O) |
| ~1040 | Strong | C-O stretch (Ester, alkyl-O) |
| ~930 | Medium | O-C-O stretch (Dioxole) |
| ~600-500 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.[4]
-
C=C and C-O Stretching: Aromatic C=C double bond stretches will be observed in the 1600-1480 cm⁻¹ region. The C-O stretching vibrations of the ester and the dioxole ring will result in strong bands in the fingerprint region (1300-900 cm⁻¹).
-
C-Br Stretching: The carbon-bromine bond stretch will appear at a low frequency, typically in the 600-500 cm⁻¹ range.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty instrument (for ATR) or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 272/274 | [M]⁺ and [M+2]⁺ (Molecular ion peaks) |
| 227/229 | [M - OCH₂CH₃]⁺ |
| 199/201 | [M - COOCH₂CH₃]⁺ |
| 120 | [M - Br - COOCH₂CH₃]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 272. Due to the presence of a bromine atom, an isotopic peak ([M+2]⁺) of nearly equal intensity will be observed at m/z 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive indicator of the presence of one bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ester group (-COOCH₂CH₃, 73 Da). The resulting fragment ions would appear at m/z 227/229 and 199/201, respectively, also showing the characteristic bromine isotopic pattern. Further fragmentation could involve the loss of the bromine atom.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely show a more prominent molecular ion peak.
-
Mass Analysis: The ionized molecules and fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Figure 3. Logical workflow for the spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating framework for its structural elucidation and purity assessment. The predicted data and interpretations presented in this guide, grounded in fundamental spectroscopic principles and comparison with analogous structures, offer a reliable reference for researchers in the fields of organic synthesis and drug development. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the rigorous characterization of novel chemical entities.
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]
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AbacipharmTech. Ethyl 7-bromobenzo[d][1][6]dioxole-4-carboxylate. Available from: [Link]
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eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]
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University of Bath. How to Prepare and Run a NMR Sample. Available from: [Link]
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PubChemLite. Ethyl 7-bromobenzo[d][6]dioxole-4-carboxylate. Available from: [https://pubchemlite.com/compound/Ethyl-7-bromobenzo[d][6]dioxole-4-carboxylate]([Link]6]dioxole-4-carboxylate)
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CP Lab Safety. Ethyl 7-bromobenzo[d][1][6]dioxole-4-carboxylate, min 98%, 25 mg. Available from: [Link]
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An In-depth Technical Guide to the Chemical Safety of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
This guide provides comprehensive safety information for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a key building block for researchers in drug development and chemical synthesis. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including brominated aromatic esters and benzodioxole derivatives, to provide a robust framework for safe handling and use. The principles of chemical reactivity and toxicology of the constituent functional groups are applied to infer potential hazards and mitigation strategies.
Chemical Identity and Physical Properties
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a substituted benzodioxole derivative. The presence of a bromine atom on the aromatic ring and an ethyl ester group dictates its reactivity and physical properties. Understanding these characteristics is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 1312610-07-3 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2][4] |
| Molecular Weight | 273.08 g/mol | [1][2] |
| Synonyms | 1,3-Benzodioxole-4-carboxylic acid, 7-bromo-, ethyl ester | [1][4] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][2][5] |
Hazard Identification and GHS Classification (Inferred)
While a specific GHS classification for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is not available, an inferred classification can be derived from related compounds. The primary hazards are associated with skin and eye irritation, and potential toxicity if ingested or inhaled.
A closely related compound, 7-bromo-1,3-benzodioxole-5-carboxylic acid, is classified with the following hazards:
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[6]
-
Skin irritation (Category 2) , H315: Causes skin irritation.[6]
-
Serious eye damage (Category 1) , H318: Causes serious eye damage.[6]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[6]
Based on these and general data for similar brominated aromatics and esters, the following GHS pictograms and statements are likely applicable:
Pictogram:
Signal Word: Danger
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Safe Handling and Storage
Safe handling and storage are paramount to minimizing exposure and ensuring laboratory safety. The following protocols are based on best practices for handling similar research chemicals.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][7]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[8]
-
Avoidance: Avoid contact with skin and eyes.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
Storage
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[5][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7]
Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential.
Engineering Controls
-
Fume Hood: All manipulations of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate should be conducted in a properly functioning chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear tight-sealing safety goggles. A face shield may be necessary for splash-prone procedures.[7]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5]
-
Clothing: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[7][9]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Do not let the product enter drains.[5]
-
Containment and Cleanup:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Toxicological Information
While specific toxicological data for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is not available, the toxicology of its structural components provides insight into potential health effects.
-
Brominated Aromatic Compounds: These can be irritants and may have other toxic effects. Studies on brominated phenols have shown that the liver and kidneys can be target organs for toxicity.[11][12][13]
-
Benzodioxole Derivatives: Some benzodioxole derivatives are known to be skin and eye irritants.[14]
The toxicological properties have not been fully investigated, and the compound should be handled with the care due to a substance of unknown toxicity.[7][9]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Do not empty into drains.[7]
Visualizations
Chemical Structure
Caption: 2D structure of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Emergency Response Workflow
Caption: First-aid workflow for exposure incidents.
References
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Ethyl 7-bromobenzo[d][1][3]dioxole-4-carboxylate, min 98%, 25 mg - CP Lab Safety . [Link]
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Ethyl 7-bromobenzo[d][1][3]dioxole-4-carboxylate, 96% Purity, C10H9BrO4, 1 gram . [Link]
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The Enigmatic Origins of a Modern Reagent: A Technical Guide to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
An In-depth Exploration for the Advanced Chemical Researcher
In the vast and ever-expanding landscape of chemical synthesis, certain molecules emerge as critical building blocks, their utility far surpassing the initial context of their discovery. Ethyl 7-bromobenzo[d]dioxole-4-carboxylate stands as one such enigmatic yet valuable compound. While its presence is noted in the catalogs of numerous chemical suppliers, a comprehensive historical account of its discovery and initial synthesis remains elusive in readily accessible scientific literature. This technical guide, therefore, aims to provide a thorough understanding of this molecule, collating available data and contextualizing its significance for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Elucidation
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, with the Chemical Abstracts Service (CAS) number 1312610-07-3, is a halogenated aromatic ester. Its molecular structure, characterized by a brominated benzodioxole core appended with an ethyl carboxylate group, bestows upon it a unique combination of reactivity and functionality.
| Property | Value | Source |
| CAS Number | 1312610-07-3 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrO₄ | [2][3] |
| Molecular Weight | 273.08 g/mol | [2][3] |
| Synonyms | Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate | |
| Purity (typical) | ≥95% | [3] |
The presence of the bromine atom at the 7-position and the ethyl ester at the 4-position of the benzodioxole ring system are key features that dictate its utility in synthetic chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethyl ester, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing further avenues for molecular elaboration.
The Obscure Genesis: A Synthesis in the Modern Era
Despite its availability from commercial sources, a seminal publication detailing the first synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is not readily identifiable through extensive searches of the scientific literature. This suggests that its initial preparation may have occurred as part of a larger, unpublished research program within a commercial or academic setting, or that it was first reported in a less accessible source.
The compound's CAS number, 1312610-07-3, points to a relatively recent registration, indicating its emergence as a distinct chemical entity in the 21st century. Its classification as a "Protein Degrader Building Block" by some suppliers hints at its potential application in the burgeoning field of targeted protein degradation, a therapeutic modality that has gained significant traction in recent years.[2]
A Plausible Synthetic Pathway: A Retro-Synthetic Approach
While the historical first synthesis remains undocumented, a logical and efficient synthetic route can be postulated based on established organic chemistry principles. A plausible retrosynthetic analysis is presented below, outlining a potential pathway from commercially available starting materials.
Caption: Retrosynthetic analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Proposed Experimental Protocol
The following protocol outlines a potential multi-step synthesis based on the retrosynthetic analysis. This procedure is hypothetical and would require optimization and validation in a laboratory setting.
Step 1: Carboxylation of Sesamol
-
To a solution of sesamol in a suitable aprotic solvent (e.g., dry tetrahydrofuran), add a strong base such as sodium hydride at 0 °C to form the corresponding phenoxide.
-
Bubble carbon dioxide gas through the solution for several hours at room temperature and atmospheric pressure.
-
Quench the reaction with a dilute aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzo[d][1][3]dioxole-4-carboxylic acid.
Step 2: Regioselective Bromination
-
Dissolve benzo[d][1][3]dioxole-4-carboxylic acid in a suitable solvent (e.g., acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature. The use of a catalyst, such as a Lewis acid, may be necessary to facilitate the reaction and control regioselectivity.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain 7-bromobenzo[d]dioxole-4-carboxylic acid.
Step 3: Fischer Esterification
-
Suspend 7-bromobenzo[d]dioxole-4-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in Ethyl 7-bromobenzo[d]dioxole-4-carboxylate suggest its utility as a versatile building block in the synthesis of complex molecules with potential biological activity.
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Ethyl 7-bromobenzo[d]dioxole-4-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a functionalized heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its rigid bicyclic core, featuring the distinctive methylenedioxy bridge, coupled with strategically placed bromo and ethyl carboxylate functionalities, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The inherent structural features of this molecule offer a unique combination of steric and electronic properties, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of target drug candidates. Its classification as a "Protein Degrader Building Block" by commercial suppliers underscores its relevance in contemporary drug discovery programs.
Molecular Characteristics and Physicochemical Properties
A thorough understanding of the fundamental properties of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | |
| CAS Number | 1312610-07-3 | |
| Appearance | Solid | --- |
| Purity | Typically ≥96% | [1] |
| Storage | Room temperature |
Strategic Synthesis of the Core Scaffold: A Proposed Pathway
While a single, dedicated synthetic protocol for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is not extensively documented in readily available literature, a robust and logical pathway can be constructed from established transformations on analogous structures. The proposed synthesis commences with the commercially available 2,3-dihydroxybenzoic acid, leveraging a sequence of esterification, methylenation, and regioselective bromination.
Caption: Proposed synthetic pathway for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Step-by-Step Experimental Protocol:
Part 1: Esterification of 2,3-Dihydroxybenzoic Acid
-
Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid (1 equivalent) in absolute ethanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude ethyl 2,3-dihydroxybenzoate, which can be purified by column chromatography.
Causality: The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol. The use of excess ethanol drives the equilibrium towards the ester product, following Le Chatelier's principle.
Part 2: Methylenation to Form the Benzo[d]dioxole Ring
-
Reaction Setup: To a solution of ethyl 2,3-dihydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) (10 volumes), add anhydrous potassium carbonate (2.5 equivalents) and dibromomethane (1.2 equivalents).
-
Reaction Execution: The suspension is heated to 80-90 °C and stirred vigorously for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ethyl benzo[d]dioxole-4-carboxylate is purified by flash chromatography.
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming a phenoxide intermediate. This nucleophilic phenoxide then undergoes a Williamson ether synthesis-type reaction with dibromomethane in a double SN2 displacement to form the methylenedioxy bridge. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation and enhancing the nucleophilicity of the phenoxide.
Part 3: Regioselective Bromination
-
Reaction Setup: Dissolve ethyl benzo[d]dioxole-4-carboxylate (1 equivalent) in acetonitrile (10 volumes). Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by recrystallization or column chromatography to afford Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Causality: The benzo[d]dioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the ether-like oxygens of the dioxole ring and the deactivating, meta-directing ethyl carboxylate group favor bromination at the C7 position. NBS is a convenient and mild source of electrophilic bromine for this transformation.
Reactivity and Synthetic Utility: The Gateway to Molecular Complexity
The synthetic value of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate lies in the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the ethyl ester provides a site for hydrolysis and subsequent amide bond formation.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The bromine atom at the 7-position is ideally suited for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl scaffolds prevalent in many drug molecules.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Generic Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask, combine Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture thoroughly by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2][3][4][5]
Applications in Drug Discovery and Development
The benzo[d]dioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. Its derivatives have been investigated for a wide range of therapeutic applications.
-
Anticonvulsant and Neurological Agents: The rigid structure of the benzodioxole core is often found in compounds targeting the central nervous system.
-
Anti-inflammatory and Analgesic Agents: Functionalized benzodioxoles have shown promise in the development of new anti-inflammatory and pain-relieving drugs.
-
PROTACs and Targeted Protein Degradation: The designation of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate as a "Protein Degrader Building Block" is particularly noteworthy. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6][7][8][9] The subject molecule can serve as a versatile intermediate for the synthesis of the target protein-binding ligand or the linker element of a PROTAC. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker, while the bromo-substituent allows for the introduction of further diversity through cross-coupling reactions.
Conclusion and Future Outlook
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure and the presence of orthogonal reactive sites provide a robust platform for the construction of complex and diverse molecular libraries. The proposed synthetic route offers a reliable method for its preparation on a laboratory scale. The true potential of this compound, however, lies in its application as a key intermediate in the synthesis of next-generation therapeutics, most notably in the rapidly advancing field of targeted protein degradation. As researchers continue to explore novel chemical space in the quest for more effective and selective drugs, the utility of such well-functionalized heterocyclic scaffolds is set to expand even further.
References
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Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (2019, January 9). Patent Application Publication (10) Pub. No.: US 2021/0015942 A1.
- Google Patents. (n.d.). WO2022101603A1 - Improved small molecules.
- Google Patents. (n.d.). WO2023275394A1 - Anti-protac antibodies and complexes.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
-
CP Lab Safety. (n.d.). Ethyl 7-bromobenzo[d][2][6]dioxole-4-carboxylate, min 98%, 25 mg. Retrieved from [Link]
-
Global Bioscience. (n.d.). Ethyl 7-bromobenzo[d][2][6]dioxole-4-carboxylate, 96% Purity, C10H9BrO4, 1 gram. Retrieved from [Link]
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has emerged as a cornerstone in the design and development of a vast array of biologically active molecules. Its unique structural and electronic properties have rendered it a "privileged scaffold" in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of benzodioxole derivatives, with a focus on practical insights and methodologies for professionals in the field of drug discovery.
The Benzodioxole Scaffold: Structure, Properties, and Significance
The 1,3-benzodioxole core consists of a benzene ring fused to a five-membered dioxole ring.[1] This arrangement imparts a planar and rigid structure, which can be advantageous for molecular recognition by biological targets. The two oxygen atoms in the dioxole ring act as hydrogen bond acceptors and increase the electron density of the aromatic ring, influencing its reactivity and metabolic stability.[1]
The significance of the benzodioxole moiety is underscored by its presence in a wide range of natural products and synthetic compounds with diverse pharmacological activities. These include anti-inflammatory, anticancer, antihypertensive, antioxidant, and immunomodulatory effects.[2] Its ability to modulate the activity of key enzymes, such as cytochrome P450, further highlights its importance in drug design and development.
Synthetic Strategies for Benzodioxole Derivatives
The synthesis of benzodioxole derivatives can be approached through various established and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the target molecule.
Synthesis of Benzodioxole Carboxamide Derivatives
A common and versatile method for the synthesis of benzodioxole carboxamides involves the coupling of a benzodioxole carboxylic acid with an appropriate amine.[3][4] This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3][4]
Experimental Protocol: General Procedure for the Synthesis of Benzodioxole Carboxamides [3][4]
-
Dissolve the benzodioxole carboxylic acid (1.0 equivalent) in an appropriate solvent, such as dichloromethane (DCM).
-
Add DMAP (0.2-0.3 equivalents) and EDCI (1.2-1.5 equivalents) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes at room temperature.[4]
-
Add the desired aniline or amine derivative (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1% sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzodioxole carboxamide.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the benzodioxole core.[2] This palladium-catalyzed reaction typically involves the coupling of a bromo-substituted benzodioxole derivative with a boronic acid or its ester.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Benzodioxole Derivatives [5]
-
In a flame-dried Schlenk tube, combine the bromo-benzodioxole derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Benzodioxole Derivatives and Their Mechanisms of Action
The versatility of the benzodioxole scaffold is exemplified by its presence in several well-known compounds with significant biological activities.
Tadalafil: A Phosphodiesterase 5 (PDE5) Inhibitor
Tadalafil, marketed as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[6][7] By inhibiting PDE5, tadalafil increases the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[6][7] This mechanism of action is the basis for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension.[8]
Caption: Mechanism of action of Tadalafil via PDE5 inhibition.
MDMA (Ecstasy): A Serotonin and Dopamine Releasing Agent
3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a psychoactive drug that primarily acts as a releasing agent of serotonin, and to a lesser extent, dopamine and norepinephrine in the brain.[9][10] It interacts with the respective monoamine transporters (SERT, DAT, and NET) to induce their reversal, leading to an efflux of these neurotransmitters into the synaptic cleft.[11] This surge in synaptic serotonin is responsible for the characteristic empathogenic and euphoric effects of the drug.
Caption: Simplified mechanism of MDMA's effect on serotonin release.
Piperonyl Butoxide (PBO): A Cytochrome P450 Inhibitor
Piperonyl butoxide (PBO) is a semisynthetic derivative of safrole, a naturally occurring benzodioxole.[12] It is widely used as a synergist in pesticide formulations.[5][13] PBO's primary mechanism of action is the inhibition of cytochrome P450 (CYP450) enzymes in insects.[5][14] By inhibiting these metabolic enzymes, PBO prevents the breakdown of the active insecticide, thereby increasing its potency and duration of action.[14] This synergistic effect allows for the use of lower concentrations of insecticides, reducing their environmental impact.
Caption: Synergistic action of Piperonyl Butoxide (PBO) via CYP450 inhibition.
Biological Evaluation of Benzodioxole Derivatives
The assessment of the biological activity of newly synthesized benzodioxole derivatives is a critical step in the drug discovery process. A variety of in vitro assays are commonly employed to determine their efficacy and safety profiles.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15][16] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Experimental Protocol: MTT Cytotoxicity Assay [15][17]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test benzodioxole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assays: α-Amylase Inhibition
For screening compounds with potential antidiabetic activity, an α-amylase inhibition assay is commonly used.[3] This enzyme is involved in the breakdown of starch into sugars in the digestive tract.[18]
Experimental Protocol: α-Amylase Inhibition Assay [18][19]
-
Prepare a solution of α-amylase (2 units/mL) in Tris-HCl buffer (pH 6.9).
-
Prepare a 1% starch solution in the same buffer.
-
Prepare various concentrations of the test benzodioxole derivatives.
-
In a 96-well plate, add 50 µL of the test compound solution, 50 µL of the starch solution, and 25 µL of the α-amylase solution. Include a control with no inhibitor and a blank with no enzyme.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Data Presentation and Analysis
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Selected Benzodioxole Derivatives against HeLa Cancer Cells
| Compound | IC₅₀ (µM) | Reference |
| 3e | 219 | [19] |
| 2a | >500 | [20] |
| 2b | >500 | [20] |
Table 2: α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives
| Compound | IC₅₀ (µM) | Reference |
| IIa | 0.85 | [3] |
| IIc | 0.68 | [3] |
| Acarbose (Control) | 1.25 | [3] |
Conclusion and Future Perspectives
The 1,3-benzodioxole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and electronic features, coupled with the power of modern synthetic chemistry, allow for the creation of diverse libraries of compounds with a wide range of biological activities. The methodologies and insights provided in this guide are intended to empower researchers in their efforts to harness the full potential of this remarkable chemical entity. Future research will likely focus on the development of more selective and potent benzodioxole derivatives with improved pharmacokinetic profiles, as well as the exploration of new therapeutic applications for this versatile scaffold.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Al-Ostoot, F. H., Al-Samydai, A., Al-Mulla, A., & Al-Shdefat, R. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.
- Dineshkumar, B., Mitra, A., & Manjunatha, M. (2018). In vitro α-amylase inhibitory assay. Protocols.io.
- ChemicalBook. (2024). Understanding 1,3-Benzodioxole. ChemicalBook.
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Theoretical properties of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
An In-Depth Technical Guide to the Theoretical Properties of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Executive Summary
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a halogenated heterocyclic compound built upon the privileged benzodioxole scaffold. While detailed experimental data on this specific molecule is sparse in public literature, its structural motifs—a reactive bromine atom, a modifiable ester group, and a biologically relevant core—position it as a highly valuable building block in modern medicinal chemistry. This guide provides a comprehensive theoretical analysis of its structural, electronic, and spectroscopic properties, leveraging established computational chemistry principles. We explore its predicted reactivity, highlighting its potential as a key intermediate for creating diverse chemical libraries, particularly in the development of targeted protein degraders like PROTACs. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their synthetic and discovery programs.
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a prominent structural feature in a vast number of natural products and synthetic molecules with significant biological activity. Its presence is associated with a range of pharmacological effects, including anticancer, antioxidant, antidiabetic, and schistosomicidal properties.[1][2][3] The scaffold's unique electronic nature and rigid conformation make it an attractive starting point for drug design.
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (CAS: 1312610-07-3) emerges as a strategically designed derivative.[4][5] The introduction of a bromine atom at the 7-position and an ethyl carboxylate at the 4-position creates two distinct and orthogonal points for chemical modification. This "dual-handle" design is particularly relevant in contemporary drug discovery paradigms, such as the synthesis of bifunctional molecules. Notably, this compound is classified as a Protein Degrader Building Block , indicating its utility in constructing Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[4]
Compound Identifiers:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1312610-07-3 | [4][5][6] |
| Molecular Formula | C₁₀H₉BrO₄ | [4][6] |
| Molecular Weight | 273.08 g/mol | [4][6] |
| SMILES | O=C(C1=C2OCOC2=C(Br)C=C1)OCC | [5][6] |
| Synonym | 1,3-Benzodioxole-4-carboxylic acid, 7-bromo-, ethyl ester |[6] |
Theoretical Molecular Structure and Energetics
A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its interactions and reactivity. In the absence of experimental crystallographic data, quantum chemical calculations provide robust insights into the molecule's preferred geometry.
Rationale for Computational Approach
Density Functional Theory (DFT) is the method of choice for geometry optimization and electronic structure calculation of organic molecules. Functionals like B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p), offer a well-validated balance of computational efficiency and accuracy for predicting geometric parameters and vibrational frequencies.[7] This approach allows for the determination of the molecule's lowest energy conformation.
Caption: 2D structure of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Predicted Geometric Parameters
DFT calculations would yield precise data on bond lengths, angles, and dihedrals. Key predicted features would include:
-
Planarity: The benzodioxole ring system is largely planar.
-
Ester Conformation: The ethyl ester group possesses rotational freedom. The lowest energy conformer is likely one where the C=O bond is oriented to minimize steric hindrance with the adjacent C-H bond of the aromatic ring. The C-O-C-C dihedral angle of the ethyl group is typically near 180° (anti-periplanar) or +/- 60° (gauche).[8]
-
Bond Lengths: The C-Br bond length is expected to be around 1.90 Å. The C=O bond of the ester will be approximately 1.21 Å, and the C-O single bonds within the ester and dioxole ring will be in the range of 1.35-1.45 Å.
Table 1: Predicted Key Geometric Parameters (Illustrative)
| Parameter | Predicted Value | Significance |
|---|---|---|
| C4-C(ester) Bond Length | ~1.49 Å | Influences electronic communication with the ring. |
| C7-Br Bond Length | ~1.90 Å | Reactivity hotspot for cross-coupling. |
| O=C-O-C Dihedral Angle | ~180° (trans) | Defines the predominant conformation of the ester. |
| Dioxole Ring Puckering | Nearly Planar | A rigid core provides a defined vector for substituents. |
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system. The oxygen lone pairs and the π-system of the aromatic ring contribute significantly, making it the site of initial attack by electrophiles.
-
LUMO: The LUMO is predicted to have significant contributions from the π* orbital of the carbonyl group in the ester and the σ* orbital of the C-Br bond. This indicates that these are the most electrophilic sites, susceptible to attack by nucleophiles.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map would visually confirm the electronic landscape. Regions of negative potential (red) would be concentrated around the oxygen atoms of the carbonyl and dioxole groups, indicating their nucleophilic character. Regions of positive potential (blue) would be found on the hydrogens of the ethyl group and the aromatic ring, while the region around the bromine atom would be electrophilic, making it susceptible to oxidative addition in catalytic cycles.
Predicted Reactivity and Synthetic Utility
The molecule's structure suggests three primary sites for chemical transformation, making it a versatile synthetic intermediate.
-
The Bromo Group (Position 7): This is the most valuable handle for diversification. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds, attaching new aryl or alkyl groups.[9]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes.
-
-
The Ethyl Ester Group (Position 4): This group offers a secondary site for modification.
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) will yield the corresponding carboxylic acid.[10]
-
Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate a library of amides. This is a common strategy in drug development.[1]
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.
-
-
The Aromatic Ring: While the ring is substituted, it could potentially undergo further electrophilic aromatic substitution, although the ester group is deactivating. The positions ortho and para to the dioxole oxygens are the most activated.
Caption: Synthetic utility workflow for key functional groups.
Predicted Spectroscopic Profiles
Computational methods can reliably predict spectroscopic data, which is essential for guiding the characterization of the compound and its derivatives.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Assignment | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale |
|---|---|---|---|
| Aromatic CH (Position 5) | 7.2 - 7.4 | ~110-115 | Shielded by dioxole, adjacent to ester. |
| Aromatic CH (Position 6) | 7.0 - 7.2 | ~112-118 | Shielded by dioxole, adjacent to bromo. |
| Methylene (-O-CH₂ -O-) | ~6.1 | ~102 | Characteristic singlet of the dioxole bridge. |
| Ester -O-CH₂ -CH₃ | 4.2 - 4.4 (q) | ~62 | Deshielded by adjacent oxygen. |
| Ester -O-CH₂-CH₃ | 1.3 - 1.5 (t) | ~14 | Standard ethyl ester methyl group. |
| Quaternary C (Positions 1,2,4,7) | - | ~145-150 (C1,2), ~125 (C4), ~115 (C7) | Predicted based on substituent effects. |
| Ester C=O | - | ~165 | Typical chemical shift for an ester carbonyl. |
Table 3: Predicted Key Infrared (IR) Absorption Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Ester C=O Stretch | 1725 - 1710 | Strong |
| Aromatic C=C Stretch | 1600, 1480 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ester) | 1280 - 1250 | Strong |
| Symmetric C-O-C Stretch (Dioxole) | 1080 - 1030 | Strong |
| C-Br Stretch | 650 - 550 | Medium-Weak |
Potential Applications in Drug Discovery
The true value of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate lies in its application as a versatile scaffold.
Core Building Block for PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them.
This molecule is an ideal starting material for the "warhead-linker" portion.
-
Warhead Synthesis: The bromo group can be used as the attachment point for a complex pharmacophore that binds to the protein of interest.
-
Linker Attachment: The ester can be hydrolyzed to the carboxylic acid, which is then readily coupled to a polyethylene glycol (PEG) or alkyl chain linker that already contains the E3 ligase ligand.
Caption: Conceptual role in a PROTAC synthesis strategy.
Library Synthesis for Screening
The orthogonal reactivity of the bromo and ester groups allows for the rapid generation of a diverse chemical library. By combining a set of 10 different boronic acids (for Suzuki coupling) and 10 different amines (for amidation), a 100-compound library can be efficiently synthesized from this single starting material. Such libraries are invaluable for high-throughput screening campaigns to identify novel hits against biological targets.
Proposed Experimental and Computational Protocols
Protocol: DFT Calculation for Geometry Optimization and NMR Prediction
-
Structure Building: Construct the 3D model of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate using molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
DFT Optimization: Submit the structure for a full geometry optimization and frequency calculation using a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation: Include a solvent continuum model (e.g., PCM for water or chloroform) to better simulate solution-phase conditions.
-
Keywords: Opt Freq=NoRaman NMR
-
-
Verification: Confirm the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.
-
Data Analysis: Extract the optimized coordinates, bond parameters, and the predicted NMR shielding tensors from the output file. Convert shielding tensors to chemical shifts using the appropriate reference standard (e.g., TMS).
Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical Example)
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 7-aryl derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
While not a widely studied compound in its own right, a theoretical analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate reveals its significant potential. Its structure is strategically designed for synthetic versatility, offering two distinct and valuable reaction sites. Computational predictions of its geometry, electronic properties, and spectroscopic signatures provide a strong foundation for its use in practical laboratory settings. As a building block for complex molecules, particularly in the rapidly advancing field of targeted protein degradation, this compound represents a powerful tool for medicinal chemists and drug discovery scientists.
References
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PubChem. 7-Bromo-1,3-dioxaindane-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Ukrainets, I.V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]
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Kostenko, A.V., et al. (2021). 4-(7-Bromobenzo[d][8][11][12]thiadiazol-4-yl)morpholine. MDPI. Available from: [Link]
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CP Lab Safety. Ethyl 7-bromobenzo[d][11][12]dioxole-4-carboxylate, min 98%, 25 mg. Available from: [Link]
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Kostenko, A.V., et al. (2021). (PDF) 4-(7-Bromobenzo[d][8][11][12]thiadiazol-4-yl)morpholine. ResearchGate. Available from: [Link]
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Gomes, L., et al. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]
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Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available from: [Link]
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Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available from: [Link]
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Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC - NIH. Available from: [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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Al-Masoudi, N. A., et al. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]
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da Silva, L.M.M.G., et al. (2018). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate in Modern Organic Synthesis
Introduction: The Benzodioxole Scaffold as a Privileged Structure
In the landscape of drug discovery and materials science, certain molecular scaffolds appear with remarkable frequency due to their favorable biological and physicochemical properties. The benzo[d][1][2]dioxole (or methylenedioxyphenyl) moiety is one such "privileged structure," present in numerous natural products, pharmaceuticals, and agrochemicals. Ethyl 7-bromobenzo[d]dioxole-4-carboxylate emerges as a highly valuable and versatile building block for synthetic chemists aiming to leverage this core. Its utility is anchored in its trifunctional nature:
-
The Benzodioxole Core: Provides a rigid, electron-rich aromatic system that can engage in favorable interactions with biological targets.
-
The Aryl Bromide (C7-Br): Serves as a robust and highly reactive "handle" for transition-metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.
-
The Ethyl Carboxylate (C4-COOEt): Functions as a versatile functional group that can be readily modified post-coupling, allowing for the introduction of amides, carboxylic acids, or other functionalities to fine-tune a molecule's properties.
This guide provides an in-depth analysis of the application of this building block, focusing on the mechanistic rationale behind protocol design and offering detailed, field-proven methodologies for its use in two of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Physicochemical Properties & Handling
Proper handling and storage are paramount for ensuring reagent integrity. The key properties of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1312610-07-3 | [1][3] |
| Molecular Formula | C₁₀H₉BrO₄ | [3] |
| Molecular Weight | 273.08 g/mol | [3] |
| Purity | Typically ≥95% | [3][4][5] |
| Appearance | Solid | [2] |
| Storage | Store at room temperature, sealed in a dry environment. | [2][3] |
| SMILES | O=C(C1=C2OCOC2=C(Br)C=C1)OCC | [2][3] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 7-position is suitably activated for oxidative addition to a Pd(0) center, initiating catalytic cycles that forge new bonds with high precision and functional group tolerance.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds, particularly for generating biaryl and aryl-heteroaryl structures prevalent in pharmaceuticals.[6][7] The reaction's success hinges on a well-defined catalytic cycle.[8][9]
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from an activated boronic acid/ester to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The base is not merely a spectator; it is essential for activating the organoboron species to facilitate the transmetalation step.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst Choice: For a relatively activated aryl bromide like our substrate, standard catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos) are highly effective. PdCl₂(dppf) is another excellent choice, offering high stability and efficiency.
-
Base Selection: An inorganic base is required.[9] K₂CO₃ or Cs₂CO₃ are common choices. Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to accelerate reductive elimination. The base is typically used in an aqueous solution within a biphasic solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. This biphasic system is necessary to dissolve the organic-soluble substrate and catalyst, as well as the water-soluble inorganic base and boronic acid salt.
This protocol describes a general procedure for coupling with a generic arylboronic acid.
1. Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 7-bromobenzo[d]dioxole-4-carboxylate | 273.08 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| PdCl₂(dppf) | 731.73 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
2. Experimental Procedure
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 mmol, 273 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Briefly continue the purge to ensure the headspace is inert.
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 22 mg) to the stirring suspension. The mixture will typically change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are fundamental components of countless pharmaceuticals.[11] The reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines under relatively mild conditions.[11][12]
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A key distinction is the crucial role of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the initial oxidative addition, and, most importantly, facilitate the final C-N reductive elimination step, which is often the rate-limiting step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Catalyst & Ligand System: This is the most critical choice. While a simple catalyst precursor like Pd(OAc)₂ or Pd₂(dba)₃ is used, the ligand dictates the reaction's success. For general-purpose coupling with primary and secondary amines, bulky biarylphosphine ligands like RuPhos or BrettPhos are excellent choices.[12] The steric bulk of these ligands forces the aryl and amido groups into close proximity on the palladium center, promoting the final bond-forming step.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Weaker bases like K₂CO₃ can sometimes be used but often lead to lower yields or require higher temperatures.[12]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are standard. It is crucial to minimize water, as it can hydrolyze the active catalyst and base.
This protocol describes a general procedure for coupling with a generic primary or secondary amine.
1. Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 7-bromobenzo[d]dioxole-4-carboxylate | 273.08 | 1.0 | 1.0 |
| Amine (R¹R²NH) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| RuPhos | 468.56 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
2. Experimental Procedure
-
Setup: In a glovebox, or using Schlenk technique, add sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk flask with a stir bar. Caution: NaOtBu is hygroscopic and corrosive.
-
Reagent Addition: Remove the flask from the glovebox (if used) and add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 mmol, 273 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and RuPhos (0.04 mmol, 19 mg).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat 3 times).
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Post-Coupling Modifications: Expanding Molecular Diversity
Following successful cross-coupling, the ethyl ester at the C4 position provides a gateway for further derivatization. Standard protocols can be employed for:
-
Saponification: Hydrolysis of the ester using a base like lithium hydroxide (LiOH) in a THF/water mixture yields the corresponding carboxylic acid. This introduces a key functional group for salt formation or further coupling reactions (e.g., amide bond formation).
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with a desired amine, often with a Lewis acid catalyst, or by first converting the ester to the acid and then using standard peptide coupling reagents (e.g., HATU, EDC).
These subsequent modifications dramatically increase the synthetic utility of the initial building block, allowing for the rapid generation of diverse compound libraries for screening in drug discovery programs.
References
- 1. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1312610-07-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. youtube.com [youtube.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate as a Strategic Building Block in Medicinal Chemistry
Abstract
The 1,3-benzodioxole scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds, contributing significantly to their pharmacological profiles.[1] Its derivatives have demonstrated a wide spectrum of activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[2][3] Ethyl 7-bromobenzo[d]dioxole-4-carboxylate has emerged as a particularly valuable and versatile building block in drug discovery. This molecule features two distinct and orthogonally reactive functional handles: an aryl bromide at the C7 position, ideal for palladium-catalyzed cross-coupling reactions, and an ethyl carboxylate at the C4 position, which can be readily modified to introduce diverse functional groups. This guide provides an in-depth exploration of the applications of this building block, complete with detailed, field-proven protocols for its key transformations.
Introduction: The Strategic Value of the Benzodioxole Core
The 1,3-benzodioxole ring system is a structural alert in some contexts but also a key component of numerous approved drugs and clinical candidates. Its unique electronic properties and rigid conformation can enhance binding affinity to biological targets and improve pharmacokinetic properties. Derivatives have been investigated for their potential to treat a wide array of diseases, including cancer, microbial infections, and epilepsy.[4][5] The strategic placement of functional groups on this scaffold allows for the systematic exploration of chemical space to optimize potency and selectivity.
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (E7BBDC) is a trifunctional building block designed for synthetic efficiency. Its utility stems from:
-
The Benzodioxole Core: Provides a rigid, bio-isosteric scaffold present in many natural products and pharmaceuticals.
-
The C7-Bromo Group: A prime handle for introducing molecular complexity via C-C and C-N bond-forming reactions.
-
The C4-Ethyl Carboxylate Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, a key pharmacophore in many drug classes, or converted into a wide range of amides and other ester derivatives.[6]
Below is a diagram illustrating the key reactive sites on the molecule and the primary synthetic pathways it enables.
Caption: Key synthetic transformations enabled by E7BBDC.
Physicochemical Properties
A summary of the key properties of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1312610-07-3 | [7][8][9] |
| Molecular Formula | C₁₀H₉BrO₄ | [7][9] |
| Molecular Weight | 273.08 g/mol | [7][9] |
| Purity | Typically ≥95-98% | [7][9][10] |
| Appearance | Off-white to pale yellow solid | - |
| SMILES | O=C(C1=C2OCOC2=C(Br)C=C1)OCC | [7] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [7] |
| logP | 2.3545 | [7] |
Applications in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
E7BBDC is an ideal starting material for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecules like enzyme inhibitors.
Case Study: Scaffolding for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of cancer therapeutics, particularly for cancers with deficiencies in DNA repair pathways like BRCA mutations.[11][12] Many potent PARP inhibitors feature an aromatic core with a carboxamide moiety that mimics the nicotinamide portion of the natural substrate NAD+.[11][13] E7BBDC provides a direct route to such scaffolds.
The workflow below illustrates a general strategy for synthesizing a PARP inhibitor pharmacophore starting from E7BBDC.
Caption: Workflow for synthesizing a PARP inhibitor scaffold.
This strategy leverages a Suzuki coupling to install a piperazine moiety, a common feature in PARP inhibitors, followed by hydrolysis and amide formation to complete the core pharmacophore.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C-C bond formation at the C7 position. The Suzuki reaction is renowned for its functional group tolerance and mild conditions.[14][15][16]
Rationale: This reaction is fundamental for creating biaryl structures. The choice of a palladium catalyst with a phosphine ligand (like Pd(dppf)Cl₂) is crucial for efficient catalytic turnover. A base is required to activate the boronic acid for transmetalation.[17] A degassed solvent system prevents oxidation of the Pd(0) catalyst.
-
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
-
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, creating aryl amines which are prevalent in pharmaceuticals.[18]
Rationale: The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[19][20] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for promoting both the oxidative addition and the final reductive elimination steps.[21][22] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[19] The reaction is highly sensitive to oxygen and moisture, necessitating strictly anhydrous and inert conditions.
-
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.02 equiv)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (0.02 - 0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere: To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine substrate via syringe.
-
Seal the flask and heat to 90-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Saponification (Ester Hydrolysis)
This is a fundamental transformation to unmask the carboxylic acid, a crucial functional group for interacting with biological targets and improving solubility.[6]
Rationale: Saponification is a robust method for ester cleavage. Using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures both the solubility of the ester and the efficiency of the hydrolysis.
-
Materials:
-
Substituted Ethyl benzo[d]dioxole-4-carboxylate (from Protocol 1 or 2) (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 - 5.0 equiv)
-
Solvent System: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)
-
-
Procedure:
-
Dissolve the ester in the THF/water solvent mixture in a round-bottom flask.
-
Add the LiOH·H₂O and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS, typically 2-6 hours).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to pH ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Protocol 4: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid (from Protocol 3) with an amine to form an amide bond, a key structural element in many drugs.
Rationale: Modern peptide coupling reagents like HATU or EDC/HOBt activate the carboxylic acid to facilitate nucleophilic attack by the amine, forming a stable amide bond under mild conditions and minimizing side reactions.
-
Materials:
-
Substituted benzo[d]dioxole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC (1.5 equiv) with HOBt (1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine, followed by the base (DIPEA).
-
Add the coupling agent(s) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 2-12 hours).
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Conclusion
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a high-value building block for medicinal chemistry and drug discovery. The orthogonal reactivity of its aryl bromide and ethyl ester functionalities provides a robust platform for the efficient synthesis of diverse and complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for leveraging this building block in the synthesis of novel compounds with therapeutic potential.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). Self-published.
- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applic
- Structures of benzodioxol derivatives having various biological activities. (n.d.).
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- Structures of Benzodioxole derivatives that have biological activities. (n.d.).
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). MDPI.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). PMC - NIH.
- Design and synthesis of benzodiazepines as brain penetr
- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025). Self-published.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - NIH.
-
Ethyl 7-bromobenzo[d][2][23]dioxole-4-carboxylate. (n.d.). ChemScene.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Self-published.
-
Ethyl 7-bromobenzo[d][2][23]dioxole-4-carboxylate. (n.d.). AbacipharmTech.
-
Ethyl 7-bromobenzo[d][2][23]dioxole-4-carboxylate, min 98%, 25 mg. (n.d.). CP Lab Safety.
- Buchwald–Hartwig amin
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Ethyl 7-bromobenzo[d][2][23]dioxole-4-carboxylate, 96% Purity, C10H9BrO4, 1 gram. (n.d.). Self-published.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
- 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chemscene.com [chemscene.com]
- 8. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. calpaclab.com [calpaclab.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is characterized by a benzodioxole core, a scaffold present in numerous natural products and pharmacologically active molecules, functionalized with both an ethyl ester and a bromine atom.[2][3][4] The electron-withdrawing nature of the carboxylate group and the inherent reactivity of the C-Br bond make this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions.[5] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1]
This guide provides an in-depth exploration of three pivotal palladium-catalyzed reaction mechanisms for the functionalization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. We will dissect the mechanistic underpinnings of each transformation, explain the causal relationships behind experimental design, and provide robust, field-proven protocols for their successful implementation.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures, a common motif in pharmaceuticals.[5] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, offering high stability, low toxicity of byproducts, and broad substrate scope.[5][6]
Mechanistic Rationale
The catalytic cycle is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This is often the rate-determining step and results in a square planar Pd(II) complex.[5] The choice of a sterically hindered, electron-rich phosphine ligand is critical here, as it stabilizes the Pd(0) species and accelerates this oxidative addition step.[7]
-
Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) activates the organoboron reagent, forming a more nucleophilic boronate species. This species then transfers its organic moiety to the Pd(II) complex, displacing the bromide ligand. This step regenerates the halide salt.
-
Reductive Elimination: The two organic partners on the palladium center undergo reductive elimination, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
This protocol provides a general framework. Optimization of catalyst, ligand, base, and solvent may be required for specific boronic acid partners.[8]
Materials & Equipment:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification (silica gel chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand solution to the Schlenk flask.
-
Add the remaining anhydrous solvent to the flask.
-
The reaction mixture is degassed by bubbling the inert gas through the solvent for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | K₂CO₃ (3) | Dioxane | 90 | >95 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | ~85 |
Note: Yields are representative based on literature for similar aryl bromides and may vary.[6][9]
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are crucial components in pharmaceuticals and electronic materials.[7][10] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[10][11]
Mechanistic Rationale
The mechanism shares core principles with the Suzuki coupling but is distinct in the nature of the nucleophile and the transmetalation-equivalent step.[10][11]
-
Oxidative Addition: As before, the active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) intermediate.[11]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS), the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not interfere with other functional groups.[11][12]
-
Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10] For sterically hindered amines or electron-rich aryl halides, bulky phosphine ligands (e.g., Josiphos, BrettPhos) are essential to facilitate this final, product-releasing step.[7][11]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
This reaction is highly sensitive to air and moisture, requiring stringent anaerobic and anhydrous conditions.[13]
Materials & Equipment:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, XPhos, BrettPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
-
Standard glassware for work-up and purification
Procedure:
-
Glovebox Recommended: Add the palladium pre-catalyst, ligand, and base to a dry reaction vessel inside a glovebox.
-
Add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate and a stir bar.
-
Add the anhydrous solvent, followed by the liquid amine via syringe.
-
Seal the vessel tightly and bring it out of the glovebox.
-
Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Carefully quench by pouring it into a beaker of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | ~90 |
| n-Butylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | LHMDS (1.8) | THF | 80 | >90 |
Note: Yields are representative based on literature for similar aryl bromides and may vary.[12][13]
The Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, producing arylalkynes and conjugated enynes.[14] These structures are vital in materials science, natural product synthesis, and as precursors for more complex molecular architectures.[15] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[14][16]
-
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with Ethyl 7-bromobenzo[d]dioxole-4-carboxylate to form a Pd(II) complex. This is identical to the first step of the previously discussed mechanisms.[16]
-
Transmetalation: The Pd(II) complex accepts an acetylide group from the copper cycle, forming a diorganopalladium(II) intermediate and regenerating the Cu(I) salt. This is the rate-determining step.[16]
-
Reductive Elimination: The product arylalkyne is expelled, regenerating the active Pd(0) catalyst.[14]
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine, diisopropylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide species. This is the key nucleophile that participates in the palladium cycle.[14][16]
-
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
While "copper-free" Sonogashira variants exist, the dual Pd/Cu system remains the most widely used and robust.[15][16]
Materials & Equipment:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Terminal Alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)
-
Amine base/solvent (e.g., Triethylamine, Diisopropylamine) or a base in another solvent (e.g., K₂CO₃ in DMF)
-
Optional co-solvent (e.g., THF, DMF)
-
Schlenk flask and inert gas line
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent (if not using the amine base as the solvent).
-
Degas the mixture thoroughly.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (typically 25-80 °C). The steric bulk of the reactants can influence the required temperature.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or saturated aqueous ammonium chloride to remove the amine hydrochloride salt.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Sonogashira Conditions
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA (excess) | THF | 60 | >95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (excess) | Toluene | 80 | >90 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | DMF | 70 | ~88 |
Note: Yields are representative based on literature for similar aryl bromides and may vary.[14][17]
Conclusion
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a powerful and adaptable building block for complex molecule synthesis. Mastery of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides the modern chemist with a robust toolkit to strategically and efficiently introduce carbon and nitrogen-based functionalities at the C7 position. The success of these transformations hinges on a rational understanding of their underlying mechanisms, enabling the judicious selection of catalysts, ligands, bases, and reaction conditions tailored to the specific synthetic challenge. The protocols and data provided herein serve as a validated starting point for researchers aiming to leverage this valuable intermediate in their drug discovery and materials science programs.
References
-
Title: Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC. Source: National Center for Biotechnology Information.
-
Title: A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Source: ACS Publications.
-
Title: Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Source: RSC Publishing.
-
Title: Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. Source: ACS Publications.
-
Title: Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Source: ElectronicsAndBooks.
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts.
-
Title: Ethyl 7-bromobenzo[d][6][18]dioxole-4-carboxylate. Source: AbacipharmTech.
-
Title: Ethyl 7-bromobenzo[d][6][18]dioxole-4-carboxylate. Source: ChemScene.
-
Title: Sonogashira coupling. Source: Wikipedia.
-
Title: Buchwald–Hartwig amination. Source: Wikipedia.
-
Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis.
-
Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.
-
Title: Ethyl 7-bromobenzo[d][6][18]dioxole-4-carboxylate, min 98%, 25 mg. Source: CP Lab Safety.
-
Title: The Buchwald–Hartwig Amination After 25 Years. Source: University of Groningen research portal.
-
Title: Sonogashira Coupling. Source: Organic Chemistry Portal.
-
Title: Sonogashira Coupling. Source: Chemistry LibreTexts.
-
Title: Medicinal Chemistry Applications. Source: Hilaris Publisher.
-
Title: 1312610-07-3|Ethyl 7-bromobenzo[d][6][18]dioxole-4-carboxylate. Source: BLDpharm.
-
Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Source: ResearchGate.
-
Title: Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. Source: Benchchem.
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Source: Semantic Scholar.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. organic-synthesis.com [organic-synthesis.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
An In-depth Technical Guide to the
Abstract
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (CAS: 1312610-07-3) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel compounds necessitates a robust and unambiguous analytical characterization to ensure identity, purity, and quality. This guide provides a comprehensive framework of orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the definitive characterization of this molecule. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest degree of scientific integrity.
The Strategic Analytical Workflow
A multi-technique, or orthogonal, approach is critical for the unambiguous characterization of a small molecule. Each technique provides a unique piece of structural or purity information. When combined, they build a complete and verifiable profile of the compound. The workflow below illustrates how these methods are synergistically applied to move from initial identity confirmation to a comprehensive purity assessment.
Caption: Synergistic workflow for compound characterization.
Mass Spectrometry: The First Step in Identity
Mass spectrometry provides the molecular weight (MW) of the target compound, offering the most direct initial confirmation of its identity. For halogenated compounds like Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, MS offers a unique diagnostic feature: the isotopic pattern of bromine.
Causality Behind the Technique: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Therefore, any molecule containing a single bromine atom will exhibit a characteristic pair of peaks in its mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly identical intensity. This doublet is a definitive indicator of bromine's presence.
Predicted Mass Spectrometry Data
The molecular formula C₁₀H₉BrO₄ results in a monoisotopic mass of approximately 271.97 g/mol for the ⁷⁹Br isotopologue and 273.97 g/mol for the ⁸¹Br isotopologue.[1][2]
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity | Annotation |
| [M]⁺ | 271.97 | 273.97 | ~1:1 | Molecular ion doublet, confirms bromine presence |
| [M-C₂H₅]⁺ | 242.94 | 244.94 | ~1:1 | Loss of the ethyl group |
| [M-OC₂H₅]⁺ | 226.93 | 228.93 | ~1:1 | Loss of the ethoxy group |
| [M-COOC₂H₅]⁺ | 186.94 | 188.94 | ~1:1 | Loss of the entire ethyl carboxylate group |
Protocol: LC-MS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol. Further dilute this stock solution 100-fold with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Instrumentation (LC):
-
Column: Standard C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Instrumentation (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temp: 300 °C.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Verify the presence of the [M+H]⁺ adduct (or [M+Na]⁺) showing the characteristic ~1:1 doublet for m/z and m/z+2.
-
Confirm that the measured mass is within 5 ppm of the theoretical mass for high-resolution instruments.
-
NMR Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The structure suggests distinct regions for the aromatic, dioxole, and ethyl ester protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | d | 1H | Ar-H | Aromatic proton adjacent to the bromine atom, deshielded. |
| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton adjacent to the ester group. |
| ~6.1 | s | 2H | O-CH₂-O | Methylene protons of the dioxole ring, a characteristic singlet. |
| ~4.4 | q | 2H | O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the methyl protons. |
| ~1.4 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Ester carbonyl carbon. |
| ~145-150 | Ar-C-O | Aromatic carbons attached to the dioxole oxygens. |
| ~130-135 | Ar-C | Aromatic carbons. |
| ~110-120 | Ar-C-Br | Aromatic carbon bearing the bromine atom. |
| ~108-115 | Ar-C | Aromatic carbons. |
| ~102 | O-CH₂-O | Dioxole methylene carbon. |
| ~62 | O-CH₂ | Ethyl ester methylene carbon. |
| ~14 | CH₃ | Ethyl ester methyl carbon. |
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Dissolution: Cap the tube and gently invert to fully dissolve the sample. If necessary, use brief sonication.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Acquisition:
-
Tune and shim the instrument according to standard procedures.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
HPLC: The Gold Standard for Purity Assessment
HPLC is essential for separating the main compound from any impurities, starting materials, or by-products. When coupled with a UV detector, it provides a robust method for quantifying the purity of the sample.
Trustworthiness through System Suitability: Before analyzing any sample, a System Suitability Test (SST) must be performed. This ensures the chromatographic system is performing adequately. A standard solution is injected multiple times, and parameters like retention time repeatability, peak area precision, and theoretical plates are checked against pre-defined criteria.
Caption: HPLC method development and validation workflow.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Standard and Sample Preparation:
-
Standard Stock: Prepare a 1.0 mg/mL solution of a reference standard in acetonitrile.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in acetonitrile.
-
Working Solution: Dilute both stock solutions to ~0.1 mg/mL with a 50:50 acetonitrile:water mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the working standard solution five times.
-
Acceptance Criteria:
-
Retention Time RSD: ≤ 1.0%.
-
Peak Area RSD: ≤ 2.0%.
-
Tailing Factor: 0.8 - 1.5.
-
Theoretical Plates: ≥ 2000.
-
-
-
Analysis:
-
Once the system passes SST, inject a blank (diluent), followed by the sample solution in duplicate.
-
Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
-
FT-IR Spectroscopy: Confirming Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Why ATR is the Preferred Method: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[4] A drop of liquid or a small amount of solid is placed directly on a crystal (commonly diamond or zinc selenide), making it a much faster and more reproducible method than traditional KBr pellets.[5]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |
| ~2900-3000 | Medium | C-H Stretch | Aliphatic (Ethyl) C-H |
| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250-1300 | Strong | C-O Stretch | Aryl-O (Ester) |
| ~1030-1100 | Strong | C-O Stretch | Alkyl-O (Ester & Dioxole) |
Protocol: FT-IR Analysis via ATR
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) should be analyzed for the presence of the characteristic peaks listed in the table above. The most prominent peak should be the strong C=O stretch around 1720 cm⁻¹.[4]
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Conclusion
The combination of Mass Spectrometry, NMR spectroscopy, HPLC, and FT-IR spectroscopy provides a comprehensive and definitive characterization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. MS confirms the molecular weight and the presence of bromine. NMR elucidates the exact molecular structure and connectivity. HPLC provides a reliable quantitative measure of purity. Finally, FT-IR offers rapid confirmation of the essential functional groups. By following these detailed protocols, researchers and drug development professionals can ensure the quality and identity of this important chemical intermediate, forming a solid foundation for its application in further research and development.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. RSC. [Link]
-
Amalanathan, M., et al. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule. Walsh Medical Media. [Link]
-
AbacipharmTech. Ethyl 7-bromobenzo[d][6][7]dioxole-4-carboxylate. [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. RSC. [Link]
-
CP Lab Safety. Ethyl 7-bromobenzo[d][6][7]dioxole-4-carboxylate, min 98%, 25 mg. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
The Royal Society of Chemistry. (2022). Supplemental Information. RSC. [Link]
-
NIST/EPA Gas-Phase Infrared Database. Search for spectral data. [Link]
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
ResearchGate. (2016). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). [Link]
-
Advanstar Communications Inc. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]
-
NIH. (2020). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. [Link]
-
NIST WebBook. 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-. [Link]
-
NIST WebBook. Ethyl 4-cyanobenzoate. [Link]
-
ResearchGate. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5- Dimethylphenoxy) Acetate. [Link]
-
NIST WebBook. Ethyl 3-coumarincarboxylate. [Link]
Sources
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Here is a detailed Application Note and Protocol for the HPLC analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Abstract
This application note details a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The method utilizes reversed-phase chromatography with a C18 stationary phase and a simple water/acetonitrile gradient, offering excellent peak shape and reproducibility. This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, quality control analysts, and drug development professionals requiring accurate analytical characterization of this molecule.
Introduction and Scientific Rationale
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (MW: 273.08 g/mol , Formula: C₁₀H₉BrO₄) is a moderately non-polar aromatic ester.[1][2] Its structure, featuring a benzodioxole core, a bromine substituent, and an ethyl carboxylate group, dictates its chromatographic behavior. The predicted LogP value of approximately 2.35 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC (RP-HPLC).[2]
Principle of Separation: The fundamental principle of this method is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. We have selected a C18 (octadecylsilyl) column, which contains long alkyl chains (C18H37) bonded to a silica support. This creates a highly hydrophobic surface. The analyte, being moderately non-polar, will interact with and be retained by these hydrophobic chains.[3] The mobile phase consists of a polar mixture of water and acetonitrile. By starting with a higher concentration of water, we ensure the analyte is retained at the head of the column. As the concentration of the less-polar organic solvent (acetonitrile) is gradually increased, the mobile phase's polarity decreases, weakening the analyte's interaction with the stationary phase and causing it to elute from the column.[4] This gradient approach ensures a sharp, well-defined peak and efficient separation from potential impurities.
Detection is achieved using a UV-Vis detector. The aromatic benzodioxole ring system of the analyte exhibits strong chromophoric properties, allowing for sensitive detection.
Materials and Methods
2.1 Instrumentation and Consumables
-
HPLC System with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data Acquisition and Processing Software.
-
Analytical Balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with organic solvents (e.g., PTFE or Nylon).[5]
2.2 Reagents and Solvents
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate reference standard (≥98% purity).[6]
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Methanol (MeOH), HPLC grade (optional, for sample dissolution).
Detailed Experimental Protocols
3.1 Mobile Phase Preparation This protocol is based on the precise measurement of individual solvent volumes before mixing to ensure accuracy, as mixing can cause volume contraction.
-
Mobile Phase A (Aqueous): Pour HPLC grade water into a dedicated solvent reservoir.
-
Mobile Phase B (Organic): Pour HPLC grade acetonitrile into a second solvent reservoir.
-
Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging to prevent bubble formation, which can cause baseline noise and pump issues.[7]
3.2 Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 10.0 mg of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark. Ensure complete dissolution by sonicating for 5 minutes if necessary. This stock solution is stable when stored at 2-8°C and protected from light.
-
Working Standard (e.g., 0.1 mg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and dilute to the mark with acetonitrile. This concentration may need adjustment depending on the detector's response.
3.3 Sample Preparation Protocol The goal of sample preparation is to create a clean, particulate-free solution that is compatible with the HPLC system to ensure accurate results and protect the column.[8]
-
Accurately weigh an appropriate amount of the sample to achieve a final concentration within the method's linear range (e.g., ~0.1 mg/mL).
-
Dissolve the sample in a suitable volume of acetonitrile in a volumetric flask. The sample should be fully dissolved.[9]
-
Using a disposable syringe, draw up the sample solution.
-
Attach a 0.22 µm or 0.45 µm syringe filter to the syringe.[5]
-
Filter the solution directly into an HPLC vial. Discard the first ~0.5 mL of the filtrate to ensure the filter is properly wetted and to avoid any potential contamination from the filter itself.
-
Cap the vial and place it in the autosampler tray for analysis.
Caption: Workflow for HPLC analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax determined by DAD scan) |
| Run Time | 15 minutes (including re-equilibration) |
Results and Discussion
Expected Outcome: Under the specified conditions, Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is expected to elute as a sharp, symmetrical peak, well-separated from the solvent front and any potential impurities. The retention time should be consistent across multiple injections.
Method Optimization and Rationale:
-
Gradient: The initial gradient starts at 50% acetonitrile, which should be sufficient to retain the analyte. The ramp to 95% ensures the elution of the compound and any more non-polar impurities. A 10% change in organic modifier can be expected to produce a 2–3-fold change in retention. If the analyte elutes too early (k < 2), consider lowering the initial %B. If it elutes too late (k > 10), consider increasing the initial %B.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: While 254 nm is a robust choice for aromatic compounds, for highest sensitivity, it is recommended to perform a UV scan of the analyte using a Diode Array Detector (DAD) to identify the wavelength of maximum absorbance (λmax) and set the detector accordingly.
System Suitability: Before running a sequence of samples, a system suitability test should be performed by injecting the working standard multiple times (n=5). Key parameters to assess include:
-
Retention Time Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.
-
Peak Area Repeatability: RSD ≤ 2.0%.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000.
Caption: Principle of reversed-phase separation for the analyte on a C18 column.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | Sample overload; secondary interactions with column. | Dilute the sample; ensure mobile phase pH is appropriate (if applicable); try a different column type.[7] |
| Split Peaks | Clogged column frit; column void; sample solvent incompatible. | Reverse-flush the column; replace the column; dissolve the sample in the initial mobile phase.[7] |
| Retention Time Drift | Inconsistent mobile phase composition; temperature fluctuations. | Prepare fresh mobile phase; ensure degasser is working; check column thermostat stability.[10] |
| High Backpressure | Blockage in the system; precipitated buffer; dirty column. | Filter all samples and mobile phases; flush system with appropriate solvents; replace column if necessary.[7] |
References
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
AbacipharmTech. (n.d.). Ethyl 7-bromobenzo[d][1][11]dioxole-4-carboxylate. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 7-bromobenzo[d][1][11]dioxole-4-carboxylate. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
MDPI. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
uHPLCs. (2024, December 28). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]
-
Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]
-
MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Bromide. Retrieved from [Link]
-
LabAlley. (n.d.). Ethyl 7-bromobenzo[d][1][11]dioxole-4-carboxylate, 96% Purity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 7-bromobenzo[d][1][11]dioxole-4-carboxylate, min 98%. Retrieved from [Link]
Sources
- 1. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. chemscene.com [chemscene.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. organomation.com [organomation.com]
- 6. calpaclab.com [calpaclab.com]
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- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 11. drawellanalytical.com [drawellanalytical.com]
Application Note: Structural Elucidation of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate and its Synthetic Intermediates using NMR Spectroscopy
Introduction: The Central Role of NMR in Pharmaceutical Synthesis
In modern drug discovery and development, the unambiguous determination of molecular structure is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" analytical technique, providing unparalleled, atom-level insight into the constitution and conformation of small molecules.[3][4] Its non-destructive nature allows for the analysis of precious intermediates and final active pharmaceutical ingredients (APIs) while ensuring batch-to-batch consistency and identifying potential impurities.[3][1]
This application note focuses on Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a substituted benzodioxole. The benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a versatile intermediate for further elaboration in drug synthesis. We will explore a logical synthetic route and demonstrate how ¹H and ¹³C NMR spectroscopy can be used to monitor the reaction progress and unequivocally confirm the identity and purity of each compound in the sequence.
Proposed Synthetic Workflow
The synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate can be efficiently achieved in a two-step process starting from the commercially available 4-bromobenzo[d][5][3]dioxole. The strategy involves a directed ortho-metalation to introduce the carboxylic acid group, followed by a standard esterification.
Caption: Proposed two-step synthesis of the target compound.
NMR Analysis of Key Synthetic Compounds
A thorough understanding of the NMR spectra is crucial for validating each step of the synthesis. The following sections detail the predicted ¹H and ¹³C NMR spectral features for the key intermediate and the final product. Assignments are based on established principles of chemical shift theory, substituent effects, and spin-spin coupling.[6][7]
Intermediate: 7-Bromobenzo[d]dioxole-4-carboxylic Acid
The first key intermediate is formed by the carboxylation of the starting material. Its structure and the expected NMR data are outlined below.
Caption: Structure of 7-Bromobenzo[d]dioxole-4-carboxylic Acid.
¹H NMR Analysis: The aromatic region is expected to show two doublets corresponding to H-5 and H-6.
-
H-5: This proton is ortho to the strongly electron-withdrawing carboxylic acid group (-COOH) and meta to the bromine atom. It is expected to be the most downfield aromatic proton.
-
H-6: This proton is ortho to the bromine atom and meta to the -COOH group. It will be downfield, but likely upfield relative to H-5.
-
-OCH₂O- (H-2): The two protons of the dioxole methylene bridge are equivalent and will appear as a sharp singlet.
-
-COOH: The acidic proton will appear as a broad singlet at a very downfield chemical shift, which can vary with concentration and solvent.
¹³C NMR Analysis: The molecule has 8 unique carbon environments.
-
C=O (C-8): The carboxyl carbon will be the most downfield signal.[8]
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The chemical shifts are influenced by the attached substituents. Carbons directly attached to oxygen (C-3a, C-7a) will be significantly downfield. The carbon bearing the bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, while the carbon bearing the carboxyl group (C-4) will be downfield.
-
-OCH₂O- (C-2): This methylene carbon typically appears around 100-105 ppm.
Table 1: Predicted NMR Data for 7-Bromobenzo[d]dioxole-4-carboxylic Acid (in DMSO-d₆)
| Atom Number | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Causality for Shift/Multiplicity |
| 2 | ~6.15 | s | ~102.5 | Methylene protons flanked by two oxygens. |
| 3a | - | - | ~148.0 | Aromatic C attached to oxygen. |
| 4 | - | - | ~125.0 | Aromatic C attached to the electron-withdrawing -COOH group. |
| 5 | ~7.45 | d, J ≈ 8.0 Hz | ~128.0 | Ortho to the deshielding -COOH group. |
| 6 | ~7.10 | d, J ≈ 8.0 Hz | ~115.0 | Ortho to the Br atom. |
| 7 | - | - | ~112.0 | Aromatic C attached to Br (heavy atom effect). |
| 7a | - | - | ~151.0 | Aromatic C attached to oxygen and adjacent to Br. |
| 8 (-COOH) | ~13.0 (broad) | br s | ~167.0 | Highly deshielded carboxylic acid C=O.[8] |
Final Product: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
The final step is the esterification of the carboxylic acid. The introduction of the ethyl group provides additional characteristic signals in the NMR spectrum, confirming the success of the reaction.
Caption: Structure of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
¹H NMR Analysis: The key change from the intermediate is the disappearance of the broad -COOH signal and the appearance of signals for the ethyl group (-OCH₂CH₃).
-
Ethyl -OCH₂- (H-9): A quartet due to coupling with the three methyl protons (n+1 rule).[9] Located in the 4.0-4.5 ppm region, characteristic of a methylene group attached to an ester oxygen.[7]
-
Ethyl -CH₃ (H-10): A triplet due to coupling with the two methylene protons. Located in the upfield region (~1.3-1.4 ppm).
-
Aromatic & Dioxole Protons: The chemical shifts of H-5, H-6, and H-2 will be similar to the carboxylic acid precursor, with minor shifts due to the change from -COOH to -COOEt.
¹³C NMR Analysis: The spectrum will be similar to the acid, with the addition of two signals for the ethyl group.
-
Ethyl -OCH₂- (C-9): Typically found around 60-65 ppm.
-
Ethyl -CH₃ (C-10): Found in the upfield region, around 14-15 ppm.
Table 2: Predicted NMR Data for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (in CDCl₃)
| Atom Number | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Causality for Shift/Multiplicity |
| 2 | ~6.05 | s | ~102.0 | Methylene protons flanked by two oxygens. |
| 3a | - | - | ~147.5 | Aromatic C attached to oxygen. |
| 4 | - | - | ~124.0 | Aromatic C attached to the electron-withdrawing ester group. |
| 5 | ~7.35 | d, J ≈ 8.0 Hz | ~127.0 | Ortho to the deshielding ester group. |
| 6 | ~6.95 | d, J ≈ 8.0 Hz | ~114.5 | Ortho to the Br atom. |
| 7 | - | - | ~112.5 | Aromatic C attached to Br. |
| 7a | - | - | ~150.0 | Aromatic C attached to oxygen and adjacent to Br. |
| 8 (C=O) | - | - | ~165.0 | Ester carbonyl carbon, slightly upfield from the acid.[8] |
| 9 (-OCH₂-) | ~4.40 | q, J ≈ 7.1 Hz | ~61.5 | Methylene group of the ethyl ester. |
| 10 (-CH₃) | ~1.40 | t, J ≈ 7.1 Hz | ~14.5 | Methyl group of the ethyl ester. |
Experimental Protocols
The following protocols are provided as a guide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 7-Bromo-benzo[d]dioxole-4-carboxylic Acid
This procedure utilizes directed ortho-metalation, a powerful tool for regioselective functionalization. The dioxole oxygens direct the deprotonation to the adjacent C-7 position.
Materials:
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromobenzo[d][5][3]dioxole (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-Butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble CO₂ gas through the solution for 30 minutes or add an excess of crushed dry ice pellets.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization to yield the pure carboxylic acid.
Protocol 2: Steglich Esterification to form Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
This method is chosen for its mild conditions, which avoids the high temperatures and strong acids of Fischer esterification that could be detrimental to some substrates.[10]
Materials:
-
7-Bromo-benzo[d]dioxole-4-carboxylic acid (1.0 eq)
-
Anhydrous ethanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask, add the carboxylic acid, anhydrous ethanol, and DMAP.
-
Dissolve the components in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous CH₂Cl₂ dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.[11]
-
Remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure ethyl ester.
Protocol 3: NMR Sample Preparation and Analysis
Procedure:
-
Accurately weigh 5-10 mg of the purified solid (intermediate or final product).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent is appropriate for the sample's solubility and does not have signals that overlap with key analyte peaks.[12]
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
(Optional but Recommended) For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[4]
Validating the Synthesis with NMR
The power of NMR lies in comparing the spectra at each stage of the reaction.
Caption: Logical workflow for NMR-based reaction validation.
-
Monitoring Esterification: The most direct way to confirm the conversion of the carboxylic acid to the ethyl ester is by observing the disappearance of the broad acidic proton signal around 13 ppm in the ¹H NMR spectrum and the concurrent appearance of the characteristic ethyl group signals: a quartet around 4.4 ppm and a triplet around 1.4 ppm. The integration ratio of these new signals should be 2:3.
-
Purity Assessment: The presence of unreacted carboxylic acid in the final product spectrum would be indicated by a small, broad peak in the far downfield region. Other impurities can be identified by extraneous peaks that do not correspond to the product or the solvent.
Conclusion
NMR spectroscopy is an indispensable tool for the synthesis and characterization of pharmaceutical intermediates like Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. It provides a detailed roadmap of the chemical transformation, allowing for confident structural assignment, monitoring of reaction completion, and assessment of final product purity. The protocols and spectral interpretations provided in this note serve as a practical guide for chemists to efficiently and reliably conduct and validate this synthetic sequence, ensuring the quality and integrity of materials destined for drug development pipelines.
References
-
News-Medical.Net. (2024). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. [Link]
-
Jaremko, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
-
Mantle, M. D., & Hughes, L. P. (2024). Applications of NMR in Drug Substance and Drug Product Development. Royal Society of Chemistry. [Link]
-
ACS Publications. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]
-
Fujita, M., et al. (2007). Supporting Information. Wiley-VCH. [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
-
The Royal Society of Chemistry. Supplemental Information. [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
SpectraBase. 1,3-Benzodioxole NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (2017). Synthesis of carboxylic acid 7i. [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]
-
Der Pharma Chemica. (2014). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. [Link]
Sources
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- 12. rsc.org [rsc.org]
Application Notes: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate as a Versatile Building Block in Materials Science
Abstract
This technical guide provides detailed application notes and protocols for the utilization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate in the field of materials science. This compound serves as a valuable and versatile building block for the synthesis of advanced functional materials, including conjugated polymers for organic electronics and dye sensitizers for photovoltaic applications. The strategic positioning of the bromo and ethyl carboxylate functionalities on the rigid, electron-rich benzodioxole core allows for a range of chemical modifications. This document outlines field-proven methodologies for palladium-catalyzed cross-coupling reactions and ester hydrolysis, enabling researchers to leverage this molecule's full potential in the development of novel materials.
Introduction: The Strategic Value of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a bifunctional organic molecule featuring a 1,3-benzodioxole core. This heterocyclic motif is present in numerous natural products and pharmaceuticals and is increasingly being explored in materials science due to its electronic properties and structural rigidity.[1] The molecule possesses two key reactive sites that are orthogonal under specific conditions:
-
A Bromo Group (C7-Br): This serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[2] This allows for the formation of new carbon-carbon bonds, which is the fundamental strategy for constructing the backbones of conjugated polymers and other extended π-systems used in organic electronic devices.[3]
-
An Ethyl Carboxylate Group (-COOEt): This ester can be hydrolyzed to a carboxylic acid (-COOH). Carboxylic acids are crucial functional groups that can act as anchoring points to semiconductor surfaces (e.g., TiO₂) in dye-sensitized solar cells (DSSCs).[4]
The combination of these functionalities makes Ethyl 7-bromobenzo[d]dioxole-4-carboxylate a highly adaptable precursor for custom-designed organic materials.
Application I: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The development of novel conjugated polymers is a cornerstone of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[5] The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of these polymers due to its mild reaction conditions and tolerance of a wide range of functional groups.[6] Ethyl 7-bromobenzo[d]dioxole-4-carboxylate can be employed as a monomer in a polycondensation reaction with a diboronic acid or ester comonomer.
Causality of Experimental Design
The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high molecular weight and defect-free polymers. A common and effective catalytic system for Suzuki polycondensation involves a palladium(0) source, such as Pd₂(dba)₃, and a sterically hindered phosphine ligand, like SPhos. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base, typically an aqueous solution of potassium carbonate, is required to activate the boronic acid for transmetalation.[6] A biphasic solvent system, such as toluene and water, is often used to dissolve both the organic monomers and the inorganic base.
Workflow for Suzuki Polycondensation
Caption: Workflow for the synthesis of a conjugated polymer.
Detailed Protocol: Synthesis of a Benzodioxole-alt-Fluorene Copolymer
This protocol describes the synthesis of a copolymer of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 mmol)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
-
Methanol (for precipitation)
-
Chloroform (for Soxhlet extraction)
Procedure:
-
To a 50 mL Schlenk flask, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, the fluorene diboronic ester, Pd₂(dba)₃, and SPhos.
-
Add toluene to the flask.
-
In a separate vial, dissolve K₂CO₃ in deionized water.
-
Add the aqueous K₂CO₃ solution to the Schlenk flask.
-
Seal the flask and degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final cycle, backfill the flask with argon or nitrogen.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Allow the reaction to proceed for 48 hours. The mixture will become more viscous as the polymer forms.
-
Cool the reaction to room temperature and pour it slowly into 200 mL of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform. The polymer is extracted in the chloroform fraction.
-
Concentrate the chloroform solution and re-precipitate the polymer in methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
Expected Outcome: A fibrous, colored solid. The molecular weight (Mn and Mw) and polydispersity index (PDI) should be determined by gel permeation chromatography (GPC).
| Parameter | Typical Value |
| Catalyst Loading | 1-2 mol% |
| Ligand/Palladium Ratio | 4:1 |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 70-90% |
| Typical Mn | 10-50 kDa |
| Typical PDI | 1.5-2.5 |
Application II: Precursor for Dye Sensitizers in Photovoltaics
The benzodioxole moiety can be a component of donor-π-acceptor (D-π-A) organic dyes used in DSSCs.[7] In this architecture, the carboxylic acid group, obtained from the hydrolysis of the ethyl ester, serves to anchor the dye to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The bromo-functionalized derivative can first be elaborated via cross-coupling to introduce a donor or π-bridge before the final hydrolysis step.
Causality of Experimental Design
Alkaline hydrolysis is a robust and generally irreversible method for converting esters to carboxylic acids.[8] The reaction is typically carried out by heating the ester in the presence of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water or ethanol/water) to ensure solubility of the organic substrate.[9] Following the saponification, an acidic workup is required to protonate the resulting carboxylate salt to yield the desired carboxylic acid.[10]
Workflow for Hydrolysis and Dye Precursor Synthesis
Caption: General workflow for converting the ester to a carboxylic acid.
Detailed Protocol: Hydrolysis to 7-bromobenzo[d]dioxole-4-carboxylic acid
This protocol describes the direct hydrolysis of the title compound.
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Deionized Water (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 50 mL round-bottom flask, dissolve Ethyl 7-bromobenzo[d]dioxole-4-carboxylate in THF.
-
Add the deionized water, followed by the LiOH·H₂O.
-
Attach a reflux condenser and heat the mixture to 65 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the flask to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add 20 mL of water to the remaining aqueous solution.
-
Cool the solution in an ice bath and acidify to pH 2 by slowly adding 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with 20 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Expected Outcome: A white or off-white solid. Purity can be assessed by ¹H NMR and melting point determination.
| Parameter | Condition |
| Base | LiOH or NaOH |
| Solvent System | THF/H₂O or EtOH/H₂O |
| Reaction Temperature | 60-80 °C |
| Typical Yield | >90% |
Safety and Handling
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Palladium catalysts are toxic and should be handled with care.
Conclusion
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a strategic precursor for advanced materials synthesis. Its bromo- and ester functionalities provide orthogonal reactive handles for the construction of conjugated polymers through palladium-catalyzed cross-coupling and for the preparation of dye sensitizers via hydrolysis. The protocols detailed herein offer robust and reproducible methods for researchers and scientists to explore the potential of this versatile building block in developing next-generation materials for electronics and photovoltaics.
References
-
Shultz, M. D. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
-
Shen, Z. et al. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. [Link]
-
Mao, J. et al. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. [Link]
-
Nobel Prize Organization. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wang, K. et al. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Al-Suhaimi, E. A. et al. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Wang, K. et al. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]
-
Alpan, A. S. et al. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Larnaud, F. et al. Biosourced and metal-free synthesis of conjugated polymers: bPPV, bCN-PPV and bPPTzTz. New Journal of Chemistry. [Link]
-
Jasperse, C. P. Synthesis of Carboxylic Acids. [Link]
-
Williams, R. M. et al. A General and Efficient Protocol for the Stille Cross-Coupling of Unactivated and Activated Aryl Bromides. Organic Syntheses. [Link]
-
Chemma, H. et al. Dye-Sensitized Solar Cells -Comparative Study of Sensitizers and Co-Sensitizer Effects of a New Tetrazole Derivative. ResearchGate. [Link]
-
Savino, C. et al. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. PubMed. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Gallagher, W. P. & Maleczka, R. E. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
-
Soderberg, T. Preparing Carboxylic Acids. NC State University Libraries. [Link]
-
Roncali, J. Synthesis of conjugated oligomers and polymers: the organometallic way. Journal of Materials Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. What is a simple way to convert an ester into carboxylic acid?. [Link]
-
de Oliveira, K. T. et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Clark, J. hydrolysis of esters. Chemguide. [Link]
-
LibreTexts. Synthesis of Carboxylic Acids. [Link]
-
Karaca, N. et al. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. PMC. [Link]
-
NROChemistry. Suzuki Coupling. YouTube. [Link]
-
Chen, R. et al. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI. [Link]
-
de Medeiros, J. F. et al. First application of benzotriazole as a dye additive to dye-sensitized solar cells: electrochemical device characterization. PMC. [Link]
-
Bouz-Asal, M. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
Wang, Y. et al. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. PMC. [Link]
-
ResearchGate. Importance of Unpaired Electrons in Organic Electronics. [Link]
-
ScienceDaily. Unique bipolar compounds enhance functionality of organic electronics. [Link]
-
Lee, J. et al. Organic materials for organic electronic devices. ResearchGate. [Link]
-
Ganesan, P. et al. Carbazole-based sensitizers for potential application to dye sensitized solar cells. ResearchGate. [Link]
-
Ye, Z. et al. Benzoboroxole-functionalized magnetic core/shell microspheres for highly specific enrichment of glycoproteins under physiological conditions. PubMed. [Link]
-
Fasihi, J. DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]
-
El-Ghamry, I. et al. Dye Sensitized Solar Cells Based on Hydrazonoyl Synthetic Dyes. ResearchGate. [Link]
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- 4. First application of benzotriazole as a dye additive to dye-sensitized solar cells: electrochemical device characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Strategic Synthesis of Novel Bio-active Scaffolds from Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. The benzo[d]dioxole moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, valued for its metabolic stability and ability to engage in key biological interactions.[1][2] This guide moves beyond simple procedural lists to explain the strategic rationale behind key synthetic transformations, focusing on robust and versatile palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations. Detailed, field-tested protocols for Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and subsequent amide derivatization are provided, enabling the generation of diverse compound libraries for screening and lead optimization.
Introduction: The Value of the Benzo[d]dioxole Core
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a cornerstone in synthetic and medicinal chemistry. Its derivatives are explored for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, antitumor, and antidiabetic effects.[1][2][3] The structural rigidity and unique electronic properties of this heterocyclic system make it an ideal building block. Furthermore, modifying this core structure is a proven strategy for developing new therapeutic agents.[4][5]
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (CAS: 1312610-07-3) is a particularly valuable starting material.[6] It possesses two distinct and orthogonally reactive functional handles:
-
An aryl bromide at the 7-position, which is primed for a variety of powerful transition-metal-catalyzed cross-coupling reactions.
-
An ethyl carboxylate at the 4-position, which can be readily converted into other functional groups, such as amides or carboxylic acids, to modulate solubility, polarity, and hydrogen bonding capacity.
This guide details the primary synthetic pathways to unlock the potential of this versatile building block.
Core Strategy I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, forming the biaryl linkages that are ubiquitous in modern pharmaceuticals.[7] Its appeal lies in its operational simplicity, broad functional group tolerance, the commercial availability of thousands of boronic acids and esters, and the relatively low toxicity of the boron-containing byproducts.[8][9]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[10] Understanding this cycle is key to troubleshooting and optimizing the reaction. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an arylboronic acid with the title compound.
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)[11]
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 equiv) or Pd(PPh₃)₄ (0.05-0.10 equiv)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, to a concentration of ~0.1 M). The mixture should be sparged with inert gas for at least 15 minutes prior to addition.[12]
-
Heat the reaction mixture with vigorous stirring at 80-110 °C. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
| Coupling Partner (Example) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~80-92 |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | ~70-85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | ~75-90 |
| Note: Yields are estimates based on typical outcomes for these types of reactions and should be optimized for each specific substrate. |
Core Strategy II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The synthesis of aryl amines is fundamental to drug discovery. The Buchwald-Hartwig amination has revolutionized this area, providing a general and high-yielding method for coupling aryl halides with a vast range of primary and secondary amines, where classical methods would fail.[13][14] The choice of a specialized, sterically hindered phosphine ligand is critical to the success of this reaction, as it facilitates the reductive elimination step and prevents catalyst decomposition.[15]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, allowing it to coordinate to the palladium center prior to the final bond-forming step. The bulky ligands stabilize the catalytic species and promote the desired reactivity.[15][16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of the title compound.
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (0.01-0.03 equiv)
-
Ligand: XPhos, RuPhos, or BrettPhos (0.02-0.06 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Reaction vessel (e.g., oven-dried Schlenk tube)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv).
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent (e.g., Toluene, to ~0.1 M) via syringe.
-
Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the desired aryl amine product.[17]
| Amine (Example) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | XPhos | NaOtBu | Toluene | 100 | ~80-95 |
| Morpholine | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~85-98 |
| Benzylamine | BrettPhos | NaOtBu | Toluene | 90 | ~75-90 |
| n-Butylamine | XPhos | NaOtBu | Toluene | 80 | ~70-85 |
| Note: Yields are estimates. The choice of ligand and base is crucial and may require screening for optimal results. |
Strategy III: Derivatization via Amide Bond Formation
Once the 7-position has been functionalized, the ethyl ester at the 4-position provides a secondary site for diversification. Converting the ester to an amide introduces a hydrogen bond donor/acceptor group, which can be critical for target engagement in drug candidates.[3] This is typically a two-step process.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 6. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. calpaclab.com [calpaclab.com]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for the construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[3]
This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a substrate of interest due to the prevalence of the benzodioxole scaffold in biologically active molecules. The presence of both a bromine atom and an ethyl ester on the aromatic ring presents specific electronic considerations that will be addressed in the protocol design.
Understanding the Catalytic Cycle: A Foundation for Rational Protocol Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl bromide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1] For Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, the presence of the electron-withdrawing ethyl ester group can facilitate this step.[4]
-
Transmetalation: In this step, the organic group from the boronic acid derivative (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Materials and Methods
Reagents and Solvents
-
Substrate: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (CAS: 1312610-07-3)[6][7][8][9]
-
Boronic Acid: Arylboronic acid of choice (e.g., Phenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos). The choice of catalyst is critical, and for electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands are often advantageous.[10]
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The base plays a crucial role in activating the boronic acid.[5]
-
Solvent: A deoxygenated solvent system is essential to prevent catalyst deactivation. Common choices include 1,4-dioxane/water, toluene/water, or dimethylformamide (DMF).[1][11]
-
Anhydrous sodium sulfate or magnesium sulfate: For drying organic layers.
-
Silica gel: For column chromatography.
-
Solvents for chromatography: Hexanes, ethyl acetate, dichloromethane.
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser and a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for transferring deoxygenated solvents
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Flash chromatography setup
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Sources
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. 1312610-07-3|Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate|BLD Pharm [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable solutions, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis to improve both yield and purity.
Overview of the Synthetic Pathway
The synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is typically achieved through a three-step process starting from 3,4-dihydroxybenzoic acid. Each step presents unique challenges that can impact the overall efficiency of the synthesis. Understanding the mechanism and critical parameters of each reaction is key to achieving high yields of the final product.
Caption: Overall synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and why was it chosen?
The most established route involves: 1) Fischer esterification of 3,4-dihydroxybenzoic acid, 2) regioselective bromination of the resulting ester, and 3) cyclization with a methylene source to form the dioxole ring. This pathway is favored because the starting materials are commercially available and the reactions, while requiring careful optimization, are based on well-understood organic chemistry principles.[1][2] The esterification step protects the carboxylic acid and the ester group helps direct the subsequent bromination.
Q2: What are the most critical factors affecting the overall yield?
The three most critical factors are:
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Water Management in Esterification: The Fischer esterification is an equilibrium reaction. Any water present, either from reagents or produced during the reaction, will inhibit the formation of the ester product.[3]
-
Stoichiometry and Temperature Control in Bromination: The catechol ring of Ethyl 3,4-dihydroxybenzoate is highly activated. Incorrect stoichiometry or elevated temperatures can easily lead to over-bromination or the formation of oxidative side products.
-
Base and Solvent Choice in Cyclization: The efficiency of the Williamson ether synthesis variation used to form the dioxole ring is highly dependent on the choice of base and solvent to ensure sufficient nucleophilicity of the phenoxides and appropriate reaction kinetics.
Q3: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring each step. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate (KMnO4) can be useful for visualizing the catechol-containing intermediates, which are prone to oxidation.
Troubleshooting and Optimization Guide
This section provides detailed answers to specific problems you may encounter during the synthesis.
Part 1: Fischer Esterification of 3,4-Dihydroxybenzoic Acid
Q: My yield of Ethyl 3,4-dihydroxybenzoate is consistently low (<70%). What are the common causes and how can I fix this?
This is a classic equilibrium problem. A low yield is almost always due to the presence of water, which drives the reaction backward.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Water in Reagents/Reaction | The Fischer esterification is a reversible dehydration reaction. According to Le Chatelier's principle, the presence of water, a byproduct, shifts the equilibrium toward the starting materials (acid and alcohol).[3] | 1. Use Excess Ethanol: Use absolute ethanol as the solvent. This large excess of one reactant drives the equilibrium toward the products.[1] 2. Remove Water Azeotropically: Use a Dean-Stark apparatus during reflux to physically remove water as it is formed. 3. Use a Drying Agent: Add activated 3Å molecular sieves to the reaction mixture to sequester water.[1] |
| Insufficient Catalyst | The reaction requires a strong acid catalyst (e.g., H₂SO₄, TsOH) to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.[3] | Ensure a catalytic amount (typically 1-5 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid is used. The catalyst should be added slowly to the cooled ethanol before adding the benzoic acid derivative. |
| Inadequate Reaction Time/Temp | Esterification kinetics can be slow. The reaction typically requires prolonged heating at reflux to reach equilibrium. | Reflux the reaction mixture for a sufficient period, typically 12-48 hours.[1] Monitor the reaction by TLC until the starting material spot is no longer visible. |
Part 2: Regioselective Bromination of Ethyl 3,4-dihydroxybenzoate
Q: My bromination reaction is producing a dark, tarry mixture with multiple spots on TLC, and the yield of the desired product is poor. How can I improve this?
This issue points to over-bromination and/or oxidation of the electron-rich catechol ring. Precise control over the reaction conditions is paramount.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Over-bromination | The two hydroxyl groups are powerful activating, ortho-para directors. This makes the aromatic ring highly susceptible to electrophilic substitution, and multiple brominations can occur if the brominating agent is not carefully controlled. | 1. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the agent dropwise as a solution to ensure localized high concentrations are avoided. 2. Use a Milder Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent than elemental bromine (Br₂) for highly activated rings. |
| Oxidation of Catechol | Catechols are easily oxidized, especially under harsh conditions or in the presence of impurities, leading to quinone-type structures and subsequent polymerization (tar formation). | 1. Lower the Temperature: Perform the reaction at a low temperature (0 °C to -10 °C) to slow the rates of both the desired reaction and undesired side reactions. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to oxidation. 3. Choose an Appropriate Solvent: Acetic acid or chlorinated solvents like dichloromethane are common. Acetic acid can help to moderate the reactivity of the brominating agent.[4] |
| Incorrect Work-up | Residual bromine or acidic conditions during work-up can promote further reactions or degradation. | Quench the reaction thoroughly with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess bromine. Follow this with a wash with sodium bicarbonate (NaHCO₃) to neutralize acid. |
Part 3: Dioxole Ring Formation (Cyclization)
Q: The final cyclization step to form the benzodioxole is slow and gives a low yield. How can I improve the efficiency of this reaction?
This step is a double Williamson ether synthesis. Incomplete reaction or low yield is often due to suboptimal base, solvent, or reaction conditions.
Caption: Troubleshooting workflow for the cyclization step.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Deprotonation | Both phenolic hydroxyl groups must be deprotonated to form the dianionic nucleophile. A weak base or insufficient equivalents will result in incomplete reaction. | 1. Use a Stronger Base: While K₂CO₃ can work, Cs₂CO₃ is often superior for this type of reaction due to the "cesium effect," which results in a more 'naked' and highly reactive nucleophile. Use at least 2.5 equivalents of base. 2. Ensure Anhydrous Conditions: Any water will consume the base and protonate the phenoxide, shutting down the reaction. Dry all glassware and use anhydrous solvents. |
| Poor Solvent Choice | The solvent must be polar aprotic to dissolve the phenoxide salt but not solvate the nucleophile so strongly that its reactivity is diminished. | Use a high-boiling polar aprotic solvent like DMF, DMAc, or acetonitrile. This allows for higher reaction temperatures to increase the rate. |
| Low Reactivity of Methylene Source | Dibromomethane (CH₂Br₂) is generally more reactive than dichloromethane (CH₂Cl₂). | Use dibromomethane as the alkylating agent. Ensure it is pure and free of acidic impurities. |
| Side Reactions | If the dianion is not consumed quickly by the dihalomethane, it can be prone to oxidation or other side reactions. Intermolecular reactions can also lead to polymer formation. | Add the dihalomethane to the pre-formed dianion solution. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction, especially if using a base like K₂CO₃ in a solvent like acetonitrile. |
Recommended Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4-dihydroxybenzoate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dihydroxybenzoic acid (1.0 eq).
-
Add absolute ethanol (approx. 10 mL per gram of acid) followed by the slow addition of concentrated sulfuric acid (0.05 eq).[1]
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC (3:7 Ethyl Acetate:Hexane).
-
After completion, cool the mixture to room temperature and evaporate the excess ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a 5% aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product. Expected yield: 70-95%.[5]
Protocol 2: Synthesis of Ethyl 5-bromo-3,4-dihydroxybenzoate
-
Dissolve Ethyl 3,4-dihydroxybenzoate (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for an additional 2-3 hours. Monitor by TLC.
-
Pour the reaction mixture into a beaker of ice water.
-
If a precipitate forms, filter and wash with cold water. If not, extract the product with ethyl acetate.
-
Wash the organic extracts with 5% aqueous sodium thiosulfate, followed by saturated sodium bicarbonate, and finally brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 5-bromo-3,4-dihydroxybenzoate (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 2.5 eq) in one portion.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dibromomethane (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient) to afford the final product.
References
-
PrepChem.com. Synthesis of Ethyl 3,4-Dihydroxybenzoate. Available from: [Link]
-
AbacipharmTech. Ethyl 7-bromobenzo[d][5][6]dioxole-4-carboxylate. Available from: [Link]
-
Kamal, A., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available from: [Link]
- Google Patents. US7053251B2 - Bromination of hydroxyaromatic compounds.
-
Ningbo Inno Pharmchem Co., Ltd. Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
CP Lab Safety. Ethyl 7-bromobenzo[d][5][6]dioxole-4-carboxylate, min 98%, 25 mg. Available from: [Link]
-
Semantic Scholar. Synthesis and technology of ethyl 3,4-dihydroxybenzoate. Available from: [Link]
- Google Patents. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
-
PubChem. Ethyl 3,4-Dihydroxybenzoate. Available from: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]
-
Wikipedia. Ethyl protocatechuate. Available from: [Link]
-
PubMed. A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Available from: [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]
-
Ataman Kimya. ETHYL 3 4-DIHYDROXYBENZOATE. Available from: [Link]
- Google Patents. DE102007063507A1 - Process for the preparation of carboxylic acid esters.
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
ResearchGate. (PDF) 4-(7-Bromobenzo[d][1][5][6]thiadiazol-4-yl)morpholine. Available from: [Link]
-
AbacipharmTech. Inquiry Product - Ethyl 7-bromobenzo[d][5][6]dioxole-4-carboxylate. Available from: [Link]
-
Appchem. Ethyl 7-Bromobenzo[d][5][6]Dioxole-4-Carboxylate. Available from: [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Available from: [Link]
-
ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available from: [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]
-
PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 5. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Technical Support Center: Purification of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a key building block in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the potential for co-eluting impurities, product instability under certain conditions, and the physical properties of the compound itself. The success of subsequent synthetic steps is critically dependent on the purity of this starting material. This guide will address the most common issues encountered during its purification by column chromatography and recrystallization.
A likely synthetic route to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate involves the formation of the benzodioxole ring, followed by esterification and then bromination, or a variation in the order of these steps. Understanding the potential side-products from each stage is crucial for developing an effective purification strategy.
Caption: Synthetic pathway and potential impurities.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for the purification of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. However, several issues can arise, leading to poor separation and low yields.
FAQ 1: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution is a common problem and can often be resolved by optimizing the mobile phase.
-
Initial Assessment: A typical starting mobile phase for similar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting point is 5% ethyl acetate in petroleum ether.
-
Troubleshooting Steps:
-
Decrease Polarity: If the Rf values of your product and the impurity are too high on the TLC plate, decrease the polarity of the mobile phase. For example, try a 2-3% ethyl acetate in hexanes mixture. This will increase the retention time of both compounds on the silica gel, potentially leading to better separation.
-
Utilize a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is not effective, consider a different solvent system. A mixture of dichloromethane (DCM) and hexanes can offer different selectivity. Start with a low percentage of DCM and gradually increase it.
-
TLC Analysis is Key: Before running a column, always perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation.
-
| Solvent System | Polarity | Typical Application |
| Hexanes/Ethyl Acetate | Low to Medium | Good starting point for esters. |
| Dichloromethane/Hexanes | Low to Medium | Can provide different selectivity for aromatic compounds. |
| Toluene/Ethyl Acetate | Medium | Useful for aromatic compounds, may improve separation of isomers. |
FAQ 2: My product is streaking on the TLC plate and the column. What is the cause and how can I fix it?
Answer: Streaking is often indicative of compound overloading, interaction with the stationary phase, or the presence of acidic impurities.
-
Potential Causes & Solutions:
-
Overloading: Apply a more dilute solution of your crude product to the TLC plate and the column.
-
Acidic Impurities: The most likely acidic impurity is the hydrolyzed product, 7-bromobenzo[d]dioxole-4-carboxylic acid. Carboxylic acids can interact strongly with silica gel, leading to streaking.
-
Neutralizing Wash: Before chromatography, dissolve your crude product in a suitable solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base like saturated sodium bicarbonate solution to remove the acidic impurity.[1] Be cautious, as prolonged exposure to base can lead to hydrolysis of your ester product.
-
Modified Mobile Phase: Adding a small amount of a modifier to your mobile phase can sometimes mitigate streaking. However, for an ester, adding an acid is generally not recommended as it can promote hydrolysis. A basic modifier like triethylamine is also not ideal as it can react with your product. A pre-column wash is the preferred method.
-
-
FAQ 3: I am experiencing a low recovery of my product from the column. What are the possible reasons?
Answer: Low recovery can be due to several factors, including irreversible adsorption onto the silica gel or product instability.
-
Troubleshooting Steps:
-
Check for Instability: The benzodioxole ring can be sensitive to strongly acidic conditions. While silica gel is generally considered weakly acidic, prolonged contact time or the presence of acidic impurities can potentially lead to ring opening. Ensure your silica gel is of high quality and consider using deactivated silica gel if you suspect product degradation.
-
Elute with a More Polar Solvent: After you have collected your product, flush the column with a significantly more polar solvent (e.g., 50% ethyl acetate in hexanes or even pure ethyl acetate) to see if any of your product was strongly retained. If a significant amount of product elutes, it suggests strong interaction with the silica gel.
-
Avoid Harsh Conditions: Ensure that any acidic or basic reagents from the reaction are thoroughly quenched and removed during the workup before attempting column chromatography.
-
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent system.
FAQ 4: I am struggling to find a suitable single solvent for recrystallization. What should I do?
Answer: It is common for a single solvent to not be ideal. In such cases, a two-solvent system is often effective.
-
Principle of a Two-Solvent System: You need one solvent in which your compound is soluble (the "soluble solvent") and another in which it is insoluble or poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
-
Recommended Solvent Pairs for Aromatic Esters:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
-
Dichloromethane/Hexanes: Dissolve the compound in a minimal amount of dichloromethane at room temperature and then slowly add hexanes until turbidity is observed.
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes cloudy.
-
| Solvent Pair | Soluble Solvent | Insoluble Solvent | Notes |
| Ethanol/Water | Ethanol | Water | Good for moderately polar compounds. |
| DCM/Hexanes | Dichloromethane | Hexanes | Effective for many organic compounds. |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | A common and often successful choice. |
FAQ 5: My product is "oiling out" instead of crystallizing. How can I prevent this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system.
-
Troubleshooting Steps:
-
Use a More Dilute Solution: Start with a larger volume of the soluble solvent before adding the insoluble solvent. This will lower the saturation point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth. If you have a small amount of pure product, add a seed crystal to the cooled solution.
-
Change the Solvent System: If the problem persists, the chosen solvent system may not be appropriate. Experiment with other solvent pairs.
-
FAQ 6: My recrystallized product is still impure. What are the next steps?
Answer: If a single recrystallization does not yield a product of sufficient purity, several options are available.
-
Successive Recrystallizations: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Charcoal Treatment: If your product is colored due to highly polar, colored impurities, you can perform a hot filtration with activated charcoal. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, swirl, and then quickly filter the hot solution through a fluted filter paper to remove the charcoal. Then allow the filtrate to cool and crystallize. Caution: Charcoal can also adsorb your product, so use it sparingly.
-
Combine Purification Techniques: For very impure samples, it is often best to first perform column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product to obtain a highly pure final material.
Caption: A general workflow for purification.
Stability Considerations
-
Ester Hydrolysis: Ethyl esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5] Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided during workup and purification. Basic hydrolysis (saponification) is generally faster and irreversible, leading to the formation of the carboxylate salt.[1]
-
Benzodioxole Ring Stability: The 1,3-benzodioxole ring is generally stable under neutral and mildly acidic or basic conditions. However, harsh acidic conditions can potentially lead to ring cleavage.[6] It is advisable to maintain a pH as close to neutral as possible during aqueous workups.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups. Retrieved from [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
Technical Support Center: Optimization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate Synthesis
Welcome to the technical support guide for the synthesis and optimization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles, maximize yield and purity, and ensure the robustness of your synthetic protocol.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: What is the most common synthetic route to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate?
The most prevalent and direct method is the electrophilic aromatic bromination of the precursor, Ethyl benzo[d]dioxole-4-carboxylate. The core challenge lies in achieving high regioselectivity for the C-7 position, as the benzodioxole ring is activated towards electrophilic attack at multiple sites.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity to favor the 7-bromo product?
Regioselectivity is primarily governed by the directing effects of the substituents and steric hindrance. The electron-donating dioxole group strongly activates the aromatic ring, while the ethyl carboxylate group is a deactivating meta-director. The key is to use a brominating agent and conditions that favor substitution at the less sterically hindered position, which is C-7. Using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile is a standard approach to enhance regioselectivity compared to harsher reagents like liquid bromine.[1]
Q3: My reaction yields are consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Temperature: Bromination of activated rings can be exothermic. Running the reaction at too high a temperature can lead to side reactions and degradation, while a temperature that is too low may result in an impractically slow reaction rate.
-
Reagent Quality: Ensure the purity of your starting material and the activity of your brominating agent (NBS can degrade over time).
-
Work-up Losses: Product may be lost during the aqueous work-up or extraction phases. Ensure correct pH adjustments and use an appropriate extraction solvent.
Q4: Why is the purity of my Ethyl 7-bromobenzo[d]dioxole-4-carboxylate critical for downstream applications like Suzuki-Miyaura coupling?
The purity of your aryl bromide is paramount for the success of palladium-catalyzed cross-coupling reactions.[2] Impurities, such as regioisomers or unreacted starting material, can lead to the formation of undesired coupling products, complicating purification. More critically, certain impurities can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction, which results in low yields of the desired biaryl product.[3][4]
Troubleshooting Guide: From Reaction to Purification
This guide provides a deeper dive into specific problems and their underlying causes, offering structured solutions.
Yield and Conversion Issues
Problem: The reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times.
-
Causality: This often points to insufficient electrophilicity of the bromine source or inadequate activation. While NBS is a common choice, its reactivity can be modulated.
-
Solutions:
-
Catalytic Acid: Add a catalytic amount of a protic acid (like acetic acid) or a Lewis acid to polarize the Br-N bond of NBS, creating a more potent electrophilic bromine species.
-
Temperature Control: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and potential decomposition.
-
Solvent Choice: Polar aprotic solvents like DMF or Acetonitrile are generally effective. Consider a solvent screen to identify the optimal medium for your specific conditions.
-
Selectivity and Impurity Profile
Problem: I'm observing a significant amount of a second, undesired bromo-isomer and some dibrominated product.
-
Causality: This is a classic selectivity issue. The formation of multiple products indicates that the energy barriers for bromination at different positions are too similar under the current reaction conditions. Dibromination occurs when the mono-brominated product is still activated enough to react further.
-
Solutions:
-
Control Reagent Stoichiometry: To minimize dibromination, use a precise stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Consider adding the NBS portion-wise or as a solution via a syringe pump over a period to maintain a low concentration and prevent over-reaction.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the kinetic preference for one isomer over another, thus improving regioselectivity.
-
Choice of Brominating Agent: If NBS fails to provide adequate selectivity, explore other brominating agents. However, alternatives like Br₂ in acetic acid can be less selective and more aggressive, often leading to more side products.[5]
-
Workflow for Optimizing Bromination Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Work-up and Purification Challenges
Problem: The crude product is a dark oil, and column chromatography yields fractions that are still impure.
-
Causality: Dark coloration often indicates product degradation or the formation of colored byproducts. Co-elution of impurities during chromatography suggests an inappropriate solvent system or stationary phase.
-
Solutions:
-
Quenching: After the reaction is complete (as determined by TLC), quench any remaining electrophilic bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stirring vigorously until the color dissipates.
-
Extraction Optimization: Ensure the aqueous layer is at the correct pH before extraction. Use a robust organic solvent like Ethyl Acetate or Dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product.
-
Chromatography Strategy:
-
Solvent System: Use a shallow gradient for your column. A common starting point is a hexane/ethyl acetate system. Run several TLCs with varying solvent ratios to find the optimal system that gives good separation between your product, starting material, and major impurities.
-
Recrystallization: If the crude product is solid or can be solidified, recrystallization is an excellent and scalable alternative to chromatography for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate).
-
-
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and observations.
Protocol 1: Regioselective Bromination using NBS
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl benzo[d]dioxole-4-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.
-
Work-up: Add a saturated aqueous solution of sodium thiosulfate and stir. Extract the aqueous mixture with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting flow for the synthesis process.
Table 1: Comparison of Bromination Conditions
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Optimized for Selectivity) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | DMF | Acetic Acid | Acetonitrile |
| Temperature | Room Temperature | 50 °C | 0 °C to Room Temperature |
| Equivalents of Bromine | 1.1 eq | 1.1 eq | 1.05 eq (slow addition) |
| Typical Yield | 75-85% | 60-70% | 80-90% |
| Selectivity (7-Br) | Moderate to Good | Poor to Moderate | High |
| Key Side Products | Other bromo-isomers | Dibrominated products, degradation | Trace starting material |
References
-
ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. Available at: [Link]
-
AbacipharmTech. Ethyl 7-bromobenzo[d][6][7]dioxole-4-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry Steps. Benzylic Bromination. Available at: [Link]
-
Sciencemadness.org. Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
CP Lab Safety. Ethyl 7-bromobenzo[d][6][7]dioxole-4-carboxylate, min 98%, 25 mg. Available at: [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemscene.com [chemscene.com]
- 7. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Stability and degradation of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (CAS No. 1312610-07-3). It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common stability and degradation challenges encountered during experimentation.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and inherent stability of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Q1: What are the primary chemical features of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate that influence its stability?
A1: The stability of this molecule is governed by three primary structural features:
-
Ethyl Ester Group: This functional group is susceptible to hydrolysis under both acidic and basic conditions, cleaving to form the corresponding carboxylic acid and ethanol.[1][2]
-
Brominated Aromatic Ring: The carbon-bromine (C-Br) bond on the benzene ring is a potential site for degradation, particularly through photolysis (light-induced degradation).[3][4] Aromatic halides can undergo reductive dehalogenation.[5]
-
Benzodioxole Moiety: While generally stable, the complete ring system's electronic nature influences the reactivity of the attached functional groups.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored at room temperature in a dark, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) .[6][7] Tightly sealed containers are critical to prevent moisture ingress, which can facilitate hydrolysis.[8] Light protection, such as using amber vials or storing in a light-proof box, is crucial to prevent photolytic degradation.[6]
Q3: What are the main safety precautions I should take when handling Ethyl 7-bromobenzo[d]dioxole-4-carboxylate?
A3: As a halogenated organic compound, standard laboratory safety protocols are required.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or fine particulates.[9][10]
-
Waste Disposal: Dispose of waste containing this compound in designated "Halogenated Organic Waste" containers.[8][9] Do not dispose of it down the drain.[8]
-
MSDS Review: Always consult the Material Safety Data Sheet (MSDS) before use for detailed hazard information.[10]
Q4: Can I dissolve this compound in protic solvents like methanol or ethanol for my experiments?
A4: While soluble in many common organic solvents, be aware that using protic solvents, especially for long-term storage of solutions, can increase the risk of solvolysis (e.g., transesterification with a methanol solvent). For stock solutions intended for storage, aprotic solvents like acetonitrile, THF, or DMSO are generally preferred. If a protic solvent must be used, prepare the solution fresh and store it under cool, dark, and dry conditions for a limited time.
Section 2: Troubleshooting Guide for Stability Issues
Unexpected results during analysis often point to compound degradation. This guide helps diagnose and resolve common issues.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Appearance of a new, more polar peak in reverse-phase HPLC. | Hydrolysis of the ethyl ester. The resulting carboxylic acid is significantly more polar and will have a shorter retention time.[6] | 1. Confirm Identity: Use HPLC-Mass Spectrometry (HPLC-MS) to check if the new peak's mass corresponds to the hydrolyzed product (loss of 28 Da, C₂H₄). 2. Review Conditions: Scrutinize your sample preparation, mobile phase, and storage conditions for sources of moisture or non-neutral pH.[6] Ensure solvents are dry. |
| Appearance of a new, less polar peak in reverse-phase HPLC. | Photolytic Debromination. The replacement of a bromine atom with hydrogen makes the molecule less polar, resulting in a longer retention time. | 1. Confirm Identity: Analyze via HPLC-MS to confirm a mass loss of 78/80 Da (for ⁷⁹Br/⁸¹Br isotopes). 2. Prevent Light Exposure: Immediately implement light-protective measures. Use amber vials, cover flasks with aluminum foil, and work in a dimly lit area if necessary.[6] |
| Sample powder or solution develops a yellow/brown discoloration. | Photolytic or Oxidative Degradation. Discoloration is a common indicator of decomposition, often involving complex radical reactions initiated by light or oxygen.[6] | 1. Protect from Light & Air: Store the material in a light-protected, airtight container.[6] 2. Inert Atmosphere: For maximum stability, consider purging the container with an inert gas like nitrogen or argon before sealing.[6] |
| Loss of potency (decrease in main peak area) without significant new peaks. | Formation of multiple minor degradation products or non-UV active products. Degradation may be occurring through several minor pathways, or the products may lack a chromophore for UV detection. | 1. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[11][12] 2. Use a Universal Detector: If available, re-analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect non-UV active species. |
| Inconsistent results or poor reproducibility in stability studies. | Non-validated analytical method or inconsistent sample handling. The analytical method may not be "stability-indicating," meaning it cannot resolve the parent peak from all degradation products.[11] | 1. Method Validation: Validate your HPLC method according to ICH Q2(R2) guidelines to prove it is stability-indicating.[11] 2. Standardize Procedures: Ensure all sample preparation, storage, and analysis steps are standardized and meticulously documented to minimize variability.[6] |
Section 3: Mechanistic Insights & Visualized Workflows
Understanding the chemical pathways of degradation is key to preventing them.
Workflow for Investigating Compound Instability
The following diagram outlines a logical workflow for diagnosing and addressing observed stability issues.
Caption: A systematic workflow for troubleshooting degradation.
Primary Degradation Pathways
The two most probable degradation pathways for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate are hydrolysis and photolysis.
Caption: The primary hydrolytic and photolytic degradation pathways.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Objective: To determine the degradation profile of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, Photostability chamber (ICH Q1B option)
-
HPLC-UV-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of ~100 µg/mL. This is your time-zero control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with 50:50 acetonitrile:water.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.[2]
-
Neutralize with 0.1 M HCl and dilute to 10 mL with 50:50 acetonitrile:water.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with 50:50 acetonitrile:water.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.
-
Dissolve the stressed solid to prepare a ~100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a ~100 µg/mL solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a validated HPLC-UV-MS method. Aim for 5-20% degradation of the main peak for optimal impurity identification.
Protocol 2: Example Stability-Indicating HPLC-UV Method
This is a starting point for developing a method capable of separating the parent compound from its primary degradation products. Method optimization and validation are required.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for acidic degradants (hydrolysis product). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min | A gradient is necessary to elute the parent compound and both more polar (hydrolyzed) and less polar (debrominated) impurities within a reasonable time. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm | Monitor at multiple wavelengths to ensure detection of all relevant species. |
| MS Detector | ESI+ and ESI- | Use mass spectrometry to confirm the identity of peaks based on their mass-to-charge ratio. |
References
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. Available at: [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. Available at: [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). MDPI. Available at: [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. Available at: [Link]
-
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Available at: [Link]
-
Halogenated Solvents. (n.d.). University of Washington. Available at: [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022). NIH. Available at: [Link]
-
Ester Chemistry. (2020). LibreTexts Chemistry. Available at: [Link]
-
Synthesis, thermal behavior and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents. (2023). ResearchGate. Available at: [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Available at: [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. Available at: [Link]
-
The problem with halogenated compounds emissions and its solution. (2021). Tecam Group. Available at: [Link]
-
PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Available at: [Link]
-
The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. Available at: [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff. Available at: [Link]
-
Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. (2020). IOSR Journal. Available at: [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021). YouTube. Available at: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Lhasa Limited. Available at: [Link]
-
Ethyl 7-bromobenzo[d][3][4]dioxole-4-carboxylate, min 98%, 25 mg. (n.d.). CP Lab Safety. Available at: [Link]
-
Ethyl 7-bromobenzo[d][3][4]dioxole-4-carboxylate. (n.d.). AbacipharmTech. Available at: [Link]
-
Hydrolysis of ethyl benzoate. (n.d.). SSERC. Available at: [Link]
-
Ethyl 7-bromobenzo[d][3][4]dioxole-4-carboxylate, 96% Purity, C10H9BrO4, 1 gram. (n.d.). LabAlley. Available at: [Link]
-
Guidelines for Pharmaceutical Stability Study. (2021). Pharmaguideline. Available at: [Link]
-
Inquiry Product - Ethyl 7-bromobenzo[d][3][4]dioxole-4-carboxylate. (n.d.). AbacipharmTech. Available at: [Link]
-
Ethyl 7-bromobenzo[d][3][4]dioxole-4-carboxylate Price. (2024). Chemsrc. Available at: [Link]
-
Separation of fenoxaprop- p -ethyl biodegradation products by HPTLC. (n.d.). ResearchGate. Available at: [Link]
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- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
How to handle impurities in Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Welcome to the technical support center for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (EBDC). This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and handle impurities associated with this critical building block. The purity of EBDC is paramount for the successful synthesis of downstream targets, making robust impurity management a critical aspect of your workflow.
This resource provides in-depth, field-proven insights and validated protocols to ensure the highest quality of your material.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Characterization
This section addresses the most common initial questions regarding the nature and detection of impurities in EBDC.
Q1: What are the most common process-related impurities I should expect during the synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate?
A1: Based on the typical synthetic routes involving the bromination of the benzodioxole ring, several process-related impurities are frequently encountered. Understanding these potential contaminants is the first step in developing a targeted purification strategy.
Table 1: Common Process-Related Impurities in EBDC Synthesis
| Impurity Name | Structure | Origin |
| Ethyl benzo[d]dioxole-4-carboxylate | (Structure unavailable) | Incomplete bromination of the starting material. |
| Dibromo- substituted Isomers | (Structure unavailable) | Over-bromination of the aromatic ring, leading to the addition of a second bromine atom at various positions. |
| Positional Isomers | (Structure unavailable) | Bromination at other positions on the benzodioxole ring (e.g., the 5- or 6-position) instead of the desired 7-position. |
| Residual Brominating Reagent | N/A | Carryover of reagents like N-Bromosuccinimide (NBS) from the reaction. |
| Succinimide | (Structure unavailable) | A common byproduct when NBS is used as the brominating agent.[1] |
| Starting Material from Precursor Synthesis | (Structure unavailable) | Incomplete reaction from the synthesis of the initial benzodioxole ester can lead to carryover.[2] |
Q2: What are the recommended analytical techniques for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for purity assessment, while other techniques provide complementary information for structural elucidation.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the preferred method for routine purity analysis and quantification. A gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) provides excellent resolution for most impurities.[3][4] A Diode Array Detector (DAD) can aid in peak identification by providing UV spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities, particularly for profiling side-products from the synthesis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final product and for the identification of impurities, especially when they are present in sufficient concentration.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is crucial for their identification, especially for trace and isomeric impurities.[3]
Q3: How can I differentiate between the desired 7-bromo isomer and other positional isomers?
A3: Differentiating positional isomers can be challenging but is critical for ensuring the correct regiochemistry of your final product.
-
High-Resolution HPLC: Utilizing a high-resolution HPLC column (e.g., with smaller particle sizes like 1.8 µm) can often resolve closely eluting isomers.[3] Specialized columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) columns, can enhance separation by introducing π-π interactions.[6]
-
NMR Spectroscopy: Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space correlations between protons, helping to definitively determine the substitution pattern on the aromatic ring.
-
Reference Standards: If available, comparison of retention times and spectral data with certified reference standards of the potential isomers is the most reliable method for identification.
Part 2: Troubleshooting Guide - Purification Strategies
This section provides a problem-oriented approach to handling specific impurity issues, complete with step-by-step protocols.
Problem 1: My final product is contaminated with unreacted starting material (Ethyl benzo[d]dioxole-4-carboxylate).
Root Cause: This is typically due to incomplete bromination. The polarity difference between the starting material and the brominated product is often sufficient for effective separation using standard purification techniques.
Solution A: Recrystallization
Recrystallization is a cost-effective and scalable method for removing less soluble or more soluble impurities. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains in the mother liquor.[7]
dot
Caption: Workflow for purification by recrystallization.
Recrystallization Solvent Selection Guide:
| Solvent/System | Polarity | Rationale |
| Ethanol/Water | Polar | The product may dissolve in hot ethanol, and adding water as an anti-solvent can induce crystallization upon cooling. |
| Toluene/Hexane | Non-polar/Polar | Aromatic compounds often crystallize well from toluene. Hexane can be added as an anti-solvent.[8][9] |
| Ethyl Acetate/Heptane | Intermediate | A common and effective solvent system for many esters.[9] |
| Acetonitrile | Polar Aprotic | Compounds with multiple aromatic rings can sometimes be successfully recrystallized from acetonitrile.[1] |
Solution B: Column Chromatography
For smaller scales or when recrystallization is ineffective, column chromatography provides excellent separation based on the differential adsorption of compounds to a stationary phase.[10] Since the brominated product is generally more polar than the starting material, it will elute later from a normal-phase column.
dot
Caption: Experimental workflow for column chromatography.
Problem 2: My product is showing signs of degradation (e.g., discoloration).
Root Cause: Brominated aromatic compounds can be susceptible to degradation, particularly when exposed to light, air (oxidation), or high temperatures over extended periods. The benzodioxole moiety itself, while generally stable, can be sensitive under certain conditions.[11][12][13]
Solution: Proper Storage and Handling
-
Storage: Store Ethyl 7-bromobenzo[d]dioxole-4-carboxylate in a tightly sealed, amber glass vial to protect it from light. For long-term storage, flushing the vial with an inert gas (e.g., nitrogen or argon) and storing at low temperatures (2-8 °C) is recommended.
-
Handling: Avoid prolonged exposure to elevated temperatures. When performing reactions, use an inert atmosphere if the reaction conditions are harsh.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a standard reversed-phase HPLC method for determining the purity of EBDC.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 80% A, 20% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20-22 min: Linear gradient back to 80% A, 20% B
-
22-25 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of EBDC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.[3]
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of gram-scale quantities of EBDC.
-
Adsorbent: Silica gel (230-400 mesh). The weight of the adsorbent should be 20-50 times the weight of the crude sample.[10]
-
Eluent System: A gradient of ethyl acetate in hexane (or heptane). A typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.3-0.4 for the desired product.[14]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane) and carefully pack the column, avoiding air bubbles.
-
Dissolve the crude EBDC in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system, starting with low polarity and gradually increasing the concentration of the more polar solvent (ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
-
References
- BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- YouTube. (2022, July 8).
- SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- SIELC. (n.d.). Separation of 1,3-Benzodioxole-5-methanol on Newcrom R1 HPLC column.
- University of Rochester Department of Chemistry. (n.d.).
- Welch Materials. (2024, November 18).
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- Columbia University. (n.d.).
- Reddit. (2023, February 19).
- ResearchGate. (n.d.).
- Unknown Source. (n.d.).
-
ChemScene. (n.d.). Ethyl 7-bromobenzo[d][3][15]dioxole-4-carboxylate.
- ScienceDirect. (2015, April). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA)
-
AbacipharmTech. (n.d.). Ethyl 7-bromobenzo[d][3][15]dioxole-4-carboxylate.
- ResearchGate. (n.d.). Oxybromination of benzodioxole in different solvents.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- LookChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- YouTube. (2014, February 16). Esters 4.
- Sciencemadness Discussion Board. (2010, May 16).
-
BLDpharm. (n.d.). 1312610-07-3|Ethyl 7-bromobenzo[d][3][15]dioxole-4-carboxylate.
-
CP Lab Safety. (n.d.). Ethyl 7-bromobenzo[d][3][15]dioxole-4-carboxylate, min 98%, 25 mg.
- ResearchGate. (2025, August 10).
- ResearchGate. (n.d.).
- ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
- Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Enamine. (n.d.).
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- PubMed. (n.d.).
- BenchChem. (n.d.). A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System.
Sources
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Technical Support Center: Scaling Up the Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This compound is a valuable building block in the synthesis of various pharmaceutical agents and other bioactive molecules.[1][2][3][4][5][6] This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions encountered during the scale-up process. By explaining the "why" behind experimental choices, we aim to empower you with the knowledge to not only follow protocols but to adapt and optimize them for your specific laboratory conditions.
Synthetic Pathway Overview
The synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate typically proceeds through a two-step process starting from 3,4-dihydroxybenzoic acid. The first step involves the formation of the ethyl ester, followed by a regioselective bromination of the aromatic ring.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary applications of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate?
A1: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure is found in compounds developed as PARP1 inhibitors for cancer therapy, auxin receptor agonists for promoting root growth in plants, and other pharmaceutical and agrochemical agents.[2][6][7]
Q2: What are the main challenges when scaling up this synthesis?
A2: Common challenges include:
-
Controlling Exotherms: Both the esterification and bromination steps can be exothermic. Careful temperature control is crucial to prevent side reactions and ensure safety.
-
Ensuring Regioselectivity: Achieving selective bromination at the 7-position is critical. Poor control can lead to a mixture of isomers, complicating purification.
-
Product Purification: Removing unreacted starting materials, by-products, and isomers on a large scale can be challenging.
-
Handling of Reagents: Some reagents used, such as strong acids and brominating agents, require careful handling and appropriate safety measures.
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
Q3: Which esterification method is most suitable for scale-up?
A3: Fischer-Speier esterification is a robust and cost-effective method for large-scale synthesis.[8][9][10] This method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of ethanol as both a reagent and a solvent helps to drive the equilibrium towards the product.[10]
Q4: I'm observing low yields in the esterification step. What are the likely causes?
A4: Low yields in Fischer esterification can often be attributed to:
-
Incomplete reaction: The reaction is an equilibrium process. To drive it to completion, it's essential to use a large excess of ethanol and/or remove the water formed during the reaction.[10]
-
Insufficient catalyst: Ensure that an adequate amount of acid catalyst is used.
-
Reaction time: The reaction may require prolonged heating under reflux to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of starting material: Impurities in the 3,4-dihydroxybenzoic acid can interfere with the reaction.
Q5: How can I effectively remove the water generated during esterification on a larger scale?
A5: While using a large excess of ethanol is the primary method, for very large scales, a Dean-Stark apparatus can be employed to azeotropically remove water. However, this is often more practical with solvents like toluene. For ethanol, continuous distillation to remove the water-ethanol azeotrope and addition of fresh dry ethanol can be considered.
Step 2: Bromination and Cyclization
Q6: What are the best reagents for the regioselective bromination of Ethyl 3,4-dihydroxybenzoate to form the benzodioxole ring?
A6: A common and effective method for the simultaneous bromination and cyclization to form the benzodioxole ring is the use of dibromomethane (CH₂Br₂) in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The catechol hydroxyl groups are alkylated by dibromomethane to form the methylene bridge of the dioxole ring.
Q7: I am getting a mixture of brominated products. How can I improve the regioselectivity for the 7-position?
A7: The directing effects of the ester and the dioxole oxygen atoms on the aromatic ring influence the position of bromination. To favor bromination at the 7-position, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[11]
-
Reaction Conditions: Performing the bromination at a lower temperature can enhance selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as chlorinated hydrocarbons or polar aprotic solvents.
Q8: The reaction mixture from the bromination step is dark and difficult to work up. What is causing this and how can I resolve it?
A8: Dark coloration is often due to the formation of colored by-products from oxidation or over-bromination. To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control of Stoichiometry: Use a precise amount of the brominating agent to avoid over-bromination.
-
Work-up Procedure: A work-up involving a reducing agent, such as a dilute solution of sodium thiosulfate or sodium bisulfite, can help to quench any excess bromine and decolorize the solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Esterification: | ||
| Low Conversion to Ester | - Insufficient reaction time or temperature.- Inadequate amount of catalyst.- Water not being effectively removed. | - Monitor reaction by TLC to determine optimal reaction time.- Increase catalyst loading incrementally.- Use a larger excess of ethanol. |
| Product Decomposition (Darkening) | - Reaction temperature is too high.- Presence of oxygen. | - Maintain a gentle reflux.- Conduct the reaction under an inert atmosphere. |
| Bromination/Cyclization: | ||
| Formation of Multiple Isomers | - Non-selective brominating agent.- Reaction temperature is too high. | - Use a milder brominating agent like NBS.[11]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Low Yield of Desired Product | - Incomplete reaction.- Side reactions (e.g., over-bromination). | - Monitor the reaction by TLC and adjust the reaction time accordingly.- Add the brominating agent slowly and in a controlled manner. |
| Difficult Product Isolation | - Emulsion formation during work-up.- Product is an oil instead of a solid. | - Add brine (saturated NaCl solution) to break up emulsions.- Try different crystallization solvents or consider column chromatography for purification. |
| Dark Reaction Mixture | - Oxidation of phenolic intermediates.- Excess bromine. | - Run the reaction under an inert atmosphere.- Quench the reaction with a reducing agent (e.g., sodium thiosulfate). |
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 3,4-dihydroxybenzoate
This protocol is adapted from established esterification procedures.[12][13][14][15][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxybenzoic acid.
-
Reagent Addition: For every 1 mole of the acid, add 10-15 moles of absolute ethanol. While stirring, slowly add 0.1-0.2 moles of concentrated sulfuric acid.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Part 2: Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
This protocol is based on general procedures for the formation of benzodioxoles and subsequent bromination.[11][17]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 3,4-dihydroxybenzoate in anhydrous DMF.
-
Base Addition: Add 2.5-3.0 equivalents of anhydrous potassium carbonate to the solution.
-
Cyclization: Heat the mixture to 80-90 °C. Slowly add 1.2-1.5 equivalents of dibromomethane via the dropping funnel over 1-2 hours.
-
Bromination: After the cyclization is complete (as monitored by TLC), cool the reaction mixture to 0-5 °C. In a separate flask, dissolve 1.1 equivalents of N-Bromosuccinimide (NBS) in DMF and add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with dilute sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.
Visualization of Key Processes
Esterification Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. staff.najah.edu [staff.najah.edu]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and technology of ethyl 3,4-dihydroxybenzoate | Semantic Scholar [semanticscholar.org]
- 14. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
- 17. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Functionalization of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. My goal is to provide you with in-depth, field-proven insights to anticipate and overcome common challenges in the functionalization of this molecule. The advice herein is structured to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
I. Molecule Overview & Key Reactivity Considerations
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a valuable scaffold, particularly in the synthesis of compounds targeting biological pathways where the benzodioxole moiety is a key pharmacophore.[1] However, its structure presents a unique set of challenges. The molecule contains an aryl bromide ripe for cross-coupling, but also a potentially labile ethyl ester. The electronic nature of the substituted ring influences the reactivity at the C-Br bond, making a nuanced approach to reaction design essential.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate?
A1: The most significant stability issue is the hydrolysis of the ethyl ester group under basic conditions. Many cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, employ inorganic bases. Strong bases (e.g., NaOH, KOH, or even NaOt-Bu at elevated temperatures) can readily saponify the ester to the corresponding carboxylate. This not only consumes the starting material but the resulting carboxylate can also potentially coordinate to the metal catalyst and inhibit its activity.[2] It is crucial to select bases and reaction conditions that are mild enough to preserve the ester functionality.[3][4]
Q2: How do the substituents on the aromatic ring affect the reactivity of the carbon-bromine bond?
A2: The reactivity of the aryl bromide in palladium-catalyzed cross-coupling is governed by the ease of the initial oxidative addition step. The benzodioxole group is generally considered electron-donating, which can make oxidative addition slightly more challenging compared to an electron-deficient system. Conversely, the ethyl carboxylate group at the 4-position is electron-withdrawing, which activates the ring towards oxidative addition. The interplay of these two groups results in a moderately activated system. This balance means that while reactions are generally feasible, they may require carefully selected, highly active catalyst systems, particularly for more challenging coupling partners.
II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the workhorse for functionalizing aryl halides. Below are common pitfalls encountered when applying these methods to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate and their corresponding solutions.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue, often pointing to problems with the catalyst's activity or the specific reaction conditions.
-
Possible Cause A: Inactive Catalyst
-
Why it happens: The active Pd(0) species is susceptible to oxidation if exposed to air. Pd(II) precatalysts may not be efficiently reduced in situ. Furthermore, the chosen ligand may not be suitable for activating this specific aryl bromide.
-
Troubleshooting & Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
-
Ligand Selection: For a moderately activated substrate like this, standard ligands like PPh₃ may be insufficient. Employ bulky, electron-rich phosphine ligands which are known to promote oxidative addition and subsequent steps.[5] Good starting points include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7]
-
Palladium Source: While Pd(PPh₃)₄ can be used directly, in situ generation of the active catalyst from a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate ligand is often more reliable and tolerant of a wider range of functional groups.[8][9][10][11]
-
-
-
Possible Cause B: Poor Reaction Conditions (Base, Solvent)
-
Why it happens: The base is critical for the catalytic cycle, particularly in the transmetalation step of a Suzuki coupling.[12] An inappropriate or poorly soluble base can stall the reaction. The solvent must be able to dissolve all components and be stable at the reaction temperature.
-
Troubleshooting & Solutions:
-
Base Selection & Solubility: Use a base that is compatible with the ester functionality. Finely ground K₃PO₄ or Cs₂CO₃ are excellent choices as they are sufficiently basic to promote the reaction but generally do not cause significant ester hydrolysis at moderate temperatures.[13] Ensure the base is finely powdered to maximize surface area and reactivity.
-
Solvent Choice: Use dry, anhydrous solvents. For Suzuki couplings, common choices include toluene, dioxane, or DMF, often with a small amount of water to aid in dissolving the base and facilitating transmetalation. For Buchwald-Hartwig aminations, toluene or dioxane are standard.
-
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Problem 2: Formation of Significant Side-Products
Even when the reaction proceeds, side-products can complicate purification and reduce yields.
-
Possible Cause A: Hydrodehalogenation (Protodebromination)
-
Why it happens: The aryl bromide is reduced to an arene (Ethyl benzo[d]dioxole-4-carboxylate), replacing the bromine with a hydrogen atom. This can occur via several pathways, including reaction with trace water or through a competing β-hydride elimination pathway if certain coupling partners are used.[6][7][14][15]
-
Troubleshooting & Solutions:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Ensure inert gas atmosphere is maintained.
-
Reagent Purity: Use high-purity boronic acids/esters. Some boronic acids can degrade to produce H₃BO₃ and arenes, which can be a source of protons.
-
Ligand Choice: Certain ligands are more prone to promoting hydrodehalogenation. If this is a persistent issue, screen different phosphine or NHC ligands. For instance, (IPr)Pd(allyl)Cl has been shown to be active in both cross-coupling and dehalogenation, so conditions must be optimized to favor the desired pathway.[6]
-
-
-
Possible Cause B: Ester Hydrolysis
-
Why it happens: As discussed in the FAQs, the basic reaction conditions required for many cross-coupling reactions can saponify the ethyl ester.
-
Troubleshooting & Solutions:
-
Use Milder Bases: Avoid strong bases like NaOH, KOH, or NaOMe. K₃PO₄, K₂CO₃, or CsF are generally safer for substrates containing esters.[2][12]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a more active catalyst system or longer reaction times.
-
Protecting Group Strategy: In very challenging cases where harsh conditions are unavoidable, consider protecting the ester by converting it to a more robust functional group, and then deprotecting it after the coupling step. This is a less atom-economical approach and should be a last resort.
-
-
Table 1: Recommended Starting Conditions for Cross-Coupling
| Reaction Type | Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 90-100 |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (1.5-2) | Toluene | 100-110 |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100 |
III. Troubleshooting Guide: Lithiation-Borylation
Direct functionalization via lithium-halogen exchange followed by quenching with a borylating agent is a powerful method. However, it is fraught with chemoselectivity issues for this particular substrate.
Problem: Low Yield of Boronic Ester and/or Complex Product Mixture
-
Possible Cause: Nucleophilic Attack on the Ethyl Ester
-
Why it happens: The primary pitfall is the high reactivity of the organolithium reagent (e.g., n-BuLi, t-BuLi) towards the electrophilic carbonyl of the ethyl ester. This competing reaction leads to the formation of a ketone or tertiary alcohol, consuming both the organolithium and the starting material.[16]
-
Troubleshooting & Solutions:
-
Extreme Low Temperature: The reaction must be conducted at very low temperatures (≤ -78 °C, preferably -90 to -100 °C with a slush bath) to temper the reactivity of the organolithium. At these temperatures, lithium-halogen exchange is generally much faster than nucleophilic addition to the ester.
-
Slow Addition: Add the organolithium reagent dropwise, very slowly, to the solution of the aryl bromide to avoid any localized excess of the reagent.
-
Rapid In-Situ Quench: Once the lithium-halogen exchange is complete (typically after 15-60 minutes at -78 °C), the borylating agent (e.g., triisopropyl borate) should be added rapidly to the cold solution to trap the desired aryllithium intermediate before it can react intramolecularly or with other species.
-
Reagent Choice: n-BuLi is generally preferred over s-BuLi or t-BuLi for lithium-halogen exchange on aryl bromides as it is less sterically hindered and has a lower tendency to act as a base.
-
-
Visualizing the Lithiation-Borylation Workflow & Pitfall
Caption: Desired reaction pathway and the major competing side reaction.
IV. Recommended Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on the specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.03 equiv.) and SPhos (0.06 equiv.).
-
Solvent Addition & Degassing: Add anhydrous, degassed toluene and water (10:1 v/v ratio, to make the solution ~0.1 M in the limiting reagent). Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and K₃PO₄ (2.0 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Under a positive flow of inert gas, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene (~0.2 M).
-
Reaction: Seal the tube and heat the mixture to 110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography.
V. References
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 11(8), 1773–1775.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
-
Yu, D. G., Li, B. J., & Shi, Z. J. (2010). Palladium (II)‐Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Angewandte Chemie International Edition, 49(33), 5778-5787.
-
Leadbeater, N. E., & Marco, M. (2002). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Organic Letters, 4(17), 2973-2976.
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(22), 4429-4437.
-
Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer, Cham.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Angewandte Chemie, 120(24), 4581-4584.
-
Tang, J. S., Tian, M., Sheng, W. B., & Guo, C. C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
-
Dherange, B. D., Mhaske, S. B., & Bhor, M. D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero) aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5567-5610.
-
Kędzia, J., Czarnocki, Z., & Drabowicz, J. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12315-12328.
-
Chen, Y., & Li, Z. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(10), 1633-1637.
-
Webster, M. P., & Aggarwal, V. K. (2015). A) Current lithiation–borylation conditions with acyclic alkyl substrates. B) Factors affecting deprotonation and 1, 2‐metalate rearrangement of cyclic TIB esters. C) This work: the effect of ring size on lithiation–borylation processes. Angewandte Chemie International Edition, 54(3), 941-945.
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(49), 8829-8831.
-
Stymiest, J. L., Dutheuil, G., Mahmood, A., & Aggarwal, V. K. (2007). Application of the Lithiation− Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1, 2, 4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society, 129(44), 13576-13577.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene) Pd (allyl) Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical reviews, 116(19), 12564-12649.
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign.
-
Vedejs, E., & Kendall, J. T. (2000). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Journal of the American Chemical Society, 122(21), 5351-5352.
-
Wölfling, J., Frank, É., Schneider, G., & Vincze, I. (2010). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 51(4), 664-667.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of organic chemistry, 69(9), 3173-3180.
-
AbacipharmTech. (n.d.). Ethyl 7-bromobenzo[d][8][10]dioxole-4-carboxylate. Retrieved January 5, 2026, from [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(40), 10344-10345.
-
Reddit user discussion on Suzuki coupling. (2024). r/Chempros.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]
-
Reddit user discussion on failed Suzuki coupling. (2021). r/Chempros.
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Theodorou, V., Skobridis, K., & Tzakos, A. G. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
Zuin, V. G., & Polez, K. (2006). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Brazilian Chemical Society, 17, 1475-1479.
-
Reddit user discussion on carboxylic acids in Suzuki reactions. (2021). r/OrganicChemistry.
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Stewart, D. A., Haley, J. E., & Tan, L. S. (2016). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Physical Chemistry Chemical Physics, 18(6), 4666-4677.
-
Imai, S., Iida, M., & Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
-
Shklyaev, Y. V., & Eltsov, M. A. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2, 3-dihidro-5H-thiazolo [3, 2-a] pyrimidine-6-carboxylate. Molbank, 2019(3), M1081.
-
Vones, S., & Gevorgyan, V. (2020). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Journal of the American Chemical Society, 142(39), 16671-16682.
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). Effective promotion of steric hindrance effect on singlet-triplet transition of para-linked carbazole-biphenyl by transient absorption spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 125554.
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Zali-Boeini, H., & Al-Hadedi, A. A. M. (2012). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2, 2-dioxo-1H-2λ 6, 1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 17(12), 14358-14370.
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Esteves, P. M., de Mattos, M. C. S., & de Souza, M. C. B. V. (2003). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Arkivoc, 2003(12), 111-123.
-
Nolan, S. P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14937-14945.
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Gholizadeh, P., Fakhri, S., & Davaran, S. (2022). The inhibitory role of benzo-dioxole-piperamide on the phosphorylation process as an NF-Kappa B silencer. European Journal of Medicinal Chemistry, 230, 114106.
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Alternative synthetic routes for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive overview of alternative synthetic routes for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. This document, structured in a flexible question-and-answer format, offers detailed troubleshooting guides, frequently asked questions, and validated experimental protocols to address challenges encountered during synthesis.
Alternative Synthetic Routes: A Troubleshooting Guide
The synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate can be approached through several strategic pathways. This guide focuses on two primary alternative routes starting from commercially available precursors, offering solutions to common experimental hurdles.
Route 1: Bromination and Cyclization of Ethyl 3,4-dihydroxybenzoate
This is a frequently employed and cost-effective route that involves two key transformations: the regioselective bromination of Ethyl 3,4-dihydroxybenzoate and the subsequent formation of the methylenedioxy bridge.
Caption: Workflow for the synthesis via bromination and cyclization.
Q1: What are the common challenges with the bromination of Ethyl 3,4-dihydroxybenzoate?
A1: The primary challenge is controlling the regioselectivity of the bromination. The two hydroxyl groups strongly activate the aromatic ring, potentially leading to the formation of di-brominated or other isomeric products. The desired product is bromination ortho to one of the hydroxyl groups and meta to the other.
Troubleshooting Tips:
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile often provides better control and milder reaction conditions.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help minimize the formation of side products.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired mono-brominated product is predominantly formed.
Q2: My cyclization reaction to form the dioxole ring is low-yielding. What can I do?
A2: Incomplete reaction or the formation of polymeric byproducts are common issues in the formation of the methylenedioxy bridge.
Troubleshooting Tips:
-
Choice of Base and Solvent: A strong base like potassium carbonate or cesium carbonate is typically used in a polar aprotic solvent such as DMF or DMSO. The choice of base and solvent can significantly impact the reaction rate and yield.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially if the solubility of the reactants is limited.
-
Reaction Temperature: The reaction usually requires heating (e.g., 80-120 °C). Optimizing the temperature is key; too low may result in a sluggish reaction, while too high can lead to decomposition.
-
Purity of Starting Material: Ensure the brominated intermediate is pure, as impurities can interfere with the cyclization.
Step 1: Synthesis of Ethyl 2-bromo-4,5-dihydroxybenzoate
-
Dissolve Ethyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-bromo-4,5-dihydroxybenzoate.
Step 2: Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
-
To a solution of Ethyl 2-bromo-4,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and dibromomethane (1.2 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Route 2: Sandmeyer Reaction of an Amino Precursor
The Sandmeyer reaction is a powerful tool for introducing a bromide into an aromatic ring, starting from an amino group.[1][2] This route offers an alternative when the starting aniline is readily accessible. The key steps are the diazotization of the amine followed by a copper(I) bromide-mediated substitution.[3][4]
Caption: Workflow for the synthesis via the Sandmeyer reaction.
Q1: My diazotization reaction is not working, and I observe a lot of decomposition.
A1: The instability of the diazonium salt is a major challenge. These intermediates are prone to decomposition, especially at elevated temperatures.
Troubleshooting Tips:
-
Strict Temperature Control: The diazotization must be carried out at low temperatures, typically between 0 and 5 °C. Use of an ice-salt bath is recommended.
-
Acid Concentration: A sufficient excess of a strong acid like HBr is necessary to prevent the coupling of the diazonium salt with the starting aniline.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and control the rate of reaction.
Q2: The final Sandmeyer reaction step gives a poor yield of the desired bromo-compound.
A2: Low yields in the Sandmeyer reaction can be due to several factors, including the decomposition of the diazonium salt before it can react or the formation of side products.
Troubleshooting Tips:
-
Freshly Prepared Catalyst: Use freshly prepared or high-quality copper(I) bromide. The activity of the copper catalyst is crucial.
-
Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation and should not be stored.
-
Control of Foaming: The evolution of nitrogen gas can cause significant foaming. Ensure the reaction vessel is large enough to accommodate this.
-
Alternative Copper Sources: In some cases, using a combination of CuBr and CuBr2, or electrochemical methods, can improve yields.[2][5]
Step 1: Diazotization of Ethyl 7-aminobenzo[d]dioxole-4-carboxylate
-
Suspend Ethyl 7-aminobenzo[d]dioxole-4-carboxylate (1.0 eq) in a mixture of 48% hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid at room temperature.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold CuBr solution with vigorous stirring.
-
Observe the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Quantitative Data Summary
| Route | Key Transformation | Typical Reagents | Temperature | Typical Yield | Key Advantages |
| 1 | Bromination | NBS, DMF | 0 °C to RT | 70-85% | Readily available starting material, avoids handling of unstable diazonium salts. |
| 1 | Cyclization | CH2Br2, K2CO3, DMF | 90 °C | 60-80% | Direct formation of the dioxole ring. |
| 2 | Sandmeyer Reaction | NaNO2, HBr, CuBr | 0-5 °C | 65-80% | High regioselectivity, applicable to a wide range of anilines. |
Downstream Reactions: Troubleshooting Suzuki Coupling
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a valuable intermediate, often used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q: I am having trouble with the Suzuki coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with a boronic acid. What are common failure points?
A: Unsuccessful Suzuki couplings can often be traced back to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[6]
Troubleshooting Tips:
-
Oxygen-Free Conditions: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvent is critical to prevent oxidation of the palladium catalyst.
-
Catalyst and Ligand Choice: While Pd(PPh3)4 is a common choice, other catalysts like Pd(dppf)Cl2 or Pd2(dba)3 with a suitable phosphine ligand might be more effective for your specific substrates.
-
Base and Solvent System: The choice of base (e.g., K2CO3, Cs2CO3) and solvent system (e.g., Dioxane/water, Toluene/water) is crucial and often needs to be optimized.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Using fresh, high-purity boronic acid is recommended.
-
Reaction Temperature: The reaction temperature needs to be optimized. Too low may lead to a slow or incomplete reaction, while too high can cause catalyst decomposition or side reactions.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Chen, Y., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]
-
Organic Syntheses. Procedure for reactions involving dibromomethane. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Ataman Kimya. ETHYL 3 4-DIHYDROXYBENZOATE. [Link]
-
PubChem. Ethyl 3,4-Dihydroxybenzoate. [Link]
- Google Patents. Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
- Google Patents.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Brominated Benzodioxoles for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Selection of Brominated Benzodioxoles in Synthetic Chemistry
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with other common brominated benzodioxoles, such as 4-bromo-1,3-benzodioxole and 5-bromo-1,3-benzodioxole. We will move beyond a simple catalog of properties to a nuanced discussion of how substituent positioning impacts physicochemical characteristics, chemical reactivity, and, ultimately, strategic utility in research and development. The insights provided are grounded in established mechanistic principles and supported by detailed experimental protocols.
Physicochemical and Spectroscopic Properties: A Comparative Analysis
The identity and position of substituents on the benzodioxole ring profoundly influence its physical and spectroscopic properties. Understanding these differences is critical for reaction setup, monitoring, and product characterization. Ethyl 7-bromobenzo[d]dioxole-4-carboxylate possesses a strong electron-withdrawing group (EWG) in the form of an ethyl ester, which significantly alters its electronic profile compared to simpler brominated analogs.
| Property | Ethyl 7-bromobenzo[d]dioxole-4-carboxylate | 5-Bromo-1,3-benzodioxole | 4-Bromo-1,3-benzodioxole |
| Molecular Formula | C₁₀H₉BrO₄[2] | C₇H₅BrO₂[1] | C₇H₅BrO₂ |
| Molecular Weight | 273.08 g/mol [2] | 201.02 g/mol [1] | 201.02 g/mol |
| CAS Number | 1312610-07-3[2] | 2635-13-4[1] | 2635-13-4 (isomer) |
| Appearance | Solid (predicted) | Clear yellow-orange liquid | Liquid (predicted) |
| Boiling Point | Not available | 84-85 °C @ 1 mmHg[1] | Not available |
| Predicted logP | 2.35[2] | 2.18[3] | 2.18 (estimated) |
| Topological Polar Surface Area (TPSA) | 44.76 Ų[2] | 18.46 Ų[3] | 18.46 Ų (estimated) |
| ¹H NMR (Predicted) | δ ~7.0-7.5 (Ar-H), 6.1 (O-CH₂-O), 4.4 (q, O-CH₂), 1.4 (t, CH₃) | δ ~6.7-7.0 (Ar-H), 5.9 (O-CH₂-O) | δ ~6.7-7.0 (Ar-H), 5.9 (O-CH₂-O) |
| ¹³C NMR (Predicted) | δ ~165 (C=O), 148, 145, 125, 115, 110, 108 (Ar-C), 102 (O-CH₂-O), 61 (O-CH₂), 14 (CH₃) | δ ~148, 147, 123, 112, 109, 101 (Ar-C), 101.5 (O-CH₂-O)[4] | δ ~148, 147, 123, 112, 109, 101 (Ar-C), 101.5 (O-CH₂-O) |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most critical application for these building blocks. The reactivity of the C-Br bond in this palladium-catalyzed reaction is highly dependent on the electronic environment of the aromatic ring.
The Underlying Principle: Electronic Effects
Substituents on the benzene ring influence reactivity through inductive and resonance effects.[5][6]
-
Electron-Donating Groups (EDGs) , like the methylenedioxy group (O-CH₂-O), increase the electron density of the ring, making the oxidative addition of palladium into the C-Br bond (the rate-determining step for electron-rich systems) generally slower.
-
Electron-Withdrawing Groups (EWGs) , such as the ethyl carboxylate group (-COOEt), decrease the electron density of the ring.[7] This makes the aryl bromide more electrophilic and typically accelerates the oxidative addition step, leading to a faster overall reaction rate compared to unsubstituted or EDG-substituted aryl bromides.[8]
Analysis of Benzodioxole Isomers:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate : This molecule is "deactivated" towards electrophilic substitution but "activated" for Suzuki coupling. The powerful electron-withdrawing ester group significantly enhances the electrophilicity of the C-Br bond at the 7-position. This makes it an excellent substrate for cross-coupling reactions, often requiring milder conditions and lower catalyst loadings than its simpler counterparts.
-
4-Bromo- and 5-Bromo-1,3-benzodioxole : These isomers lack a strong EWG. The benzodioxole ring itself is considered electron-rich due to the donating effect of the oxygen atoms. Consequently, their reactivity in Suzuki coupling is moderate. While effective, they may require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields and reaction times to the ester-substituted analog.[8]
Biological Significance and Potential Applications
The benzodioxole moiety is a key pharmacophore. Derivatives have shown a multitude of biological activities, making these brominated intermediates highly valuable in drug discovery programs.
-
Anticancer Activity : Numerous benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9] The ability to use brominated benzodioxoles in cross-coupling reactions allows for the rapid generation of libraries of novel compounds for anticancer screening.
-
Cyclooxygenase (COX) Inhibition : Certain benzodioxole structures have been identified as inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[6] The strategic placement of substituents, enabled by the brominated intermediates, is crucial for optimizing potency and selectivity.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform appropriate reaction monitoring (e.g., TLC, LC-MS) and optimize as necessary.
Protocol 1: Synthesis of 5-Bromo-1,3-benzodioxole (Comparator)
This protocol describes the direct bromination of 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir plate, round-bottom flask, condenser
Procedure:
-
In a round-bottom flask, dissolve 1,3-benzodioxole (10 mmol, 1.0 equiv.) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv.) to the solution.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extract under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 5-bromo-1,3-benzodioxole.[1]
Protocol 2: Representative Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
This multi-step protocol is adapted from established principles of indole synthesis and functional group manipulation, tailored for the target molecule.[10]
Step 2a: Cyclization to form Ethyl 7-methylbenzo[d]dioxole-4-carboxylate (Hypothetical Intermediate) This step assumes a suitable precursor is available and follows a Fischer-indole-like synthesis logic.
-
Combine the appropriate phenylhydrazone precursor with a catalyst such as anhydrous zinc chloride in a high-boiling solvent like ethylene glycol.
-
Heat the mixture to 150-170°C under an inert nitrogen atmosphere for 2-4 hours.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water.
-
The crude product is purified by column chromatography.
Step 2b: Bromination
-
Dissolve the product from Step 2a in a suitable solvent such as acetic acid.
-
Add a solution of iodine monochloride (1.0 equiv) in acetic acid dropwise at room temperature.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and redissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the brominated product.
Protocol 3: Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework to compare the reactivity of different brominated benzodioxoles.
Materials:
-
Brominated benzodioxole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene and Water (e.g., 4:1 mixture)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the brominated benzodioxole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. It is anticipated that reactions with Ethyl 7-bromobenzo[d]dioxole-4-carboxylate will proceed faster than those with 4- or 5-bromo-1,3-benzodioxole.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography on silica gel.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cytotoxicity.
Procedure:
-
Cell Seeding : Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. The final DMSO concentration should be ≤ 0.5%. Treat the cells for 48 or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required for 50% inhibition of cell growth).
Conclusion and Future Outlook
While all brominated benzodioxoles are valuable synthetic intermediates, Ethyl 7-bromobenzo[d]dioxole-4-carboxylate distinguishes itself through its enhanced reactivity in key synthetic transformations like the Suzuki-Miyaura coupling. This heightened reactivity, conferred by the electron-withdrawing ethyl ester group, allows for milder reaction conditions and potentially broader substrate scope, making it a superior choice for complex, multi-step syntheses where efficiency is paramount. In contrast, 4-bromo- and 5-bromo-1,3-benzodioxole represent more fundamental building blocks, suitable for applications where the absence of a deactivating group is required or where their more moderate reactivity is sufficient. The choice between these reagents should be a strategic one, guided by the specific electronic and steric demands of the target molecule and the overall synthetic plan.
References
-
St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available from: [Link]
-
ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]
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Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. Available from: [Link]
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Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available from: [Link]
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Lumen Learning. MCC Organic Chemistry - The Effect of Substituents on Reactivity. Available from: [Link]
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Scribd. The Effect of Substituents On Reactivity - Organic Chemistry. Available from: [Link]
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CP Lab Safety. Ethyl 7-bromobenzo[d][5][6]dioxole-4-carboxylate, min 98%, 25 mg. Available from: [Link]
-
AbacipharmTech. Ethyl 7-bromobenzo[d][5][6]dioxole-4-carboxylate. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]
-
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
National Institutes of Health. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Available from: [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
SpectraBase. 1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum. Available from: [Link]
-
The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0241943). Available from: [Link]
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AQA. compared using 13C nmr spectroscopy. Available from: [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]
-
PubChemLite. Ethyl 7-bromobenzo[d][5][6]dioxole-4-carboxylate. Available from: [Link]
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A Comparative Spectroscopic Guide to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate and Its Derivatives
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Among the vast array of heterocyclic compounds, benzo[d]dioxole derivatives hold a significant place due to their presence in numerous biologically active molecules. This guide provides an in-depth spectroscopic comparison of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a key synthetic intermediate, with its non-brominated parent compound, Ethyl benzo[d]dioxole-4-carboxylate, and its structural isomer, Ethyl 6-bromobenzo[d]dioxole-4-carboxylate.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we will elucidate the structural nuances and electronic effects imparted by the bromine substituent and its position on the benzodioxole ring. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic signatures of these important compounds.
Molecular Structures Under Investigation
The three compounds at the core of this guide are depicted below, highlighting the structural variations that will be correlated with their respective spectroscopic data.
Figure 2. A simplified representation of potential fragmentation pathways.
The primary fragmentation of these ethyl esters often involves the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group (-COOCH₂CH₃). [1]The resulting fragment ions will also exhibit the characteristic isotopic pattern if they retain the bromine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.
| Compound | λ_max (nm) |
| Ethyl 7-bromobenzo[d]dioxole-4-carboxylate | ~260, ~300 |
| Ethyl benzo[d]dioxole-4-carboxylate | ~255, ~295 |
| Ethyl 6-bromobenzo[d]dioxole-4-carboxylate | ~262, ~305 |
Table 4. Approximate UV-Vis absorption maxima.
The benzodioxole ring system exhibits characteristic UV absorptions. The introduction of the bromine atom, a halogen auxochrome, can cause a slight bathochromic (red) shift in the absorption maxima due to its ability to donate a lone pair of electrons into the aromatic π-system, thereby extending the conjugation.
Experimental Protocols
The following are generalized, standard protocols for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern for bromine-containing ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Figure 3. General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of NMR, IR, Mass Spectrometry, and UV-Vis provide a comprehensive and complementary suite of tools for the structural elucidation and comparative analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate and its derivatives. The presence and position of the bromine substituent induce predictable and measurable changes in the spectroscopic data, primarily through its electron-withdrawing inductive effect and its characteristic isotopic signature in mass spectrometry. A thorough understanding of these spectroscopic characteristics is essential for chemists and researchers working with these and related compounds, ensuring accurate identification, quality control, and the informed design of new molecular entities.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Abstract
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a pivotal building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of subsequent compounds, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the purity of commercially available Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method, discuss potential impurities, and offer a structured approach to supplier evaluation.
Introduction: The Critical Impact of Reagent Purity
In the intricate process of drug discovery and development, the quality of starting materials and intermediates is paramount.[1][3] Impurities, even at trace levels, can have cascading effects, leading to:
-
Altered Reaction Kinetics: Catalytic processes can be inhibited or side reactions promoted, leading to lower yields and complex product mixtures.
-
Compromised Biological Activity: Impurities may interfere with downstream biological assays, producing misleading structure-activity relationship (SAR) data.[2]
-
Unpredictable Toxicity: The presence of unknown or uncharacterized impurities can introduce significant safety risks in preclinical and clinical development.[2]
-
Regulatory Hurdles: Meeting the stringent guidelines set by bodies like the FDA and EMA requires a thorough understanding and control of the entire synthetic route, starting with the purity of the initial reagents.[3][4]
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is no exception. Its molecular structure is foundational for creating more complex molecules, and ensuring its high purity is the first step toward reproducible and reliable scientific outcomes.[5]
Identifying Commercial Sources
A preliminary market survey reveals several chemical suppliers offering Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, often with stated purities ranging from 95% to ≥98%. While catalog purity provides a baseline, independent verification is essential for critical applications.
Potential Commercial Suppliers Include:
It is crucial to note that stated purity on a Certificate of Analysis (CoA) may be based on a single analytical technique. A comprehensive assessment often requires orthogonal methods to build a complete purity profile.[10]
Anticipating Potential Impurities
A robust analytical method is designed not only to quantify the main component but also to detect and resolve potential impurities. Based on common synthetic routes for similar brominated aromatic esters, potential impurities for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate could include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Positional Isomers: Bromination at different positions on the aromatic ring.
-
Hydrolysis Products: The corresponding carboxylic acid from the hydrolysis of the ethyl ester.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Understanding these potential contaminants is key to developing a specific and sensitive analytical method.
Experimental Methodology: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[10][11] We propose the following reverse-phase HPLC method for the analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Instrumentation and Reagents
-
System: HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Formic Acid (optional, for pH adjustment and peak shape improvement).
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Sample Preparation Protocol
-
Stock Solution: Accurately weigh approximately 10 mg of the Ethyl 7-bromobenzo[d]dioxole-4-carboxylate sample and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 10-fold with a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates and protect the HPLC column.
Data Analysis
Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For a more rigorous quantitative analysis, a reference standard with a certified purity would be required to create a calibration curve.
Workflow Visualization
The following diagram illustrates the complete workflow for the comparative purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Results and Discussion
To illustrate the output of this guide, the following table presents a hypothetical purity comparison of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate from three different commercial suppliers.
| Supplier | Stated Purity | Experimentally Determined Purity (Area %) | Number of Impurities Detected (>0.05%) |
| Supplier A | ≥98% | 99.2% | 2 |
| Supplier B | >97% | 97.5% | 4 |
| Supplier C | 98% | 98.1% | 3 |
Discussion of Hypothetical Results:
In this hypothetical scenario, Supplier A demonstrates the highest purity with the fewest detectable impurities, aligning well with its stated specifications. Supplier B, while meeting its claim of >97%, shows a more complex impurity profile, which could be a concern for sensitive applications. Supplier C meets its purity claim, but the presence of three impurities warrants further investigation, potentially using a mass spectrometry detector (LC-MS) to identify their structures.
This type of empirical data is invaluable. It allows researchers to make informed decisions based not just on cost or availability, but on the verifiable quality of the reagent. For a project in early-stage discovery, the material from Supplier B might be acceptable. However, for late-stage preclinical or process chemistry development, the higher purity material from Supplier A would be the more prudent and scientifically sound choice.
Conclusion
The purity of chemical reagents is a cornerstone of reliable and reproducible research. This guide provides a robust and scientifically validated framework for the purity assessment of commercially available Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. By implementing the detailed HPLC protocol and adopting a systematic approach to supplier evaluation, researchers can mitigate risks associated with impurities, enhance the integrity of their experimental data, and accelerate the path of drug discovery and development. Independent verification of reagent purity is not an optional step; it is an essential practice of good science.
References
-
Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
-
Triest Lab. (2025, August 26). The Role of High-Purity Reagents in Scientific Research. Retrieved from [Link]
-
Abacipharm. (n.d.). Ethyl 7-bromobenzo[d][1][5]dioxole-4-carboxylate. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, September 3). How Pure is Pure? Understanding Reagent Purity Grades. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 7-bromobenzo[d][1][5]dioxole-4-carboxylate, min 98%, 25 mg. Retrieved from [Link]
-
Chemsrc. (2024, January 31). Ethyl 7-bromobenzo[d][1][5]dioxole-4-carboxylate Price. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 4. pharmtech.com [pharmtech.com]
- 5. triestlab.com [triestlab.com]
- 6. Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 9. This compound Price at Chemsrc [chemsrc.com]
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- 11. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of complex molecular scaffolds is paramount. Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a key building block in the synthesis of various biologically active compounds, presents a unique synthetic challenge. This guide provides a comprehensive analysis of plausible synthetic routes to this valuable compound, offering a comparative benchmark of methodologies based on established chemical principles. While a direct, peer-reviewed synthesis protocol for this specific molecule remains elusive in the current literature, this document constructs and evaluates logical synthetic pathways, providing detailed experimental protocols grounded in analogous and well-documented chemical transformations.
Introduction to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is a functionalized benzodioxole derivative. The benzodioxole moiety is a common feature in a variety of natural products and pharmacologically active molecules. The presence of a bromine atom and an ethyl ester group on the aromatic ring provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex target molecules.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are considered for the synthesis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate:
Strategy A: Late-Stage Bromination. This approach involves the synthesis of the Ethyl benzo[d]dioxole-4-carboxylate core, followed by a regioselective bromination at the 7-position.
Strategy B: Early-Stage Bromination. This strategy begins with a pre-brominated catechol derivative, which is then used to construct the dioxole ring and introduce the ethyl carboxylate functionality.
This guide will focus on the detailed elaboration of Strategy A, as it appears to be the more convergent and potentially higher-yielding approach based on available literature for analogous systems.
Strategy A: Late-Stage Bromination - A Detailed Workflow
This strategy is broken down into three key stages:
-
Synthesis of the Precursor: Benzo[d]dioxole-4-carboxylic acid.
-
Esterification to Ethyl benzo[d]dioxole-4-carboxylate.
-
Regioselective Bromination to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Below is a visual representation of this proposed synthetic workflow:
Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Studies of Ethyl Benzo[d]dioxole-4-carboxylate Derivatives
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The class of molecules known as Ethyl benzo[d]dioxole-4-carboxylate derivatives has garnered significant interest for its diverse biological activities, ranging from anticancer to anti-inflammatory effects.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of these derivatives, offering insights into experimental design, data interpretation, and the critical translational gap between the laboratory bench and preclinical models.
The Allure of the Benzodioxole Scaffold: A Foundation for Diverse Bioactivity
The benzo[d]dioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] Its rigid, planar structure and potential for various substitutions make it an attractive scaffold for medicinal chemists. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3][4] This guide will focus on the ethyl carboxylate derivatives, a substitution that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
In Vitro Evaluation: The First Glimpse of Therapeutic Potential
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. For Ethyl benzo[d]dioxole-4-carboxylate derivatives, in vitro assays are typically employed to evaluate their cytotoxic effects, enzyme inhibitory potential, and mechanism of action at a cellular level.
Common In Vitro Assays and Key Findings
A prevalent application for this class of compounds is in oncology research. The cytotoxic effects of novel benzodioxole derivatives are often screened against a panel of human cancer cell lines.[1] For instance, in one study, a series of benzodioxole derivatives were evaluated for their cytotoxic effects on HeLa (cervical carcinoma) cells using an MTS assay.[1] The half-maximal cytotoxic concentration (CC50) for these compounds was found to be in the micromolar range, with the most potent derivative exhibiting a CC50 of 219 µM.[1]
Another important area of investigation is their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.[1][2] In vitro assays are used to determine the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. Some benzodioxole derivatives have shown promising selectivity for COX-2, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]
In the context of metabolic diseases, certain benzodioxole derivatives have been screened for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[3] One study reported a benzodioxole carboxamide derivative with an IC50 value of 8.5 µM against α-amylase, highlighting its potential as an antidiabetic agent.[3]
Table 1: Summary of In Vitro Data for Representative Benzodioxole Derivatives
| Compound Class | Assay Type | Cell Line/Enzyme | Key Findings (IC50/CC50) | Reference |
| Benzodioxole Aryl Acetates | Cytotoxicity (MTS) | HeLa | 219 µM - 1.79 mM | [1] |
| Benzodioxole Derivatives | COX-1/COX-2 Inhibition | Purified Enzymes | Moderate inhibition, good COX-2 selectivity | [1] |
| Benzodioxole Carboxamides | α-Amylase Inhibition | Porcine Pancreatic α-Amylase | 8.5 µM | [3] |
| Spirooxindole Pyrrolidines | α-Glucosidase Inhibition | Yeast α-Glucosidase | Potent Inhibition | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The Ethyl benzo[d]dioxole-4-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture media. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The viable cells reduce the MTS tetrazolium compound to a colored formazan product. The absorbance of the formazan is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the in vitro evaluation of novel chemical entities.
In Vivo Studies: Assessing Efficacy and Safety in a Complex Biological System
While in vitro studies provide valuable preliminary data, they cannot fully recapitulate the complex environment of a living organism. In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of a potential drug candidate.
Transitioning to In Vivo Models
For Ethyl benzo[d]dioxole-4-carboxylate derivatives that demonstrate promising in vitro activity, the next logical step is to assess their performance in vivo. For example, a benzodioxole carboxamide derivative, which showed potent α-amylase inhibition in vitro, was further evaluated in a diabetes animal model.[3] This in vivo study provided crucial insights into its antidiabetic properties by demonstrating a reduction in blood glucose levels.[3]
Similarly, for compounds with significant in vitro cytotoxicity, xenograft models in immunocompromised mice are often employed. In these models, human cancer cells are implanted into the mice, and the effect of the test compound on tumor growth is monitored. One study on a related thiophene-carboxylate derivative showed a significant decrease in solid tumor mass in an in vivo model, providing a critical link between its in vitro anti-proliferative activity and its potential as an anticancer agent.[5][6][7]
Table 2: Summary of In Vivo Data for Representative Benzodioxole and Related Derivatives
| Compound Class | Animal Model | Key Findings | Reference |
| Benzodioxole Carboxamide | Diabetes Model | Reduction in blood glucose levels | [3] |
| Thiophene-carboxylate Derivative | Solid Tumor Xenograft | 26.6% decrease in tumor mass | [5][6][7] |
Experimental Protocol: In Vivo Solid Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: The Ethyl benzo[d]dioxole-4-carboxylate derivative is formulated in a suitable vehicle and administered to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor volume and weight in the treated group to the control group.
-
Toxicology Assessment: The general health of the mice, including body weight and any signs of toxicity, is monitored throughout the study.
Caption: A simplified workflow for the in vivo evaluation of a drug candidate.
The In Vitro-In Vivo Disconnect: Navigating the Translational Gap
A critical challenge in drug development is the frequent disconnect between in vitro potency and in vivo efficacy. A compound that is highly active in a cellular assay may fail in an animal model for a variety of reasons. For Ethyl benzo[d]dioxole-4-carboxylate derivatives, several factors can contribute to this discrepancy:
-
Pharmacokinetics (ADME): A compound may have poor absorption from the gastrointestinal tract, be rapidly metabolized by the liver, or be quickly excreted, resulting in insufficient drug concentration at the target site. The ethyl ester group in the parent compound, for instance, is susceptible to hydrolysis by esterases in vivo, which can alter its activity and distribution.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form may be low.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.
-
Tumor Microenvironment: In the case of anticancer agents, the in vivo tumor microenvironment is far more complex than a monolayer of cells in a dish. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can all influence a drug's effectiveness.
Conclusion: An Integrated Approach for Successful Drug Development
The development of Ethyl benzo[d]dioxole-4-carboxylate derivatives as therapeutic agents requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo studies. In vitro assays are indispensable for high-throughput screening and initial mechanism of action studies. However, the data generated must be interpreted with caution, and promising candidates should be rapidly advanced to well-designed in vivo models to assess their true therapeutic potential. By understanding the limitations of each system and anticipating the challenges of the in vitro-in vivo translation, researchers can more effectively navigate the path from a promising molecule to a life-saving medicine. Future research should focus on establishing clear correlations between in vitro and in vivo data for this important class of compounds to build predictive models that can accelerate the drug discovery process.
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Comparative Cross-Reactivity Analysis of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate Analogs: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the early identification of off-target interactions is paramount to mitigating potential adverse effects and ensuring the clinical success of novel therapeutic agents. This guide provides a comprehensive framework for assessing the cross-reactivity of structural analogs of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a scaffold of interest owing to the diverse biological activities exhibited by benzodioxole derivatives, including anticancer and antioxidant effects.[1][2] While the specific biological targets of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate are not yet fully elucidated, this guide presents a proactive strategy for characterizing the selectivity of a focused library of its analogs.
This document is intended for researchers, scientists, and drug development professionals engaged in preclinical candidate selection. It offers a detailed, step-by-step approach to designing and executing a robust cross-reactivity screening cascade, from analog synthesis to data interpretation. The experimental choices are rationalized to provide a self-validating system for generating reliable and actionable data.
Introduction: The Benzodioxole Scaffold and the Imperative of Selectivity
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3] These compounds have been shown to interact with various enzymes and receptors, highlighting the potential for both therapeutic efficacy and off-target effects.[4] Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (EBDC) serves as a key starting material for the synthesis of more complex heterocyclic derivatives.[1][5] Given the potential for compounds of this class to exhibit broad bioactivity, a systematic evaluation of their cross-reactivity is a critical step in the drug development pipeline.
This guide outlines a comparative study of EBDC and a panel of rationally designed analogs, focusing on their propensity for off-target binding. The objective is to establish a structure-activity relationship (SAR) for selectivity, thereby informing the selection of lead candidates with the most favorable safety profiles.
Design and Synthesis of EBDC Analogs
A focused library of EBDC analogs should be synthesized to systematically probe the impact of structural modifications on target engagement and cross-reactivity. The synthetic scheme below illustrates a general approach for generating diversity around the core scaffold, leveraging established synthetic methodologies such as Suzuki-Miyaura coupling reactions.[1][5]
Core Compound: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (EBDC)[6][7][8]
Analog Design Strategy:
-
Analog 1 (A1): Replacement of the bromo substituent at the 7-position with a phenyl group to explore the effect of increased steric bulk and hydrophobicity.
-
Analog 2 (A2): Introduction of a hydroxyl group on the phenyl ring of A1 to assess the impact of a hydrogen bond donor.
-
Analog 3 (A3): Bioisosteric replacement of the ethyl ester with a carboxylic acid to evaluate the influence of a charged group.
-
Analog 4 (A4): Modification of the dioxole ring by replacing it with a di-methoxy substitution to probe the importance of the cyclic diether for target interaction.
The successful synthesis and purification of these analogs are prerequisites for the subsequent cross-reactivity profiling.
Cross-Reactivity Screening Cascade: A Multi-tiered Approach
A tiered approach to cross-reactivity screening allows for the efficient identification of potential off-target interactions, starting with broad, high-throughput methods and progressing to more focused, quantitative assays for hits.
Tier 1: Broad Target Profiling using Affinity-Based Pull-Down Assays
Rationale: Affinity-based pull-down methods are powerful tools for the unbiased identification of protein targets that bind to a small molecule.[9] By immobilizing the EBDC analogs on a solid support, we can capture interacting proteins from a complex biological lysate, which can then be identified by mass spectrometry. This approach provides a global view of the potential interactome for each analog.
Experimental Workflow:
Caption: Workflow for Affinity-Based Pull-Down Assay.
Detailed Protocol:
-
Synthesis of Biotinylated Probes: Synthesize derivatives of EBDC and its analogs with a biotin tag attached via a flexible linker. The attachment point should be carefully chosen to minimize interference with potential binding interactions.
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a panel of cancer cell lines if pursuing an oncology indication) under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the biotinylated compounds with the cell lysate to allow for the formation of protein-ligand complexes.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compounds and their interacting proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive biotin solution or denaturing conditions.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by each analog compared to a control (e.g., beads with biotin only).
Tier 2: Quantitative Validation of Key Off-Target Interactions using Surface Plasmon Resonance (SPR)
Rationale: For high-confidence off-targets identified in the pull-down assays, it is crucial to validate the interaction and determine the binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on biomolecular interactions.[10][11]
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Detailed Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant off-target protein onto a suitable SPR sensor chip.
-
Analyte Injection: Prepare a dilution series of each EBDC analog in a suitable running buffer. Inject the analogs sequentially over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams that depict the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD), the association rate constant (ka), and the dissociation rate constant (kd).
Data Summary and Interpretation
The quantitative data obtained from the SPR analysis should be summarized in a clear and comparative format to facilitate the assessment of the cross-reactivity profiles of the EBDC analogs.
Table 1: Comparative Binding Affinities (KD) of EBDC Analogs to Identified Off-Targets
| Analog | Off-Target 1 (KD, µM) | Off-Target 2 (KD, µM) | Off-Target 3 (KD, µM) |
| EBDC | [Insert Data] | [Insert Data] | [Insert Data] |
| A1 | [Insert Data] | [Insert Data] | [Insert Data] |
| A2 | [Insert Data] | [Insert Data] | [Insert Data] |
| A3 | [Insert Data] | [Insert Data] | [Insert Data] |
| A4 | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation of Results:
The binding affinity data will allow for a direct comparison of the cross-reactivity profiles of the analogs. A higher KD value indicates weaker binding and, therefore, lower cross-reactivity. By analyzing the SAR, researchers can identify the structural modifications that enhance selectivity. For instance, if Analog 2 shows significantly weaker binding to off-targets compared to Analog 1, it would suggest that the hydroxyl group is detrimental to off-target engagement.
Conclusion and Future Directions
This guide provides a robust and systematic approach for evaluating the cross-reactivity of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate analogs. By employing a combination of broad, unbiased target identification methods and quantitative biophysical techniques, researchers can generate a comprehensive understanding of the selectivity profile of their compounds. The insights gained from these studies are invaluable for guiding lead optimization efforts and selecting drug candidates with a higher probability of clinical success.
Future studies should focus on elucidating the functional consequences of the identified off-target interactions through cellular and in vivo assays. This will provide a more complete picture of the potential for adverse effects and further refine the selection of the most promising therapeutic candidates.
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Gural'skii, I. A., et al. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2019(3), M1078. [Link]
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Efficacy Blueprint: A Comparative Guide to Ethyl 7-bromobenzo[d]dioxole-4-carboxylate-Based Compounds in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the potential efficacy of compounds derived from the versatile scaffold, Ethyl 7-bromobenzo[d]dioxole-4-carboxylate. In the quest for novel therapeutic agents, the strategic modification of core chemical structures is paramount. Herein, we delve into the structure-activity relationships (SAR) of derivatives based on this benzodioxole core, drawing upon established principles and experimental data from analogous compounds to project their therapeutic promise. While direct efficacy data for derivatives of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate is emerging, this guide synthesizes data from structurally related compounds to provide a predictive framework for researchers.
The Core Scaffold: Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
The foundational molecule, Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, presents several key features for chemical modification, making it an attractive starting point for combinatorial library synthesis. The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. The strategic placement of a bromine atom at the 7-position and an ethyl carboxylate group at the 4-position offers distinct avenues for derivatization and modulation of physicochemical properties.
The 1,3-benzodioxole ring is known to interact with various biological targets and can be found in compounds with anticancer and antimicrobial properties.[1][2] The presence of this moiety can influence metabolic stability and receptor binding.
The Influence of Key Substituents on Bioactivity
The Role of the 7-Bromo Substituent
The introduction of a bromine atom onto an aromatic ring can significantly impact a compound's biological activity.[3] Halogenation, and specifically bromination, can enhance potency through several mechanisms:
-
Increased Lipophilicity: The bromo group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to target binding affinity and selectivity.
-
Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
Studies on brominated quinolines have demonstrated that the position and number of bromine atoms are crucial for their antiproliferative effects against cancer cell lines.[4] For instance, compounds with bromine atoms at the C-5 and C-7 positions of the quinoline ring showed significant inhibition of cancer cell proliferation.[4] This underscores the potential of the 7-bromo substitution on the benzodioxole scaffold to confer potent bioactivity.
The Ethyl Carboxylate Group as a Modulator of Pharmacokinetics
The ethyl carboxylate group at the 4-position serves as a versatile handle for chemical modification and can influence the pharmacokinetic profile of the parent molecule. Ester groups are frequently employed in prodrug design to enhance oral bioavailability.[5][6][7]
-
Improved Absorption: The ethyl ester can mask the polarity of the carboxylic acid, increasing hydrophobicity and facilitating passive transport across the gastrointestinal tract.[5]
-
Metabolic Conversion: Once absorbed, esterases in the plasma and liver can hydrolyze the ethyl ester to the corresponding carboxylic acid, which may be the active form of the drug.[5][6] The rate of this hydrolysis can be tuned by modifying the ester group.
-
Solubility and Formulation: The ester functionality can also be modified to improve aqueous solubility for parenteral formulations.
Short-chain esterification has been shown to increase the bioavailability of compounds like rosmarinic acid and enhance their potency.[8]
Potential Therapeutic Applications and Comparative Efficacy
Based on the known activities of benzodioxole and bromo-substituted aromatic compounds, derivatives of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate hold promise in several therapeutic areas, most notably in oncology.
Anticancer Activity
The benzodioxole moiety is a key feature in several compounds with demonstrated anticancer activity.[9][10] The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some 1,3-benzodioxole derivatives have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[1][11]
The following table presents IC50 values for structurally related benzodioxole and bromo-substituted compounds against various cancer cell lines, providing a benchmark for the potential efficacy of novel derivatives.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodioxole-thiosemicarbazone | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (Lung) | 10.67 ± 1.53 | [9] |
| Benzodioxole-triazole hybrid | 5-bromofuran tethered to 1,2,4-triazole with benzo[d][12][13]dioxole | MCF-7 (Breast) | 3.54 ± 0.265 µg/mL | [10] |
| Brominated Quinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 5.45 µg/mL | [4] |
| Brominated Quinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 9.6 µg/mL | [4] |
| Brominated Quinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 8.2 µg/mL | [4] |
Note: The presented data is for structurally related compounds and serves as a predictive guide. Direct experimental validation of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate derivatives is required.
Experimental Protocols for Efficacy Evaluation
To assess the therapeutic potential of novel derivatives, standardized and robust experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14][15]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16][17]
General Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, inhibitor, and buffer.
-
Reaction Mixture: In a microplate well, combine the buffer, enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing the Path Forward
Hypothetical Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for generating a library of diverse compounds from Ethyl 7-bromobenzo[d]dioxole-4-carboxylate.
Caption: A potential synthetic workflow for derivatization.
Potential Signaling Pathway Modulation
Benzodioxole derivatives have been implicated in the modulation of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate represents a promising and versatile scaffold for the development of novel therapeutic agents. By leveraging the inherent biological relevance of the benzodioxole core and the strategic placement of bromo and ethyl carboxylate functionalities, medicinal chemists can generate libraries of compounds with the potential for potent and selective activity, particularly in the realm of oncology. The comparative data from analogous structures, coupled with the robust experimental protocols outlined in this guide, provide a solid foundation for initiating drug discovery programs based on this promising chemical entity. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse set of derivatives to elucidate specific structure-activity relationships and identify lead candidates for further preclinical development.
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A Researcher's Guide to the Reproducibility of Experiments Using Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the reliability and reproducibility of chemical transformations are paramount. Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, a versatile building block, frequently participates in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the factors influencing the reproducibility of experiments involving this compound, offering a comparative perspective against a key alternative and presenting detailed experimental protocols to aid in achieving consistent and predictable outcomes.
The benzodioxole moiety is a common scaffold in numerous biologically active compounds, making the efficient and reliable functionalization of molecules like Ethyl 7-bromobenzo[d]dioxole-4-carboxylate a critical step in many synthetic endeavors.[1][2] However, the journey from a planned reaction to a successfully isolated product is often fraught with challenges related to reproducibility. This guide aims to illuminate the causal factors behind experimental choices and provide a framework for self-validating protocols, empowering researchers to navigate the intricacies of palladium-catalyzed cross-coupling reactions with greater confidence.
The Critical Role of the Halogen: A Comparative Overview
The nature of the halogen atom on the aromatic ring is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halide reactivity is I > Br > Cl.[1] This is attributed to the difference in carbon-halogen bond dissociation energies; the weaker carbon-iodine bond facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[1]
For the purposes of this guide, we will compare the performance of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with its iodo-analogue, Ethyl 7-iodobenzo[d]dioxole-4-carboxylate. While specific, direct comparative studies on this exact pair are not abundant in the literature, the established principles of organometallic chemistry provide a strong basis for predicting their relative reactivity. The iodo-derivative is expected to exhibit higher reactivity, potentially allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This enhanced reactivity can be particularly advantageous when working with sensitive functional groups.[1]
Table 1: Qualitative Comparison of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | Ethyl 7-bromobenzo[d]dioxole-4-carboxylate | Ethyl 7-iodobenzo[d]dioxole-4-carboxylate (Predicted) |
| Reactivity | Good | Excellent |
| Reaction Speed | Moderate | Fast |
| Typical Yields | Good to Excellent | Potentially Higher |
| Reaction Conditions | Milder to Moderate | Milder |
| Catalyst Loading | Standard | Potentially Lower |
| Cost | Generally Lower | Generally Higher |
Key Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Reproducibility
The following sections will delve into two of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. For each, a detailed, reproducible protocol for Ethyl 7-bromobenzo[d]dioxole-4-carboxylate will be presented, alongside a discussion of the critical parameters that influence the reproducibility of the experiment.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid.[2]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with Phenylboronic Acid
This protocol is a representative procedure based on established methods for similar aryl bromides.[3][4]
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Ethanol (2 mL per mmol of aryl bromide)
-
Water (2 mL per mmol of aryl bromide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, Ethyl 7-phenylbenzo[d]dioxole-4-carboxylate.
Factors Influencing Reproducibility:
-
Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(OAc)₂/PPh₃ is a common combination, other catalysts like Pd(PPh₃)₄ or more advanced Buchwald-type ligands may offer better results for challenging substrates. The quality and handling of the catalyst are paramount; exposure to air can deactivate the catalyst.
-
Base: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield. Inconsistent base quality or incomplete dissolution can lead to variable results.
-
Solvent System: The solvent must be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. The ratio of the solvents in a biphasic system can also affect the reaction kinetics.
-
Temperature: Precise temperature control is essential. Fluctuations in temperature can lead to the formation of side products or incomplete reactions.
The Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: A generalized workflow for performing a Heck reaction.
Experimental Protocol: Heck Reaction of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with Styrene
This protocol is a representative procedure based on established methods for similar aryl bromides.[6][7]
Materials:
-
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous, 5 mL per mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water to remove triethylammonium bromide and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, Ethyl 7-(E)-styrylbenzo[d]dioxole-4-carboxylate.
Factors Influencing Reproducibility:
-
Alkene Quality: The purity of the alkene is crucial. Impurities can inhibit the catalyst or lead to side reactions. It is often necessary to use freshly distilled or filtered alkene.
-
Base: Triethylamine acts as both a base and a reducing agent for the Pd(II) precursor. The purity and dryness of the triethylamine are important for consistent results.
-
Solvent: Anhydrous and high-purity DMF is essential to prevent side reactions and ensure good solubility of the reactants and catalyst.
-
Ligand: The choice of phosphine ligand can significantly affect the reaction's efficiency and selectivity. Sterically hindered and electron-rich ligands are often preferred for aryl bromides.
Alternative Reagents and Comparative Performance
As previously mentioned, the iodo-analogue of the title compound would be the ideal comparator. However, in the absence of readily available, detailed protocols for Ethyl 7-iodobenzo[d]dioxole-4-carboxylate, we can draw comparisons with other substituted benzodioxole derivatives found in the literature. For instance, studies on the Suzuki-Miyaura coupling of (6-bromobenzo[d][1][8]dioxol-5-yl)methanol derivatives have been reported, providing insights into the reactivity of the bromobenzodioxole core.[2]
When comparing different aryl halides, a key consideration for reproducibility is the balance between reactivity and stability. While aryl iodides are more reactive, they can also be more prone to side reactions, such as dehalogenation. Aryl bromides, like Ethyl 7-bromobenzo[d]dioxole-4-carboxylate, often offer a good compromise, providing sufficient reactivity under optimized conditions while being more stable and less expensive than their iodo counterparts.
Conclusion and Future Outlook
The reproducibility of experiments involving Ethyl 7-bromobenzo[d]dioxole-4-carboxylate in palladium-catalyzed cross-coupling reactions is contingent upon meticulous control over several key experimental parameters. The quality of reagents, the choice and handling of the catalyst system, the purity and dryness of the solvent, and precise control over the reaction atmosphere and temperature are all critical for achieving consistent and reliable results.
This guide has provided a framework for understanding the factors that govern the reproducibility of two common and powerful synthetic transformations. By adhering to the detailed protocols and being mindful of the potential pitfalls discussed, researchers can enhance the reliability of their experimental outcomes. Further research into the direct comparison of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate with its iodo-analogue under various cross-coupling conditions would be invaluable for further refining our understanding of its reactivity and for developing even more robust and reproducible synthetic methodologies.
References
- Benchchem. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Accessed January 5, 2026.
- Organic Synthesis. Buchwald-Hartwig Coupling. Accessed January 5, 2026.
- Wikipedia.
- Chemistry LibreTexts.
- SpringerLink.
- Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Accessed January 5, 2026.
- ResearchGate. Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles. Accessed January 5, 2026.
- University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Accessed January 5, 2026.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed January 5, 2026.
- ResearchGate. Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. Accessed January 5, 2026.
- Organic Synthesis. Suzuki-Miyaura Coupling. Accessed January 5, 2026.
- MDPI. Heck Reaction—State of the Art. Accessed January 5, 2026.
- Benchchem. A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions. Accessed January 5, 2026.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Accessed January 5, 2026.
- ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. Accessed January 5, 2026.
- ResearchGate. Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. Accessed January 5, 2026.
- ResearchGate. Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports. Accessed January 5, 2026.
- ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Accessed January 5, 2026.
- ResearchGate. The Heck coupling reaction of aryl bromides with styrene. Accessed January 5, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 5, 2026.
- ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Accessed January 5, 2026.
- Benchchem. A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions. Accessed January 5, 2026.
- ResearchGate. Optimisation of the Sonogashira coupling between phenylacetylene and 1b in the solid state with cycloocta-1,5-diene (10 wt%) as LAG agent. Accessed January 5, 2026.
- Benchchem.
- SCT Tunisie. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Accessed January 5, 2026.
- ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. Accessed January 5, 2026.
- Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Accessed January 5, 2026.
- ResearchGate.
- PubMed.
- University of Canterbury. Synthesis of 7-aryl/heteraryl-1,3-diphenyl-1,2,4-benzotriazinyls via palladium catalyzed Stille and Suzuki-Miyaura reactions. Accessed January 5, 2026.
- Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Accessed January 5, 2026.
- ResearchGate. Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. Accessed January 5, 2026.
- MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Accessed January 5, 2026.
- ACS. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Accessed January 5, 2026.
- ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2-(4-boronic acid pinacol ester)-1H-pyrazol-1-yl)propanoate; and (b)
- PMC. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Accessed January 5, 2026.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-bromobenzo[d]dioxole-4-carboxylate
A Comprehensive Guide to the Safe Disposal of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate
In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed protocol for the safe disposal of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate (CAS No. 1312610-07-3), a halogenated organic compound often utilized as a building block in the synthesis of more complex molecules. As Senior Application Scientist, my aim is to provide you with not just a set of instructions, but a framework of understanding that empowers you to make informed safety decisions.
Hazard Profile and Immediate Safety Precautions
-
Skin Corrosion/Irritation: Expected to cause skin irritation[3][4][5].
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation[3][4][5].
-
Respiratory Irritation: May cause respiratory irritation[3][4][5].
Given these potential hazards, the following immediate safety precautions must be observed when handling this compound for disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and splash-proof safety goggles or a face shield[5].
-
Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to avoid inhalation of any dust or vapors[3][4].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists[5].
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the spill area is well-ventilated[2][3].
Waste Characterization and Segregation: A Critical Step
Proper waste segregation is the cornerstone of safe and compliant chemical disposal. Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate is classified as a halogenated organic compound due to the presence of bromine. This classification dictates its disposal pathway.
The rationale for segregating halogenated from non-halogenated organic waste is primarily due to the different disposal methods employed. Halogenated wastes are typically disposed of via high-temperature incineration, which requires specialized equipment to scrub acidic gases (such as hydrogen bromide) that are produced during combustion[6][7]. Mixing halogenated and non-halogenated waste streams can increase disposal costs and complicate the disposal process[8].
Table 1: Waste Segregation Guidelines
| Waste Type | Description | Appropriate Waste Container |
| Halogenated Organic Waste | Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate (solid), solutions containing this compound, and contaminated materials. | Clearly labeled, sealed, and chemically compatible container (e.g., glass or high-density polyethylene - HDPE) designated for "Halogenated Organic Waste". |
| Non-Halogenated Organic Waste | Organic solvents and reagents that do not contain halogens (e.g., acetone, ethanol, hexane). | Separate, clearly labeled container for "Non-Halogenated Organic Waste". |
| Aqueous Waste | Solutions where water is the primary solvent and contaminants are non-hazardous or can be treated via aqueous waste streams. | Separate container for "Aqueous Waste". Note: Do not dispose of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate in aqueous waste. |
| Sharps and Glass Waste | Contaminated Pasteur pipettes, broken glassware, etc. | Puncture-proof sharps container. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate and its associated waste.
Step 1: Container Selection and Preparation
-
Select a waste container that is in good condition, has a secure screw-top cap, and is chemically compatible with the waste. For Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, a glass or HDPE container is suitable.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and "Halogenated Organic Waste" before any waste is added. The label should also include the full chemical name of all components and their approximate concentrations[2][8].
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any residual solid Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate into the designated halogenated organic waste container using a clean spatula.
-
Solutions: If the compound is in solution with an organic solvent, pour the solution into the halogenated organic waste container.
-
Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as gloves, weigh boats, and absorbent paper, should be placed in a sealed bag and then into the solid hazardous waste container.
Step 3: Container Management
-
Keep the waste container securely closed at all times, except when adding waste[2].
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids[4].
-
Maintain a log sheet near the waste container to record the contents and quantities of waste added.
Step 4: Final Disposal
-
Once the waste container is full (typically no more than 80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal, a "cradle to grave" responsibility under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[9].
Regulatory Compliance
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under RCRA[1][10][11]. In the European Union, the Waste Framework Directive and regulations from the European Chemicals Agency (ECHA) provide the legal framework[12][13]. It is imperative to consult your local and institutional regulations to ensure full compliance[4].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate.
Caption: Decision workflow for waste segregation.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely regulatory hurdles but are integral to the practice of sound science.
References
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- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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- EPA Hazardous Waste Management. (2024). Axonator.
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- Need to dispose chemicals - HSE. (2023). Health and Safety Executive.
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Personal protective equipment for handling Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate
A Researcher's Guide to Safely Handling Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate
This guide provides essential safety and handling protocols for Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate (CAS No. 1312610-07-3). As a brominated aromatic ester, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document synthesizes data from safety data sheets (SDS) of structurally similar compounds to establish a robust framework for personal protection, operational procedures, and waste disposal.
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]
Given these hazards, a thorough risk assessment is mandatory before commencing any work. The core principle is to minimize exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Nitrile or neoprene gloves | Safety glasses with side shields | N95/FFP2 respirator if not in a fume hood | Fully buttoned lab coat |
| Running reactions at ambient temperature | Nitrile or neoprene gloves | Safety glasses with side shields | Work in a certified chemical fume hood | Fully buttoned lab coat |
| Running reactions under heating/reflux | Nitrile or neoprene gloves | Face shield over safety glasses | Work in a certified chemical fume hood | Chemical-resistant apron over lab coat[5] |
| Work-up and purification (e.g., extraction, chromatography) | Nitrile or neoprene gloves | Safety glasses with side shields | Work in a certified chemical fume hood | Fully buttoned lab coat |
| Handling large quantities (>25g) | Double-gloving (nitrile or neoprene) | Face shield over safety glasses | Work in a certified chemical fume hood | Chemical-resistant apron over lab coat[5] |
Causality Behind PPE Choices:
-
Gloves: The brominated aromatic structure necessitates the use of chemical-resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][6]
-
Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses are the minimum requirement.[1][4] A face shield provides an additional layer of protection against splashes, especially when working with larger quantities or heated solutions.[1][7]
-
Respiratory Protection: Handling the solid compound can generate dust. If engineering controls like a fume hood are not used for weighing, a particulate respirator is necessary to prevent respiratory tract irritation.[1]
-
Protective Clothing: A lab coat is standard. For procedures with a higher risk of splashes, such as reactions under reflux, a chemical-resistant apron worn over the lab coat is recommended.[5]
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical for minimizing risk.
Engineering Controls
-
Chemical Fume Hood: All manipulations of Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate should be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8] This is the most effective way to control inhalation exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly. Prepare your work area within the fume hood, ensuring it is clean and uncluttered.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If a balance is located outside the hood, use a contained vessel and handle it carefully to minimize dust generation.
-
Dissolution: Add solvents to the solid slowly to avoid splashing.
-
Reaction: If the reaction is heated, use a properly assembled apparatus with a condenser to prevent the release of vapors.
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a designated, well-ventilated area.[6][9] Decontaminate the work area with an appropriate solvent and cleaning agent.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Small Spills (<1g): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7][9] Collect the material in a sealed container for hazardous waste disposal.
-
Large Spills (>1g): Evacuate the immediate area and alert laboratory personnel. If the spill is outside of a fume hood, prevent the spread of dust or vapor. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[9]
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Waste Disposal
All waste containing Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[7]
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.[9]
-
Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[6] Do not pour this chemical down the drain, as it may be harmful to aquatic life.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
References
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-
CP Lab Safety. (n.d.). Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, min 98%, 25 mg. Retrieved from
- Fluorochem. (2024, December 19). Safety Data Sheet - 7-Bromobenzo[d]isoxazole.
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- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
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PubChemLite. (n.d.). Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. Retrieved from
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Oakwood Chemical. (n.d.). Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate, 96% Purity. Retrieved from
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ChemicalBook. (n.d.). Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. Retrieved from
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AbacipharmTech. (n.d.). Ethyl 7-bromobenzo[d][1][2]dioxole-4-carboxylate. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
